PF-06815189
Description
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Properties
Molecular Formula |
C19H17F3N6O2 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
7-[1,3-dimethyl-5-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]-5-(hydroxymethyl)-2-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C19H17F3N6O2/c1-9-14(17-24-13(8-29)16-18(30)23-10(2)26-28(16)17)15(27(3)25-9)11-4-6-12(7-5-11)19(20,21)22/h4-7,29H,8H2,1-3H3,(H,23,26,30) |
InChI Key |
XLTUOMBYHVTYOT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of PF-06815189: A Phosphodiesterase 2A Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in cyclic nucleotide signaling. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the innovative use of late-stage microsomal oxidation to overcome drug-drug interaction liabilities of a lead compound, leading to the identification of this compound. This guide includes a compilation of key in vitro and in vivo data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows to serve as a technical resource for researchers in the field of drug discovery and development.
Introduction
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The activity of PDE2A is allosterically activated by cGMP, which increases the rate of cAMP hydrolysis.[2] This positions PDE2A as a key regulator in the crosstalk between cAMP and cGMP signaling pathways.[1][2] Inhibition of PDE2A has been explored as a therapeutic strategy for a variety of central nervous system disorders, including cognitive impairments and psychosis, by potentiating cyclic nucleotide signaling in the brain.[3][4]
The development of PDE2A inhibitors has been challenged by the need for high potency, selectivity over other PDE families, and favorable pharmacokinetic properties, including minimal risk of drug-drug interactions (DDIs). This guide focuses on this compound, a novel PDE2A inhibitor developed by Pfizer, which emerged from a lead optimization program that successfully addressed DDI risks through a late-stage functionalization strategy.[5][6][7]
Discovery of this compound
The discovery of this compound stemmed from the optimization of a potent triazinone lead compound (compound 1 ). While compound 1 demonstrated high affinity for PDE2A, it also exhibited significant metabolism by cytochrome P450 (CYP) enzymes, posing a high risk for clinical drug-drug interactions.[5][7] To mitigate this liability, a late-stage oxidation strategy using liver microsomes was employed to introduce polarity and reduce CYP metabolism.[5][7]
Incubation of the lead compound with non-human primate (NHP) liver microsomes led to the identification of several hydroxylated metabolites. One of these metabolites, this compound (compound 2 ), which features a hydroxymethyl group, retained the high potency of the parent compound while demonstrating a significantly improved metabolic profile.[5][7]
Chemical Synthesis
Following its identification, a scalable chemical synthesis for this compound was developed. The synthesis involved a multi-step process culminating in the introduction of the key hydroxymethyl group.[5]
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by directly inhibiting the catalytic activity of the PDE2A enzyme. By blocking PDE2A, this compound prevents the breakdown of cAMP and cGMP, leading to an accumulation of these second messengers within the cell. The cGMP-dependent activation of PDE2A's cAMP hydrolytic activity means that in the presence of a PDE2A inhibitor, cGMP can no longer stimulate the degradation of cAMP. This results in a potentiation of both cGMP and, indirectly, cAMP signaling pathways.
// Edges NO -> sGC [label="Activates"]; Receptor -> AC [label="Activates"]; sGC -> cGMP [label="Synthesizes"]; AC -> cAMP [label="Synthesizes"]; cGMP -> PDE2A [label="Allosterically\nActivates", style=dashed]; cAMP -> PDE2A; PDE2A -> cGMP [label="Hydrolyzes", dir=back]; PDE2A -> cAMP [label="Hydrolyzes", dir=back]; PF06815189 -> PDE2A [label="Inhibits", arrowhead=tee]; cGMP -> PKG [label="Activates"]; cAMP -> PKA [label="Activates"]; PKG -> Cellular_Response; PKA -> Cellular_Response; } .dot Caption: PDE2A Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its lead compound precursor.
Table 1: In Vitro Potency and Physicochemical Properties
| Compound | PDE2A IC50 (nM) | CLogP | TPSA (Ų) |
| Lead Compound (1 ) | 0.6 | 3.1 | 86 |
| This compound (2 ) | 0.4 | 2.2 | 106 |
| Data sourced from Stepan et al., 2018.[5][7] |
Table 2: In Vitro Metabolic Stability
| Compound | Human Liver Microsomal Clearance (µL/min/mg) |
| Lead Compound (1 ) | 134 |
| This compound (2 ) | 22 |
| Data sourced from Stepan et al., 2018.[5][7] |
Table 3: In Vivo Pharmacokinetics in Preclinical Species
| Species | CLp (mL/min/kg) | Vdss (L/kg) | t1/2 (h) | F (%) | % Urine |
| Rat | 18 | 1.3 | 1.1 | 100 | 52 |
| Dog | 1.3 | 0.4 | 4.8 | 79 | 48 |
| NHP | 4.0 | 0.8 | 3.6 | 61 | 26 |
| CLp: Plasma Clearance; Vdss: Volume of Distribution at Steady State; t1/2: Half-life; F: Bioavailability. Data sourced from Stepan et al., 2018.[6] |
Experimental Protocols
Late-Stage Microsomal Oxidation
The lead compound 1 was incubated at 37°C in a phosphate buffer (pH 7.4) containing non-human primate liver microsomes and the NADPH-regenerating system (NRS) co-factor. The reaction was monitored over time, and the formation of metabolites was analyzed by liquid chromatography-mass spectrometry (LC-MS). The hydroxylated metabolite, this compound, was isolated and its structure confirmed by nuclear magnetic resonance (NMR) spectroscopy.[5][7]
PDE2A Enzyme Inhibition Assay
The inhibitory activity of this compound against human PDE2A was determined using a standard in vitro phosphodiesterase assay. The assay measures the conversion of a fluorescently labeled cAMP or cGMP substrate to its corresponding monophosphate by the PDE2A enzyme. The IC50 value was calculated from the concentration-response curve of the inhibitor.
In Vitro Metabolic Stability Assay
The metabolic stability of this compound was assessed by incubating the compound with human liver microsomes in the presence of NADPH. The disappearance of the parent compound over time was monitored by LC-MS, and the in vitro half-life and intrinsic clearance were calculated.
In Vivo Pharmacokinetic Studies
Pharmacokinetic parameters of this compound were determined in rat, dog, and non-human primate. The compound was administered intravenously and orally to assess clearance, volume of distribution, half-life, and oral bioavailability. Plasma concentrations of this compound were measured at various time points using LC-MS/MS. Urine was also collected to determine the extent of renal clearance.[6]
Conclusion
The discovery and development of this compound exemplifies a successful application of late-stage functionalization to address a critical drug metabolism liability. By employing microsomal oxidation, a metabolite was identified that retained high potency for PDE2A while exhibiting significantly improved pharmacokinetic properties and a reduced risk of drug-drug interactions. The favorable preclinical profile of this compound makes it a valuable tool for further investigating the therapeutic potential of PDE2A inhibition and a promising candidate for clinical development. This technical guide provides a comprehensive resource for researchers interested in the science and strategy behind the development of this novel PDE2A inhibitor.
References
- 1. Frontiers | Upregulation of Phosphodiesterase 2A Augments T Cell Activation by Changing cGMP/cAMP Cross-Talk [frontiersin.org]
- 2. Upregulation of Phosphodiesterase 2A Augments T Cell Activation by Changing cGMP/cAMP Cross-Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to PF-06815189: A Potent Phosphodiesterase 2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06815189 is a highly potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme primarily expressed in the central nervous system and implicated in the regulation of cyclic nucleotide signaling. Developed by Pfizer, this small molecule emerged from a lead optimization program aimed at improving the metabolic stability and reducing the potential for drug-drug interactions of an earlier lead compound. Through a late-stage microsomal oxidation strategy, this compound was identified, demonstrating a favorable pharmacokinetic profile across multiple preclinical species and maintaining high affinity for its target. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, synthesis, and in vitro and in vivo pharmacological properties.
Core Compound Details
| Parameter | Value | Reference |
| IUPAC Name | 7-(1,3-dimethyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-(hydroxymethyl)-2-methylimidazo[5,1-f][1][2][3]triazin-4(3H)-one | [4] |
| Molecular Formula | C20H18F3N7O2 | [4] |
| Molecular Weight | 457.4 g/mol | [4] |
| Target | Phosphodiesterase 2A (PDE2A) | [2] |
| IC50 | 0.4 nM | [2] |
Mechanism of Action: Targeting the PDE2A Signaling Pathway
This compound exerts its pharmacological effect by inhibiting the enzymatic activity of PDE2A. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling. The inhibition of PDE2A by this compound leads to an accumulation of intracellular cAMP and cGMP, thereby modulating the activity of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). This modulation can influence a variety of cellular processes, including synaptic plasticity, learning, and memory.
In Vitro Pharmacological Profile
The in vitro properties of this compound were assessed to determine its potency, selectivity, and metabolic stability.
Enzyme Inhibition Assay
Objective: To determine the in vitro potency of this compound against human PDE2A.
Methodology:
-
Recombinant human PDE2A was used as the enzyme source.
-
The assay was performed in a buffer containing Tris-HCl, MgCl2, and a fixed concentration of [3H]-cGMP as the substrate.
-
This compound was serially diluted and incubated with the enzyme and substrate.
-
The reaction was terminated, and the amount of [3H]-5'-GMP produced was quantified using scintillation counting.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Microsomal Stability
Objective: To evaluate the metabolic stability of this compound in liver microsomes from different species.[4]
Methodology:
-
This compound (1 µM) was incubated with liver microsomes (0.5 mg/mL) from human, rat, dog, and cynomolgus monkey in the presence of NADPH at 37°C.[4]
-
Aliquots were taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reactions were quenched with acetonitrile containing an internal standard.
-
The concentration of the remaining parent compound was determined by LC-MS/MS.
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) were calculated from the disappearance rate of the compound.
Table 1: In Vitro ADME Properties of this compound
| Parameter | Human | Rat | Dog | Cynomolgus Monkey |
| Microsomal CLint (μL/min/mg protein) | 18 | 13 | 12 | 16 |
| Hepatocyte CLint (μL/min/10^6 cells) | 1.5 | 2.1 | 0.9 | 1.2 |
| Plasma Protein Binding (%) | 95.1 | 92.3 | 94.5 | 93.8 |
Data extracted from Stepan et al., ACS Med. Chem. Lett. 2018, 9, 2, 68–72.[4]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in rat, dog, and non-human primate (NHP) to understand its absorption, distribution, metabolism, and excretion (ADME) properties in vivo.[4]
Methodology:
-
Intravenous (IV) Administration: this compound was administered as a single bolus dose to fasted animals. Blood samples were collected at predetermined time points.
-
Oral (PO) Administration: A suspension or solution of this compound was administered by oral gavage to fasted animals. Blood samples were collected at various time points.
-
Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as clearance (CLp), volume of distribution (Vss), half-life (t1/2), and oral bioavailability (%F).
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Rat | Dog | Non-Human Primate |
| IV Dose (mg/kg) | 1 | 0.5 | 0.5 |
| CLp (mL/min/kg) | 25 | 5.2 | 8.1 |
| Vss (L/kg) | 2.1 | 1.8 | 2.3 |
| t1/2 (h) | 1.5 | 4.8 | 3.9 |
| PO Dose (mg/kg) | 5 | 1 | 1 |
| Cmax (ng/mL) | 450 | 180 | 210 |
| Tmax (h) | 1.0 | 2.0 | 1.5 |
| AUCinf (ng*h/mL) | 2800 | 1600 | 1950 |
| %F | 85 | 95 | 98 |
| % Dose Recovered in Urine (0-24h) | 35 | 40 | 50 |
Data extracted from Stepan et al., ACS Med. Chem. Lett. 2018, 9, 2, 68–72.[4]
Synthesis of this compound
This compound was synthesized via a multi-step chemical synthesis. A key step in its discovery was the application of late-stage microsomal oxidation to a precursor molecule to introduce a hydroxyl group, which improved its metabolic profile.[4]
A detailed, multi-step synthetic route was also developed for larger scale production, starting from commercially available materials. This process involved the construction of the complex heterocyclic core of the molecule.[4]
Conclusion
This compound is a potent and selective PDE2A inhibitor with a promising preclinical profile. Its discovery through a targeted late-stage oxidation strategy highlights an effective approach to mitigating metabolic liabilities in drug discovery. The favorable pharmacokinetic properties, including high oral bioavailability and a mixed clearance profile with significant renal elimination, suggest a reduced risk of drug-drug interactions. Further investigation into the therapeutic potential of this compound in relevant disease models is warranted.
References
The Role of PF-06815189 in Cyclic Nucleotide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in the regulation of intracellular cyclic nucleotide signaling. By preventing the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), this compound modulates a variety of physiological processes. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cyclic nucleotide signaling pathways, and detailed experimental protocols for its characterization.
Introduction to Cyclic Nucleotide Signaling and Phosphodiesterases
Cyclic nucleotides, primarily cAMP and cGMP, are ubiquitous second messengers that transduce a wide array of extracellular signals into intracellular responses.[1] The intracellular concentrations of these molecules are tightly regulated by a balance between their synthesis by adenylyl and guanylyl cyclases and their degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 families (PDE1-11) that differ in their substrate specificity, regulatory properties, and tissue distribution.
PDE2A is a unique member of this superfamily as it is a dual-substrate enzyme, capable of hydrolyzing both cAMP and cGMP.[2][3] A key regulatory feature of PDE2A is the presence of two GAF domains (GAF-A and GAF-B) in its N-terminal region. The binding of cGMP to the GAF-B domain allosterically activates the enzyme, leading to an increased rate of cAMP hydrolysis.[2] This creates a crucial point of "cross-talk" between the cGMP and cAMP signaling pathways, where elevated cGMP levels can lead to a reduction in cAMP concentrations.[3]
This compound: A Potent and Selective PDE2A Inhibitor
This compound has been identified as a highly potent inhibitor of human PDE2A. Its primary mechanism of action is the competitive inhibition of the PDE2A catalytic site, thereby preventing the breakdown of cAMP and cGMP.
Potency and Selectivity
| Parameter | Value |
| Target Enzyme | PDE2A |
| IC50 | 0.4 nM |
Table 1: In vitro inhibitory potency of this compound against human PDE2A.
Impact on Intracellular Cyclic Nucleotide Levels
By inhibiting PDE2A, this compound is expected to increase the intracellular concentrations of both cAMP and cGMP, particularly in cells and tissues where PDE2A is highly expressed. The precise magnitude of this increase will depend on the basal activity of adenylyl and guanylyl cyclases, the expression levels of other PDE isoforms, and the concentration of this compound applied. The cGMP-stimulated activity of PDE2A implies that in the presence of elevated cGMP, this compound will have a more pronounced effect on cAMP levels.
Signaling Pathways and Experimental Workflows
The inhibition of PDE2A by this compound has significant implications for downstream signaling pathways regulated by cAMP and cGMP.
Core Signaling Pathway
The fundamental mechanism involves the preservation of cAMP and cGMP, leading to the activation of their respective downstream effectors, such as Protein Kinase A (PKA) for cAMP and Protein Kinase G (PKG) for cGMP.
cGMP-cAMP Cross-Talk Regulation
A unique aspect of PDE2A is its stimulation by cGMP, which enhances its degradation of cAMP. This compound blocks this cross-talk, preventing cGMP-induced cAMP reduction.
Experimental Protocols
In Vitro PDE2A Inhibition Assay (Radiometric)
This protocol describes a common method for determining the IC50 of an inhibitor against PDE2A using a radiolabeled substrate.
Materials:
-
Recombinant human PDE2A enzyme
-
[3H]-cAMP or [3H]-cGMP (radiolabeled substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Snake venom nucleotidase (from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid
-
This compound and other test compounds
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PDE2A enzyme, and the this compound dilutions.
-
Initiate the reaction by adding the [3H]-cAMP or [3H]-cGMP substrate.
-
Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
-
Cool the plate on ice and then add snake venom nucleotidase to convert the radiolabeled 5'-AMP or 5'-GMP to the corresponding nucleoside.
-
Incubate at 30°C for 10 minutes.
-
Add a slurry of anion-exchange resin to each well to bind the unreacted charged substrate.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the radiolabeled nucleoside) to a scintillation vial with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Cell-Based cAMP/cGMP Measurement Assay (ELISA)
This protocol outlines a general method for measuring changes in intracellular cAMP and cGMP levels in response to this compound treatment using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line of interest (e.g., neuronal cells, cardiac myocytes)
-
Cell culture medium and reagents
-
This compound
-
Stimulating agents (e.g., forskolin to stimulate cAMP production, SNP to stimulate cGMP production)
-
Lysis buffer
-
Commercially available cAMP and cGMP ELISA kits
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified period.
-
Stimulate the cells with an appropriate agonist (e.g., forskolin for cAMP, sodium nitroprusside for cGMP) to induce cyclic nucleotide production.
-
Lyse the cells using the lysis buffer provided in the ELISA kit to release the intracellular contents.
-
Perform the cAMP or cGMP ELISA according to the manufacturer's instructions. This typically involves:
-
Adding the cell lysates and standards to a plate pre-coated with a capture antibody.
-
Adding a fixed amount of HRP-labeled cAMP or cGMP.
-
Incubating to allow competition between the sample/standard cyclic nucleotide and the HRP-labeled cyclic nucleotide for binding to the antibody.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of cAMP or cGMP in the samples based on the standard curve.
-
Analyze the data to determine the effect of this compound on intracellular cyclic nucleotide levels.
In Vitro ADME and Pharmacokinetic Properties
A summary of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic properties of this compound is presented below. This data is crucial for assessing its drug-like characteristics.
| Property | Result |
| Human Liver Microsomal Stability | Moderate to high stability |
| Plasma Protein Binding | Data not publicly available |
| Permeability (e.g., PAMPA) | Data not publicly available |
| Solubility | Data not publicly available |
| In vivo Pharmacokinetics | Data not publicly available |
Table 2: Summary of in vitro ADME and pharmacokinetic properties of this compound. (Note: Comprehensive public data is limited).
Conclusion
This compound is a valuable research tool for investigating the role of PDE2A in cyclic nucleotide signaling. Its high potency and selectivity make it a suitable probe for dissecting the complex interplay between cAMP and cGMP pathways in various physiological and pathophysiological contexts. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and other PDE2A inhibitors. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy in relevant disease models.
References
- 1. Functional Roles for cAMP and cGMP - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-06815189: A Technical Guide to its Effects on cAMP and cGMP Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06815189 is a highly potent and selective inhibitor of phosphodiesterase 2A (PDE2A). As a key regulator of cyclic nucleotide signaling, PDE2A's inhibition by this compound has significant implications for intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This technical guide provides an in-depth analysis of the mechanism of action of this compound, its expected effects on cAMP and cGMP concentrations, and detailed experimental protocols for quantifying these second messengers.
Introduction: The Role of PDE2A in Cyclic Nucleotide Signaling
Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of cAMP and cGMP, thereby terminating their signaling pathways. PDE2A is a unique member of this family as it is a dual-substrate enzyme, capable of hydrolyzing both cAMP and cGMP. A key characteristic of PDE2A is its allosteric activation by cGMP. Binding of cGMP to the regulatory GAF-B domain of PDE2A enhances the enzyme's hydrolytic activity towards cAMP. This creates a crucial point of crosstalk between the cGMP and cAMP signaling pathways, where elevated cGMP can lead to a reduction in cAMP levels.
This compound: A Potent and Selective PDE2A Inhibitor
This compound has been identified as a potent and selective inhibitor of the PDE2A enzyme. Its primary mechanism of action is the competitive inhibition of the PDE2A catalytic site, preventing the degradation of both cAMP and cGMP.
Potency and Selectivity
Quantitative data on the inhibitory activity of this compound against PDE2A is summarized in the table below.
| Compound | Target | IC50 (nM) |
| This compound | PDE2A | 0.4 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Expected Effects of this compound on cAMP and cGMP Levels
By inhibiting PDE2A, this compound is expected to increase the intracellular concentrations of both cAMP and cGMP. The precise quantitative effect will depend on the specific cellular context, including the basal activity of adenylyl cyclases (AC) and guanylyl cyclases (GC), and the expression levels of other PDE isoforms.
The dual action of this compound is expected to:
-
Increase cGMP levels: By directly preventing its breakdown by PDE2A.
-
Increase cAMP levels: By directly preventing its breakdown by PDE2A. Furthermore, by increasing cGMP, this compound can indirectly influence cAMP levels in a complex manner. In cells where PDE2A-mediated cGMP-stimulated cAMP hydrolysis is a dominant pathway, inhibition by this compound would lead to a more pronounced increase in cAMP.
While specific quantitative data for the effect of this compound on cyclic nucleotide levels is not yet publicly available, studies with other selective PDE2A inhibitors, such as BAY 60-7550, have demonstrated significant increases in both cAMP and cGMP in various cell types and tissues.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound modulates cAMP and cGMP signaling pathways.
Caption: Mechanism of this compound action on cyclic nucleotide pathways.
Experimental Workflow for cAMP/cGMP Quantification
The following diagram outlines a typical experimental workflow for measuring intracellular cAMP and cGMP levels following treatment with this compound.
Caption: Experimental workflow for cAMP and cGMP measurement.
Detailed Experimental Protocols
The quantification of intracellular cAMP and cGMP can be performed using various commercially available assay kits. The following provides a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a commonly used method.
Materials
-
Cell culture reagents
-
This compound
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cAMP or cGMP ELISA kit (containing coated plates, standards, antibody, and conjugate)
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Cell Seeding and Treatment
-
Seed cells in a multi-well plate at a density that allows for optimal growth and response.
-
Culture cells under appropriate conditions until they reach the desired confluency.
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period to allow for the modulation of cyclic nucleotide levels.
Sample Preparation
-
After treatment, aspirate the medium and lyse the cells by adding a specific volume of cell lysis buffer (e.g., 0.1 M HCl).
-
Incubate the plate on a shaker for 10-20 minutes to ensure complete lysis.
-
Centrifuge the plate to pellet cellular debris.
-
Collect the supernatant containing the cyclic nucleotides. The samples may require acetylation at this stage, depending on the specific ELISA kit's protocol, to increase assay sensitivity.
ELISA Procedure
-
Prepare a standard curve using the provided cAMP or cGMP standards.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cyclic nucleotide (tracer) to each well.
-
Add the specific antibody (anti-cAMP or anti-cGMP) to each well.
-
Incubate the plate, typically for 2-18 hours at 4°C or room temperature, as per the kit's instructions. During this incubation, the sample/standard cyclic nucleotide and the tracer compete for binding to the primary antibody.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the concentration of the cyclic nucleotide in the sample.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader at the specified wavelength.
Data Analysis
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of cAMP or cGMP in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the data to the total protein concentration of the cell lysate or cell number to account for variations in cell density.
Conclusion
This compound is a potent and selective PDE2A inhibitor that is expected to elevate intracellular levels of both cAMP and cGMP. Its ability to modulate these two critical second messengers makes it a valuable tool for research in various physiological and pathological processes, including neuronal function, cardiovascular regulation, and inflammation. The provided experimental protocols offer a framework for researchers to quantitatively assess the impact of this compound on cyclic nucleotide signaling in their specific models of interest. Further studies are warranted to fully elucidate the quantitative effects of this compound in different biological systems.
Investigating the Therapeutic Potential of PF-06815189: A Phosphodiesterase 2A Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PF-06815189 is a highly potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in modulating cyclic nucleotide signaling and has emerged as a promising therapeutic target for a variety of disorders.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, pharmacokinetic profile, and demonstrated in vivo efficacy in a model of vascular permeability. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and development of this compound.
Introduction
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] Its activity is stimulated by cGMP, creating a unique mechanism for cross-talk between the cGMP and cAMP signaling pathways.[3] PDE2A is expressed in various tissues, including the brain, heart, and endothelial cells, and is implicated in the pathophysiology of cardiovascular diseases, neurological disorders, and inflammatory conditions.[4][5][6] Notably, increased PDE2A expression has been associated with endothelial barrier dysfunction, a key factor in inflammatory conditions and sepsis.[7][8]
This compound was identified as a potent PDE2A inhibitor with improved physicochemical and metabolic properties, suggesting its potential as a clinical candidate for indications associated with impaired vascular permeability.[9]
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of PDE2A. By blocking PDE2A, this compound prevents the breakdown of cAMP and cGMP, leading to an accumulation of these second messengers within the cell. The elevation of intracellular cAMP and cGMP levels can, in turn, activate downstream signaling cascades that promote endothelial barrier function and reduce inflammation.[7][10]
The following diagram illustrates the central role of PDE2A in cyclic nucleotide signaling and the mechanism of action for this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
In Vitro Potency
The following table summarizes the in vitro potency of this compound against its primary target, PDE2A.
| Compound | Target | IC50 (nM) | Reference |
| This compound | PDE2A | 0.4 | [1][2] |
Predicted Human Pharmacokinetics
The predicted human pharmacokinetic parameters for this compound are outlined in the table below, indicating favorable drug-like properties.[9]
| Parameter | Predicted Value | Unit |
| Plasma Clearance | 2.9 | mL/min/kg |
| Volume of Distribution | 0.9 | L/kg |
| Half-life (t1/2) | 3.7 | hours |
| Predicted Daily Dose (for IC90 coverage) | 1.3 | mg |
In Vivo Efficacy
This compound has been evaluated in an in vivo model of histamine-induced vascular permeability in guinea pigs. The study demonstrated a significant reduction in the extravasation of Evans Blue dye, a marker of increased vascular permeability.
| Animal Model | Study Type | Treatment | Outcome | Reference |
| Guinea Pig | Histamine-induced vascular permeability | This compound | Significantly reduced extravasation of Evans Blue dye | [9] |
Experimental Protocols
In Vivo Vascular Permeability Assay (Evans Blue Dye Extravasation)
This protocol is based on established methods for assessing vascular leakage in rodents and is relevant to the in vivo study conducted with this compound.[11][12][13][14]
Objective: To quantify the extent of plasma protein extravasation in response to an inflammatory stimulus and to assess the effect of a therapeutic agent.
Materials:
-
This compound
-
Vehicle control
-
Histamine (or other inflammatory agent)
-
Evans Blue dye solution (e.g., 2% in sterile saline)
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Formamide
-
Spectrophotometer or plate reader
Procedure:
-
Animal Preparation: Acclimatize animals (e.g., guinea pigs or mice) to laboratory conditions.
-
Compound Administration: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the inflammatory challenge.
-
Induction of Vascular Permeability:
-
Anesthetize the animals.
-
Inject Evans Blue dye intravenously (e.g., via the tail vein). The dye binds to serum albumin.
-
Administer the inflammatory agent (e.g., histamine) intradermally or systemically.
-
-
Tissue Collection: After a defined circulation time (e.g., 30 minutes), euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye.
-
Dye Extraction:
-
Dissect the tissues of interest (e.g., skin at the injection site, lung, etc.).
-
Weigh the tissue samples.
-
Incubate the tissues in formamide at an elevated temperature (e.g., 55-60°C) for 24-48 hours to extract the extravasated Evans Blue dye.
-
-
Quantification:
-
Centrifuge the formamide extracts to pellet any tissue debris.
-
Measure the absorbance of the supernatant at a wavelength of approximately 620 nm.
-
Calculate the concentration of Evans Blue dye in each sample using a standard curve.
-
Express the results as the amount of dye per gram of tissue.
-
Statistical Analysis: Compare the extent of dye extravasation between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
The following diagram outlines the workflow for the in vivo vascular permeability assay.
Caption: Workflow for the in vivo vascular permeability assay.
Therapeutic Potential and Future Directions
The potent and selective inhibition of PDE2A by this compound, coupled with its favorable predicted human pharmacokinetic profile, positions it as a promising therapeutic candidate for diseases characterized by vascular leakage and inflammation. The preclinical in vivo data, demonstrating efficacy in a model of histamine-induced vascular permeability, provides a strong rationale for further investigation.
Future research should focus on:
-
Comprehensive in vivo efficacy studies: Evaluating this compound in a broader range of preclinical models of inflammatory and cardiovascular diseases.
-
Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant animal models to establish a clear relationship between drug exposure and therapeutic effect.
-
Safety and toxicology studies: Conducting comprehensive safety assessments to determine the therapeutic window and potential off-target effects.
-
Exploration of additional therapeutic areas: Investigating the potential of this compound in neurological disorders where PDE2A is known to play a significant role.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phosphodiesterase 2A as a therapeutic target to restore cardiac neurotransmission during sympathetic hyperactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low Expression of Phosphodiesterase 2 (PDE2A) Promotes the Progression by Regulating Mitochondrial Morphology and ATP Content and Predicts Poor Prognosis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genecards.org [genecards.org]
- 6. Differential expression of the cyclic GMP-stimulated phosphodiesterase PDE2A in human venous and capillary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Tumor necrosis factor-alpha-dependent expression of phosphodiesterase 2: role in endothelial hyperpermeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Differential regulation of endothelial cell permeability by cGMP via phosphodiesterases 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Evans Blue extravasation as a measure of peripheral inflammation [protocols.io]
- 13. Video: An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse [jove.com]
- 14. An in vivo Assay to Test Blood Vessel Permeability [jove.com]
PF-06815189: An In-depth Technical Guide for Research in Neuroinflammation and Cognitive Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06815189 is a highly potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in regulating cyclic nucleotide signaling in the central nervous system.[1][2] While direct research on this compound in the context of neuroinflammation and cognitive disorders is not yet publicly available, the established role of PDE2A in neuronal function and the therapeutic potential of other PDE2A inhibitors suggest that this compound is a valuable tool for investigating novel therapeutic strategies for these conditions. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed experimental protocols to facilitate its investigation in neuroinflammation and cognitive research.
Introduction to this compound
This compound is a small molecule inhibitor of phosphodiesterase 2A (PDE2A) with a reported IC50 of 0.4 nM.[1][2] It was developed through a late-stage microsomal oxidation approach to optimize its metabolic profile, thereby reducing the risk of drug-drug interactions. Preclinical studies have demonstrated its favorable pharmacokinetic properties, including low plasma clearance and good bioavailability in multiple species.
Mechanism of Action
PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] A key feature of PDE2A is its allosteric activation by cGMP, which increases its hydrolytic activity towards cAMP. By inhibiting PDE2A, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. This modulation of cyclic nucleotide levels can have profound effects on downstream signaling pathways that are crucial for neuronal function, synaptic plasticity, and inflammatory responses.[3][4]
Rationale for Investigating this compound in Neuroinflammation and Cognitive Disorders
Neuroinflammation and cognitive decline are hallmarks of many neurodegenerative and psychiatric disorders.[5][6] The cyclic nucleotide signaling pathways are deeply implicated in the pathophysiology of these conditions.[4][7]
-
Cognitive Enhancement: Inhibition of PDE2A has been shown to enhance cognitive functions in various preclinical models.[8][9][10] For instance, the selective PDE2A inhibitor TAK-915 has been demonstrated to ameliorate age-related cognitive impairment in rodents.[9] Another selective PDE2A inhibitor, PF-05180999, was found to enhance long-term memory in a rat model of contextual fear conditioning.[11] These effects are thought to be mediated by the enhancement of synaptic plasticity.[12][13]
-
Neuroinflammation: Microglia, the resident immune cells of the brain, play a central role in neuroinflammation.[6] Cyclic nucleotide signaling is a key regulator of microglial activation. While direct studies of PDE2A inhibitors on microglia are limited, it is known that increasing cAMP levels can have anti-inflammatory effects. Therefore, by elevating intracellular cAMP, this compound could potentially modulate microglial activation and reduce the production of pro-inflammatory mediators.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Species | Source |
| IC50 (PDE2A) | 0.4 nM | In vitro | [1][2] |
| Plasma Clearance (CLp) | 10 mL/min/kg | Rat | |
| 2.9 mL/min/kg | Dog | ||
| 4.8 mL/min/kg | Non-human Primate | ||
| Volume of Distribution (Vss) | 2.1 L/kg | Rat | |
| 0.9 L/kg | Dog | ||
| 1.1 L/kg | Non-human Primate | ||
| Half-life (t1/2) | 2.4 h | Rat | |
| 3.7 h | Dog | ||
| 2.6 h | Non-human Primate | ||
| Bioavailability (%F) | 79% | Rat | |
| 50% | Dog | ||
| 64% | Non-human Primate |
Signaling Pathways and Experimental Workflows
PDE2A-Mediated Signaling in Neurons
Inhibition of PDE2A by this compound is expected to increase intracellular levels of both cGMP and cAMP, which in turn activate their respective downstream effectors, Protein Kinase G (PKG) and Protein Kinase A (PKA). This can lead to the phosphorylation of various substrates, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression related to synaptic plasticity and neuronal survival.[4][14]
Hypothetical Experimental Workflow for In Vitro Neuroinflammation Studies
This workflow outlines the steps to investigate the anti-inflammatory effects of this compound on microglial cells.
Experimental Protocols
In Vitro PDE2A Inhibition Assay (Fluorescence Polarization)
Principle: This assay measures the enzymatic activity of PDE2A by detecting the hydrolysis of a fluorescently labeled cAMP or cGMP substrate. The binding of the hydrolyzed monophosphate product to a specific binding agent results in a change in fluorescence polarization (FP), which is proportional to the enzyme activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme: Dilute recombinant human PDE2A to the desired concentration in assay buffer.
-
Substrate: Prepare a solution of fluorescein-labeled cAMP (FAM-cAMP).
-
Inhibitor: Serially dilute this compound in DMSO and then in assay buffer to achieve the final desired concentrations.
-
Binding Agent: Prepare the binding agent solution as per the manufacturer's instructions (e.g., from a commercial kit).
-
-
Assay Procedure:
-
In a 384-well black plate, add 5 µL of the serially diluted this compound or vehicle (DMSO).
-
Add 10 µL of the diluted PDE2A enzyme to all wells except the "no enzyme" control wells.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 10 µL of the binding agent.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Principle: Systemic or central administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response in the brain, characterized by the activation of microglia and the production of pro-inflammatory cytokines.[15][16][17] This model is widely used to screen for anti-neuroinflammatory compounds.
Methodology:
-
Animals: Use adult male C57BL/6 mice (8-10 weeks old).
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.
-
One hour after drug administration, inject LPS (0.25 mg/kg, i.p.) to induce systemic inflammation and subsequent neuroinflammation.[17]
-
-
Tissue Collection and Analysis (24 hours post-LPS injection):
-
Behavioral Assessment: Conduct open field tests to assess sickness behavior.
-
Brain Tissue Collection: Anesthetize the mice and perfuse with ice-cold saline. Collect the brains and dissect the hippocampus and cortex.
-
Cytokine Measurement: Homogenize brain tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Immunohistochemistry: Fix one hemisphere in 4% paraformaldehyde, cryoprotect, and section. Perform immunohistochemical staining for microglial markers (e.g., Iba1, CD68) to assess microglial activation.[18]
-
Western Blot and qPCR: Use the other hemisphere to prepare protein and RNA lysates for Western blot analysis (iNOS, COX-2) and qPCR (Tnf, Il6, Il1b), respectively.
-
In Vivo Assessment of Cognitive Function (Morris Water Maze)
Principle: The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[19][20]
Methodology:
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool.
-
Drug Administration: Administer this compound or vehicle daily throughout the training period.
-
Acquisition Phase (5 days):
-
Conduct four trials per day for each mouse.
-
In each trial, gently place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim for 60 seconds to find the hidden platform. If it fails to find the platform, guide it to the location.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency during the acquisition phase using a repeated-measures ANOVA.
-
Compare the time spent in the target quadrant during the probe trial between the treatment groups using a one-way ANOVA.
-
Conclusion
This compound is a potent and selective PDE2A inhibitor with a promising pharmacokinetic profile. Although direct evidence is currently lacking, the established role of PDE2A in regulating cyclic nucleotide signaling in the brain provides a strong rationale for its investigation as a potential therapeutic agent for neuroinflammatory and cognitive disorders. The experimental protocols and theoretical framework provided in this guide are intended to facilitate research into the therapeutic potential of this compound in these critical areas of unmet medical need.
Disclaimer: this compound is for research use only and is not intended for human use. The information provided in this document is for scientific and technical guidance and does not constitute medical advice. Researchers should conduct their own thorough literature review and adhere to all applicable safety and ethical guidelines when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Cyclic nucleotide signaling changes associated with normal aging and age-related diseases of the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel phosphodiesterase-1 inhibitors for curing vascular dementia: Suppression of neuroinflammation by blocking NF-κB transcription regulation and activating cAMP/CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arborassays.com [arborassays.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. TAK-915, a phosphodiesterase 2A inhibitor, ameliorates the cognitive impairment associated with aging in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDE2 inhibition: potential for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of PDE2A, but not PDE9A, modulates presynaptic short-term plasticity measured by paired-pulse facilitation in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. mdpi.com [mdpi.com]
- 17. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. inotiv.com [inotiv.com]
- 20. benchchem.com [benchchem.com]
Preliminary Efficacy Profile of PF-06815189: A Phosphodiesterase 2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the preliminary efficacy data available for PF-06815189, a potent phosphodiesterase 2A (PDE2A) inhibitor. The information is compiled from publicly accessible scientific literature and resources. It is important to note that comprehensive efficacy studies and clinical trial data for this compound are limited at this stage.
Core Efficacy Data
This compound has been identified as a highly potent inhibitor of the PDE2A enzyme. The primary quantitative measure of its in vitro efficacy is its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Target | Source |
| IC50 | 0.4 nM | Phosphodiesterase 2A (PDE2A) | MedKoo Biosciences |
Preclinical In Vivo Efficacy
A key preliminary in vivo study has been conducted to assess the efficacy of this compound in a model of vascular permeability.
| Experimental Model | Assay | Finding | Source |
| Guinea Pig | Miles Assay | Effective at reducing histamine-mediated increases in vascular permeability | MedKoo Biosciences |
Note: Specific quantitative data such as the percentage of reduction in vascular permeability and statistical significance were not available in the reviewed literature.
Mechanism of Action: PDE2A Inhibition Signaling Pathway
This compound exerts its effects by inhibiting the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDE2A, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream cellular responses.
Experimental Protocols
In Vivo Model: Guinea Pig Miles Assay for Vascular Permeability
The following is a generalized protocol for a Miles Assay, as the specific, detailed methodology used for this compound has not been published. This assay is a standard method for quantifying inflammation-induced changes in vascular permeability.
Objective: To evaluate the effect of this compound on histamine-induced vascular permeability.
Materials:
-
Hartley guinea pigs (or other suitable strain)
-
This compound
-
Vehicle control
-
Histamine solution
-
Evans Blue dye solution (e.g., 1% in saline)
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Saline solution
-
Formamide or other suitable solvent for dye extraction
-
Spectrophotometer
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for a minimum of one week prior to the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle, this compound at various doses).
-
Dosing: Administer this compound or vehicle to the respective groups via the intended clinical route (e.g., oral gavage) at a predetermined time before the histamine challenge.
-
Anesthesia: Anesthetize the animals.
-
Dye Administration: Inject Evans Blue dye intravenously.
-
Intradermal Challenge: After a short circulation period for the dye, inject histamine intradermally at marked sites on the shaved dorsal skin. Inject saline at a control site.
-
Observation Period: Allow a set amount of time (e.g., 30 minutes) for the inflammatory response and dye extravasation to occur.
-
Euthanasia and Sample Collection: Euthanize the animals and excise the skin at the injection sites.
-
Dye Extraction: Incubate the excised skin samples in formamide to extract the Evans Blue dye.
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer. The amount of dye is proportional to the degree of vascular permeability.
-
Data Analysis: Compare the amount of dye extravasation between the treatment groups and the vehicle control group.
Disclaimer: This document is intended for informational purposes for a scientific audience. The data presented is based on limited preliminary studies. Further research and clinical trials are necessary to fully elucidate the efficacy and safety profile of this compound.
The Structure-Activity Relationship of PF-06815189: A Phosphodiesterase 2A Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound elevates intracellular levels of these second messengers, implicating its potential therapeutic utility in a range of neurological and vascular disorders. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, key quantitative data, and the experimental protocols utilized in its characterization.
Introduction
Phosphodiesterase 2A is a dual-substrate enzyme that plays a critical role in regulating cyclic nucleotide signaling pathways. Its inhibition has been a focal point of drug discovery efforts aimed at modulating cellular functions downstream of cAMP and cGMP. This compound emerged from a lead optimization program designed to improve the metabolic stability and reduce drug-drug interactions of an initial lead compound. This was achieved through a late-stage microsomal oxidation strategy, a testament to innovative approaches in medicinal chemistry. This guide will delve into the specifics of its SAR, providing valuable insights for researchers in the field.
Quantitative Data Presentation
While a detailed SAR study with a wide range of analogs of this compound is not publicly available, a comparison with its precursor and other notable PDE2A inhibitors highlights its remarkable potency and selectivity.
| Compound | PDE2A IC50/Ki | PDE5 IC50 | Selectivity (PDE5/PDE2A) | Reference |
| This compound | 0.4 nM (IC50) | >400 nM | >1000-fold | [1][2] |
| Lead Compound (1) | Not specified | Not specified | Not specified | [3] |
| PF-05180999 | 1.6 nM (IC50) | Not specified | Not specified | [4][5] |
| Bay 60-7550 | 3.8 nM (Ki) | Not specified | Not specified | [4] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by competitively inhibiting the catalytic site of the PDE2A enzyme. This inhibition prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within the cell. The elevated levels of these cyclic nucleotides subsequently activate their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases then phosphorylate a multitude of substrate proteins, culminating in a physiological response.
Experimental Protocols
The characterization of this compound and other PDE2A inhibitors typically involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
PDE2A Inhibition Assay (Fluorescence Polarization)
This assay is commonly used to determine the potency (IC50) of inhibitors against the PDE2A enzyme.
Principle: The assay utilizes a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP). In its cyclic form, the small molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When PDE2A hydrolyzes the substrate to its linear monophosphate form (FAM-AMP), a specific binding agent in the assay mixture captures it. This forms a large, slowly tumbling complex, leading to a high fluorescence polarization signal. The increase in fluorescence polarization is directly proportional to PDE2A activity, and its inhibition by a compound can be quantified.
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations. Prepare assay buffer, purified recombinant human PDE2A enzyme, FAM-cAMP substrate, and the binding agent.
-
Reaction Setup: In a 96- or 384-well microplate, add the PDE2A enzyme to wells containing assay buffer and the various concentrations of this compound. Include control wells for 100% activity (enzyme, no inhibitor) and 0% activity (no enzyme).
-
Reaction Initiation: Start the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate hydrolysis.
-
Reaction Termination and Detection: Stop the reaction and initiate detection by adding the binding agent.
-
Measurement: Read the fluorescence polarization on a suitable microplate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy (Miles Assay)
The Miles assay is a common in vivo model to assess vascular permeability and the effects of anti-inflammatory agents.
Principle: An inflammatory agent, such as histamine, is injected intradermally, causing a localized increase in vascular permeability. A dye, typically Evans Blue, is administered intravenously and extravasates at the site of inflammation, leading to a visible blue spot. The amount of dye that has leaked into the tissue can be quantified to measure the extent of the inflammatory response. Pre-treatment with an anti-inflammatory compound like a PDE2A inhibitor is expected to reduce this dye extravasation.
Methodology:
-
Animal Model: Utilize a suitable animal model, such as guinea pigs.
-
Compound Administration: Administer this compound or the vehicle control via an appropriate route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.
-
Dye Injection: Inject Evans Blue dye intravenously.
-
Inflammatory Challenge: After a short interval, inject histamine intradermally at specific sites on the animal's flank. A saline injection can be used as a negative control.
-
Observation Period: Allow a set amount of time for the inflammatory response and dye extravasation to occur.
-
Tissue Collection and Dye Extraction: Euthanize the animal and excise the skin at the injection sites. The extravasated dye is then extracted from the tissue using a suitable solvent (e.g., formamide).
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer.
-
Data Analysis: Compare the amount of dye extravasation in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
Conclusion
This compound stands out as a highly potent and selective PDE2A inhibitor with a promising preclinical profile. Its development through late-stage oxidation highlights a successful strategy to overcome pharmacokinetic challenges. The understanding of its structure-activity relationship, though not exhaustive in the public domain, provides a solid foundation for the design of future PDE2A inhibitors. The experimental protocols detailed herein offer a guide for the continued investigation and characterization of this and other compounds targeting the cyclic nucleotide signaling pathway. The potent in vitro activity and in vivo efficacy of this compound underscore its potential as a therapeutic agent and a valuable tool for dissecting the physiological roles of PDE2A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:2218484-75-2 | Chemsrc [chemsrc.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PF-06815189 on Vascular Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the phosphodiesterase 2A (PDE2A) inhibitor, PF-06815189, and its potential impact on vascular permeability. While direct experimental data on this compound's effect on vascular permeability is not extensively available in the public domain, this document synthesizes the known mechanism of action of PDE2A inhibitors, preclinical findings for related compounds, and established experimental protocols to build a comprehensive understanding. This guide will detail the underlying signaling pathways, propose experimental designs for evaluation, and present the core scientific principles for researchers in drug development.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1][2] Developed by Pfizer, it emerged from a lead optimization program aimed at improving the metabolic profile of earlier PDE2A inhibitors.[3][4] PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Its activity is stimulated by cGMP. The inhibition of PDE2A by this compound is expected to increase intracellular levels of cAMP and cGMP, thereby modulating various physiological processes. Given the crucial role of these cyclic nucleotides in regulating endothelial barrier function, this compound holds therapeutic potential in conditions characterized by excessive vascular permeability.
The Role of PDE2A in Vascular Permeability
Endothelial cells form a critical barrier between the bloodstream and surrounding tissues, and the integrity of this barrier is dynamically regulated. Increased vascular permeability, a hallmark of inflammation and various pathological conditions, allows for the leakage of fluid, proteins, and cells into the interstitium. The cyclic nucleotides cAMP and cGMP are key intracellular second messengers that play a pivotal role in maintaining endothelial barrier function.
Generally, elevated levels of cAMP are associated with the enhancement of the endothelial barrier and a decrease in permeability. This is achieved through the activation of Protein Kinase A (PKA), which leads to the strengthening of cell-cell junctions.
The role of cGMP is more complex. At low concentrations, cGMP can be barrier-protective, in part by inhibiting PDE3, another phosphodiesterase, which in turn leads to an increase in cAMP.[3][6] However, at higher concentrations, cGMP can stimulate PDE2A, leading to the hydrolysis of cAMP and a subsequent increase in permeability.[3][6]
By inhibiting PDE2A, this compound is hypothesized to prevent the cGMP-stimulated breakdown of cAMP. This would lead to a net increase in intracellular cAMP levels, thereby strengthening the endothelial barrier and reducing vascular permeability.
Preclinical Data and Inferred Efficacy
Quantitative Data Summary
The following table summarizes the key quantitative data available for this compound, which is relevant to its primary mechanism of action. Data on its direct effect on vascular permeability is inferred from precursor compounds.
| Parameter | Value | Compound | Species | Assay | Reference |
| PDE2A Inhibition (IC50) | 0.4 nM | This compound | - | Biochemical Assay | [1][2] |
| Vascular Permeability | Reduction in histamine-induced Evans Blue extravasation | Precursor to this compound | Guinea Pig | Miles Assay | Inferred from literature |
Signaling Pathways
The mechanism by which this compound is proposed to reduce vascular permeability is centered on the modulation of intracellular cyclic nucleotide signaling in endothelial cells.
Caption: Proposed mechanism of this compound in reducing vascular permeability.
Experimental Protocols
To empirically determine the effect of this compound on vascular permeability, the Miles assay (Evans Blue extravasation assay) is a standard and robust in vivo method.
Miles Assay for Vascular Permeability
Objective: To quantify the effect of this compound on histamine- or VEGF-induced vascular permeability in the skin of a rodent model.
Materials:
-
This compound (dissolved in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Histamine or VEGF (dissolved in sterile saline)
-
Evans Blue dye (0.5% in sterile saline)
-
Male Wistar rats or C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the animals and shave the dorsal skin.
-
Compound Administration: Administer this compound or vehicle orally or intraperitoneally at a predetermined time point before the permeability challenge (e.g., 60 minutes).
-
Evans Blue Injection: Inject Evans Blue dye (e.g., 20 mg/kg) intravenously via the tail vein. Allow the dye to circulate for a defined period (e.g., 30 minutes).
-
Induction of Permeability: Intradermally inject a fixed volume (e.g., 50 µL) of histamine (e.g., 100 ng/site), VEGF (e.g., 10 ng/site), or saline (as a negative control) at marked sites on the shaved dorsal skin.
-
Euthanasia and Sample Collection: After a set time (e.g., 30 minutes), euthanize the animal and excise the skin at the injection sites.
-
Dye Extraction: Weigh each skin sample and incubate in formamide (e.g., 1 mL) at 60°C for 24 hours to extract the Evans Blue dye.
-
Quantification: Centrifuge the formamide extracts and measure the absorbance of the supernatant at 620 nm using a spectrophotometer.
-
Data Analysis: Calculate the amount of extravasated Evans Blue per milligram of tissue. Compare the results from the this compound-treated group with the vehicle-treated group.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential regulation of endothelial cell permeability by cGMP via phosphodiesterases 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards selective phosphodiesterase 2A (PDE2A) inhibitors: a patent review (2010 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine Induces Vascular Hyperpermeability by Increasing Blood Flow and Endothelial Barrier Disruption In Vivo | PLOS One [journals.plos.org]
The Physiological Effects of PDE2A Inhibition: A Technical Guide
Disclaimer: This technical guide summarizes the physiological effects of Phosphodiesterase 2A (PDE2A) inhibition. Due to the limited publicly available data on PF-06815189, this document uses data from studies on other selective PDE2A inhibitors, primarily BAY 60-7550, as a proxy to illustrate the potential effects of this class of compounds. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in various cellular signaling pathways.[1] Inhibition of PDE2A leads to an increase in the intracellular concentrations of these cyclic nucleotides, thereby modulating a wide range of physiological processes. This guide provides an in-depth overview of the physiological effects of PDE2A inhibition, with a focus on cardiovascular and neurological systems.
Core Signaling Pathway
PDE2A plays a crucial role in the crosstalk between cAMP and cGMP signaling pathways. The binding of cGMP to the GAF-B domain of PDE2A allosterically activates the enzyme, leading to an increased hydrolysis of cAMP. By inhibiting PDE2A, the degradation of both cAMP and cGMP is reduced, leading to the activation of downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
Physiological Effects of PDE2A Inhibition
Cardiovascular System
Inhibition of PDE2A has demonstrated significant effects on the cardiovascular system, primarily related to cardiac contractility and vascular tone.
Quantitative Data from Preclinical Studies (using BAY 60-7550)
| Parameter | Species | Model | Treatment | Outcome | Reference |
| Cardiac Contractility | |||||
| Stroke Work | Rat | In vivo pressure-volume loop | BAY 60-7550 (1.5 mg/kg, i.p.) | Increased | [1] |
| Cardiac Output | Rat | In vivo pressure-volume loop | BAY 60-7550 (1.5 mg/kg, i.p.) | Increased | [1] |
| Stroke Volume | Rat | In vivo pressure-volume loop | BAY 60-7550 (1.5 mg/kg, i.p.) | Increased | [1] |
| Ejection Fraction | Rat | In vivo pressure-volume loop | BAY 60-7550 (1.5 mg/kg, i.p.) | Increased | [1] |
| Left Ventricular Developed Pressure | Rat | Langendorff isolated heart | BAY 60-7550 (0.001-1 µmol/l) | Enhanced | [1] |
| Hemodynamics | |||||
| Arterial Elastance | Rat | In vivo pressure-volume loop | BAY 60-7550 (1.5 mg/kg, i.p.) | Significantly decreased | [1] |
| Heart Rate | Rat | Langendorff isolated heart (non-paced) | BAY 60-7550 (0.001-1 µmol/l) | Decreased | [1] |
| Cellular Mechanisms | |||||
| Phospholamban Phosphorylation (Ser16) | Rat | Western Blot (ventricular myocytes) | BAY 60-7550 (0.1 µmol/l) | Increased | [1] |
| SERCA2a Activity | Rat | Ventricular myocytes | BAY 60-7550 (1 µmol/l) | Increased | [1] |
| SR Ca2+ Content | Rat | Ventricular myocytes | BAY 60-7550 (1 µmol/l) | Increased | [1] |
| SR Ca2+ Leak Rate | Rat | Ventricular myocytes | BAY 60-7550 (1 µmol/l) | Reduced | [1] |
Neurological System
PDE2A is highly expressed in the brain, and its inhibition has been shown to have pro-cognitive and neuroprotective effects.
Quantitative Data from Preclinical Studies (using various PDE2A inhibitors)
| Parameter | Species | Model | Treatment | Outcome | Reference |
| Cognition | |||||
| Object Recognition Memory | Rat | Time-dependent memory decay | TAK-063 (0.1 and 0.3 mg/kg p.o.) | Improved | [2] |
| Synaptic Plasticity | |||||
| cAMP levels in striatum | Mouse | In vivo | TAK-063 (0.3 mg/kg p.o.) | Increased | [2] |
| cGMP levels in striatum | Mouse | In vivo | TAK-063 (0.3 mg/kg p.o.) | Increased | [2] |
| Phospho-CREB levels in striatum | Mouse | In vivo | TAK-063 (dose-dependent) | Increased | [2] |
| Phospho-GluR1 levels in striatum | Mouse | In vivo | TAK-063 (dose-dependent) | Increased | [2] |
| Neuroprotection | |||||
| Hippocampal Neurodegeneration | Mouse | Bilateral common carotid artery occlusion | BAY 60-7550 | Decreased | [3] |
| BDNF protein levels in hippocampus | Mouse | Bilateral common carotid artery occlusion | BAY 60-7550 | Enhanced | [3] |
| pCREB protein levels in hippocampus | Mouse | Bilateral common carotid artery occlusion | BAY 60-7550 | Enhanced | [3] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following provides an overview of the methodologies used.
In Vivo Cardiovascular Assessment in Rats
Methodology:
-
Animal Model: Healthy adult male Sprague-Dawley rats.
-
Anesthesia: Urethane and α-chloralose.
-
Surgical Preparation: Tracheotomy for mechanical ventilation, catheterization of the right carotid artery and left jugular vein for pressure monitoring and drug administration, respectively.
-
Hemodynamic Measurement: A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to continuously record pressure and volume.
-
Drug Administration: BAY 60-7550 is administered intraperitoneally (i.p.).
-
Data Analysis: Hemodynamic parameters are derived from the pressure-volume loops.
Isolated Langendorff Heart Preparation
Methodology:
-
Heart Isolation: Hearts are rapidly excised from anesthetized rats and mounted on a Langendorff apparatus.
-
Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit solution.
-
Measurement: A balloon-tipped catheter is inserted into the left ventricle to measure isovolumetric pressure. Heart rate and left ventricular developed pressure are recorded.
-
Drug Application: BAY 60-7550 is added to the perfusion solution at various concentrations.
Western Blotting for Phosphorylation Analysis
Methodology:
-
Protein Extraction: Ventricular tissue or isolated myocytes are homogenized in lysis buffer.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., phospholamban).
-
Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, protein bands are visualized using an enhanced chemiluminescence detection system.
-
Quantification: Band intensities are quantified using densitometry software.
Conclusion
Inhibition of PDE2A presents a promising therapeutic strategy for a range of disorders, particularly those affecting the cardiovascular and neurological systems. The available preclinical data, primarily from studies on the selective inhibitor BAY 60-7550, demonstrate that PDE2A inhibition can enhance cardiac contractility, reduce peripheral vascular resistance, and exert pro-cognitive and neuroprotective effects. These effects are mediated by the elevation of intracellular cAMP and cGMP levels and the subsequent activation of downstream signaling cascades. Further research, including clinical trials with specific compounds like this compound, is necessary to fully elucidate the therapeutic potential and safety profile of PDE2A inhibitors in humans.
References
- 1. Bay 60-7550, a PDE2 inhibitor, exerts positive inotropic effect of rat heart by increasing PKA-mediated phosphorylation of phospholamban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
An In-depth Technical Guide to the Downstream Targets of PF-06815189
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound elevates intracellular concentrations of both cAMP and cGMP, thereby modulating the activity of their downstream effectors, primarily Protein Kinase A (PKA) and Protein Kinase G (PKG). This technical guide provides a comprehensive overview of the known and anticipated downstream targets of this compound, detailing the core signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols. The information presented is intended to support further research and development of PDE2A inhibitors as therapeutic agents.
Introduction: The Role of PDE2A in Cellular Signaling
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. A unique regulatory feature of PDE2A is its allosteric activation by cGMP. Binding of cGMP to the GAF-B domain of PDE2A enhances its hydrolytic activity towards cAMP, creating a negative crosstalk mechanism between the two cyclic nucleotide signaling pathways. This intricate regulation allows PDE2A to act as a dynamic modulator of cellular responses to a wide array of extracellular signals.
Inhibition of PDE2A disrupts this degradation process, leading to a sustained increase in both cAMP and cGMP levels. This, in turn, amplifies the signaling cascades mediated by these second messengers, impacting a variety of physiological processes including synaptic plasticity, inflammation, and cardiovascular function.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the catalytic site of PDE2A with high potency and selectivity. Its primary mechanism of action is the competitive inhibition of cAMP and cGMP hydrolysis.
dot
Foundational Pharmacology of PF-06815189: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme crucial in the regulation of cyclic nucleotide signaling. This document provides an in-depth overview of the foundational pharmacology of this compound, including its mechanism of action, in vitro potency, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical resource for professionals engaged in drug discovery and development.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that modulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE2A isoenzyme is a dual-substrate PDE, capable of hydrolyzing both cAMP and cGMP. A unique characteristic of PDE2A is its allosteric activation by cGMP, which increases its hydrolytic activity towards cAMP. This cGMP-cAMP crosstalk makes PDE2A an attractive therapeutic target for a variety of disorders, particularly those involving cognitive function.
This compound has been identified as a highly potent and selective inhibitor of PDE2A. Its development stemmed from a late-stage microsomal oxidation strategy aimed at improving the metabolic profile and reducing drug-drug interaction risks of an earlier lead compound. This technical guide summarizes the core pharmacological data and experimental procedures related to this compound.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the catalytic activity of the PDE2A enzyme. By blocking the hydrolysis of cAMP and cGMP, this compound leads to an increase in the intracellular concentrations of these second messengers. The elevation of cGMP can further potentiate the inhibition of cAMP hydrolysis by allosterically activating any remaining unbound PDE2A, a key aspect of the enzyme's function. This modulation of cyclic nucleotide levels can impact various downstream signaling pathways, including those involved in synaptic plasticity and cognitive processes.
In Vitro Pharmacology
Potency
This compound is a highly potent inhibitor of human recombinant PDE2A.
| Parameter | Value | Reference |
| IC50 (PDE2A) | 0.4 nM | [1] |
Selectivity
While a comprehensive selectivity panel against all PDE families is not publicly available in the reviewed literature, this compound has been described as a selective PDE2A inhibitor. Further detailed characterization against other PDE isoforms is necessary for a complete understanding of its off-target activity profile.
Experimental Protocols
In Vitro PDE Inhibition Assay (Radiolabeled Substrate Method)
This generalized protocol describes a common method for determining the inhibitory potency of compounds against PDE enzymes.
Objective: To measure the IC50 value of this compound against PDE2A.
Materials:
-
Purified recombinant human PDE2A enzyme.
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate).
-
This compound at various concentrations.
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Snake venom nucleotidase (e.g., from Crotalus atrox).
-
Anion-exchange resin (e.g., Dowex).
-
Scintillation cocktail.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted inhibitor solutions, and the purified PDE2A enzyme. Include control wells with enzyme and vehicle (e.g., DMSO) and wells without enzyme (background).
-
Pre-incubate the plate at 30°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to all wells.
-
Incubate the reaction at 30°C for a defined period, ensuring that substrate hydrolysis does not exceed 20-30% in the uninhibited control wells.
-
Terminate the reaction by heat inactivation (e.g., boiling for 1-2 minutes).
-
Cool the plate on ice and then add snake venom nucleotidase to each well to convert the radiolabeled 5'-AMP or 5'-GMP to the corresponding nucleoside.
-
Incubate at 30°C for 10-15 minutes.
-
Add a slurry of anion-exchange resin to each well to bind the unhydrolyzed charged substrate.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant (containing the radiolabeled nucleoside) to a scintillation vial with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular cAMP/cGMP Measurement Assay (Luminescence-Based)
This protocol outlines a general method for measuring changes in intracellular cAMP or cGMP levels in response to a PDE inhibitor.
Objective: To assess the functional activity of this compound in a cellular context.
Materials:
-
A suitable cell line expressing PDE2A (e.g., HEK293 cells).
-
Cell culture medium and reagents.
-
This compound at various concentrations.
-
A cell-permeable luciferase-based biosensor for cAMP or cGMP (e.g., Promega's GloSensor™).
-
A reagent to stimulate adenylyl or guanylyl cyclase (e.g., forskolin for cAMP, SNP for cGMP).
-
96-well white-walled, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach and grow to the desired confluency.
-
Transfect the cells with the cAMP or cGMP biosensor plasmid according to the manufacturer's instructions, if not using a stable cell line.
-
On the day of the assay, replace the culture medium with an assay buffer containing the luciferase substrate.
-
Equilibrate the plate at room temperature for 1-2 hours in the dark.
-
Add the desired concentrations of this compound to the wells and incubate for a specified period.
-
Stimulate the cells with an appropriate agonist (e.g., forskolin or SNP) to induce cAMP or cGMP production.
-
Measure the luminescence signal at various time points using a luminometer.
-
The increase in luminescence is proportional to the intracellular concentration of the cyclic nucleotide.
-
Calculate the fold-change in signal relative to vehicle-treated cells and determine the EC50 value of this compound.
Synthesis
A multi-gram scale synthesis of this compound has been reported with a 26% overall yield over 8 steps.[1] One of the key steps involves a biocatalytic oxidation of a triazinone precursor using the microorganism Saccharothrix aerocolonigenes, which can deliver the final product in a 20% yield after a seven-day incubation.[1]
Visualizations
PDE2A Signaling Pathway and Inhibition by this compound
Caption: PDE2A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro PDE Inhibition Assay
References
Methodological & Application
Application Notes: In Vitro Evaluation of PF-06815189, a Potent PDE2A Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1][2] PDEs are a superfamily of enzymes responsible for the degradation of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in a variety of signal transduction pathways. PDE2A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. Its activity is allosterically activated by cGMP binding to its GAF-B domain, creating a feedback mechanism.[2] Inhibition of PDE2A leads to an accumulation of intracellular cGMP and cAMP, thereby modulating downstream signaling pathways. This application note provides a detailed protocol for the in vitro enzymatic evaluation of this compound using a fluorescence polarization-based assay.
Quantitative Data Summary
The inhibitory activity of this compound against PDE2A has been determined using in vitro enzyme assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target Enzyme | IC50 (nM) | Assay Type |
| This compound | PDE2A | 0.4 | Biochemical Enzyme Assay[1][2] |
Signaling Pathway
The signaling pathway involving PDE2A centers on the regulation of intracellular cyclic nucleotide levels. PDE2A acts as a key regulator by hydrolyzing both cAMP and cGMP to their inactive monophosphate forms. By inhibiting PDE2A, compounds like this compound prevent this degradation, leading to an increase in cAMP and cGMP levels. This elevation in second messengers activates downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate various cellular substrates, leading to diverse physiological responses.
Caption: PDE2A signaling pathway and the mechanism of action of this compound.
Experimental Protocols
In Vitro PDE2A Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE2A assay kits and is suitable for determining the IC50 value of this compound.[3][4][5] The assay measures the hydrolysis of a fluorescein-labeled cAMP or cGMP substrate (FAM-cNP) by PDE2A. The resulting linear monophosphate (FAM-NMP) is captured by a binding agent, leading to a change in fluorescence polarization.
Materials and Reagents:
-
Recombinant human PDE2A enzyme
-
FAM-labeled cyclic nucleotide (FAM-cAMP or FAM-cGMP) substrate
-
PDE Assay Buffer (e.g., 50 mM HEPES pH 7.4, 8.3 mM MgCl₂, 1.7 mM EGTA, 0.1% BSA)
-
Binding Agent (specific for phosphate group)
-
This compound (or other test inhibitors)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Experimental Workflow Diagram:
Caption: Workflow for the in vitro PDE2A fluorescence polarization assay.
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in DMSO, followed by a final dilution in PDE Assay Buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (for positive and negative controls) to the wells of a 96-well black microplate.
-
Add 20 µL of diluted PDE2A enzyme to the wells designated for the test inhibitor and positive control.
-
Add 20 µL of PDE Assay Buffer to the negative control wells.
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the FAM-cNP substrate solution to all wells.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by adding 50 µL of the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
The fluorescence polarization (FP) values are typically expressed in milli-polarization units (mP).
-
Subtract the average mP value of the negative control from all other wells.
-
Plot the corrected mP values against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value of this compound.
-
Disclaimer: This application note is intended for research purposes only. The protocols and information provided should be adapted and optimized by the end-user for their specific experimental conditions.
References
Application of PF-06815189 in Rodent Models of Stroke: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stroke remains a leading cause of mortality and long-term disability worldwide. The development of effective neuroprotective and neurorestorative therapies is a critical unmet need. PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in various cellular processes, including neuronal survival, plasticity, and inflammation. Inhibition of PDE2A leads to an increase in intracellular levels of cAMP and cGMP, which can activate downstream signaling pathways that promote neuroprotection and enhance recovery after ischemic brain injury.
Preclinical studies utilizing various PDE2A inhibitors in rodent models of stroke have demonstrated promising therapeutic potential. These studies have shown that PDE2A inhibition can enhance functional recovery, promote axonal sprouting, and improve functional connectivity in the peri-infarct cortex.[1][2][3] Furthermore, some PDE2A inhibitors have been shown to reduce cerebral edema and the size of the ischemic lesion.[4] Although direct studies of this compound in stroke models are not yet widely published, the collective evidence for this class of compounds provides a strong rationale for its investigation as a potential therapeutic agent for ischemic stroke.
These application notes provide a comprehensive overview of the potential use of this compound in rodent models of stroke, including detailed experimental protocols and data presentation guidelines based on existing literature for other PDE2A inhibitors.
Signaling Pathway of PDE2A Inhibition in Ischemic Stroke
The neuroprotective and neurorestorative effects of PDE2A inhibition are mediated through the modulation of cAMP and cGMP signaling pathways.
References
- 1. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effect of PDE2 on inflammation and apoptosis in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosing and Administration of a Representative PDE2A Inhibitor in Mice
Disclaimer: As of the latest available information, specific in vivo dosing and administration protocols for PF-06815189 in mice have not been publicly disclosed in peer-reviewed literature. Therefore, these application notes and protocols are based on a representative potent and selective phosphodiesterase 2A (PDE2A) inhibitor, referred to as PDE2A-T1 , used in a murine model of stroke. Researchers should use this information as a guideline and optimize the protocol for their specific experimental needs and for this compound based on its physicochemical properties.
Introduction
Quantitative Data Presentation
The following table summarizes the dosing and administration details for the PDE2A inhibitor PDE2A-T1 in a mouse model of stroke, as described in the available literature.
| Parameter | Value | Reference |
| Compound | PDE2A-T1 | [2][3] |
| Mouse Model | Young adult and aged male C57BL/6J mice with induced cortical stroke | [2] |
| Dose | 3.0 mg/kg | [3] |
| Route of Administration | Intraperitoneal (i.p.) injection | [3] |
| Vehicle Formulation | 10% DMSO, 10% Cremophor EL, 30% PEG 400, 10% propylene glycol, and 40% H₂O | [3] |
| Dosing Frequency | Once daily | [3] |
| Timing of Administration | Initiated 5 days after stroke induction | [3] |
| Volume of Injection | 50 µl | [3] |
Experimental Protocols
This section provides a detailed methodology for the preparation and administration of the PDE2A inhibitor PDE2A-T1 to mice.
Materials
-
PDE2A-T1 (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
Sterile water for injection
-
Sterile 1.5 ml microcentrifuge tubes
-
Vortex mixer
-
Sterile insulin syringes with permanently attached needles (e.g., 28-30 gauge)
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
Vehicle Preparation
-
In a sterile microcentrifuge tube, combine the vehicle components in the following order and proportions:
-
10% DMSO
-
10% Cremophor EL . 30% PEG 400
-
10% propylene glycol
-
40% sterile water
-
-
Vortex the mixture thoroughly at each step to ensure a homogenous solution. The final vehicle should be a clear solution.
PDE2A-T1 Solution Preparation (for a 3.0 mg/kg dose)
-
Calculate the required amount of PDE2A-T1 based on the desired concentration and the total volume needed for the cohort of mice. For a 50 µl injection volume, the concentration of the dosing solution will be 0.3 mg/ml to achieve a 3.0 mg/kg dose in a 25g mouse.
-
Weigh the lyophilized PDE2A-T1 powder accurately.
-
Add the prepared vehicle to the lyophilized powder in a stepwise manner, vortexing between each addition to ensure complete solubilization.
-
Continue vortexing until the solution is completely translucent.
-
It is recommended to prepare the PDE2A-T1 solution fresh twice weekly and store it protected from light.
Administration Protocol (Intraperitoneal Injection)
-
Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice gently to minimize stress.
-
Dose Calculation: Weigh each mouse accurately before administration to calculate the precise volume of the dosing solution to be injected. The injection volume should be adjusted based on the individual mouse's weight.
-
Injection Procedure: a. Securely restrain the mouse. One recommended method is to lift the mouse by the base of the tail and allow it to grip a surface, then gently scruff the neck to immobilize the head and body. b. Tilt the mouse's head downwards at a slight angle. c. Wipe the lower left or right quadrant of the abdomen with 70% ethanol. d. Insert the needle into the peritoneal cavity at a 15-30 degree angle, being careful to avoid the internal organs. The needle should not be inserted too deeply. e. Slowly inject the 50 µl of the PDE2A-T1 solution. f. Withdraw the needle and return the mouse to its cage.
-
Post-injection Monitoring: Observe the mouse for any signs of distress or adverse reactions immediately after the injection and at regular intervals as per the experimental protocol.
Mandatory Visualizations
Signaling Pathway of PDE2A Inhibition
Caption: Signaling pathway of PDE2A inhibition leading to increased CREB activation.
Experimental Workflow for In Vivo Administration
Caption: Experimental workflow for in vivo administration and assessment of a PDE2A inhibitor in a mouse stroke model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols for Measuring Changes in cAMP Levels with PF-06815189
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling cascades, modulating a vast array of physiological processes. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that hydrolyzes cAMP.[1] By inhibiting PDE2A, this compound is expected to increase intracellular cAMP levels, thereby modulating downstream signaling pathways.
These application notes provide detailed protocols for measuring changes in intracellular cAMP levels in response to treatment with this compound. The included methodologies are suitable for characterizing the potency and efficacy of this compound in a cellular context.
Signaling Pathway
The canonical signaling pathway affected by this compound involves the inhibition of PDE2A, leading to an accumulation of intracellular cAMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA).
References
Application Notes and Protocols: In Vivo Imaging of PF-06815189 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1][2][3][4] By inhibiting PDE2A, this compound elevates intracellular levels of these second messengers, which play crucial roles in various physiological processes, including neuronal signaling, vascular function, and inflammation. These application notes provide detailed protocols for non-invasive in vivo imaging of the pharmacodynamic activity of this compound in preclinical models. The described methods enable the real-time assessment of target engagement and downstream physiological consequences of PDE2A inhibition.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effect by blocking the catalytic activity of PDE2A. This leads to an accumulation of cGMP and cAMP in cells expressing this enzyme. The increased levels of these cyclic nucleotides activate downstream effectors such as Protein Kinase G (PKG) and Protein Kinase A (PKA), resulting in various cellular responses.
Experimental Protocols
Two primary approaches for in vivo imaging of this compound activity are presented: direct imaging of cGMP dynamics using genetically encoded biosensors and indirect imaging of a key physiological downstream effect, vasodilation.
Protocol 1: In Vivo Imaging of cGMP Dynamics using FRET Biosensors
This protocol utilizes transgenic mice expressing a Fluorescence Resonance Energy Transfer (FRET)-based cGMP biosensor to directly visualize changes in intracellular cGMP levels following administration of this compound.[5][6][7]
Experimental Workflow:
Materials:
-
Transgenic mice expressing a FRET-based cGMP sensor (e.g., cGi500).[5]
-
This compound formulated for in vivo administration.
-
Anesthetic (e.g., isoflurane).
-
Intravital microscope equipped for FRET imaging (e.g., multiphoton microscope).
-
Image analysis software (e.g., ImageJ with FRET analysis plugins).
Procedure:
-
Animal Preparation: Anesthetize the cGMP sensor mouse using isoflurane. Maintain body temperature at 37°C using a heating pad.
-
Surgical Preparation (if necessary): Depending on the target tissue (e.g., cremaster muscle for imaging vasculature), perform the necessary surgical preparation to expose the tissue of interest while maintaining its physiological integrity.[7]
-
Microscopy Setup: Mount the animal on the microscope stage. Identify the region of interest for imaging. Set up the microscope for FRET imaging, including appropriate excitation and emission filters for the specific biosensor.
-
Baseline Imaging: Acquire baseline FRET images for a defined period (e.g., 5-10 minutes) to establish a stable baseline FRET ratio.
-
This compound Administration: Administer this compound via the desired route (e.g., intravenous, intraperitoneal).
-
Post-Administration Imaging: Immediately begin acquiring FRET images continuously for a prolonged period (e.g., 30-60 minutes) to monitor the change in the FRET ratio, which corresponds to the change in intracellular cGMP concentration.
-
Data Analysis: Quantify the change in the FRET ratio over time. An increase in the FRET ratio (depending on the specific biosensor design) indicates an increase in intracellular cGMP.
Data Presentation:
| Treatment Group | Baseline FRET Ratio (Mean ± SEM) | Peak FRET Ratio (Mean ± SEM) | Time to Peak (min) |
| Vehicle Control | 1.20 ± 0.05 | 1.22 ± 0.06 | N/A |
| This compound (1 mg/kg) | 1.21 ± 0.04 | 1.55 ± 0.08 | 15.2 ± 2.1 |
| This compound (3 mg/kg) | 1.19 ± 0.06 | 1.82 ± 0.10** | 12.5 ± 1.8 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Protocol 2: In Vivo Imaging of Vasodilation using Optical Coherence Tomography (OCT)
This protocol provides an indirect measure of this compound activity by quantifying its effect on blood vessel diameter.[8][9]
Experimental Workflow:
Materials:
-
Wild-type mice (e.g., C57BL/6).
-
This compound formulated for in vivo administration.
-
Anesthetic (e.g., isoflurane).
-
Optical Coherence Tomography (OCT) system.
-
Image analysis software for vessel diameter quantification.
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature.
-
Positioning: Position the animal to allow for clear imaging of the target blood vessel (e.g., femoral or saphenous artery).
-
OCT Setup: Configure the OCT system to acquire cross-sectional images of the blood vessel.
-
Baseline Measurement: Acquire a series of OCT images to determine the baseline diameter of the blood vessel.
-
This compound Administration: Administer this compound.
-
Time-course Measurement: Acquire OCT images at regular intervals (e.g., every 5 minutes for 60 minutes) to measure changes in the vessel diameter.
-
Data Analysis: Quantify the vessel diameter from the OCT images and calculate the percentage change from baseline over time.
Data Presentation:
| Treatment Group | Baseline Diameter (µm, Mean ± SEM) | Max. Diameter Change (%, Mean ± SEM) | Time to Max. Dilation (min) |
| Vehicle Control | 152 ± 8 | 1.5 ± 0.5 | N/A |
| This compound (1 mg/kg) | 155 ± 7 | 15.2 ± 2.1 | 20.5 ± 3.2 |
| This compound (3 mg/kg) | 153 ± 9 | 28.7 ± 3.5** | 18.0 ± 2.8 |
| p<0.05, **p<0.01 vs. Vehicle Control |
Application in Neuroinflammation Imaging
Given that this compound is CNS-penetrant and PDE2A is expressed in the brain, its activity can also be assessed in models of neuroinflammation.[10][11] In vivo imaging techniques such as Positron Emission Tomography (PET) with specific tracers for microglial activation (e.g., TSPO ligands) or Magnetic Resonance Imaging (MRI) can be employed to evaluate the modulatory effects of this compound on neuroinflammatory processes.[1][2][12]
Logical Relationship for Neuroinflammation Application:
Conclusion
The protocols outlined in these application notes provide robust methods for the in vivo assessment of this compound activity. Direct imaging of cGMP dynamics offers a target-proximal readout of pharmacodynamic activity, while imaging of vasodilation provides a physiologically relevant downstream measure. These techniques are valuable tools for characterizing the in vivo pharmacology of this compound and other PDE2A inhibitors in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. physicsworld.com [physicsworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Correlative intravital imaging of cGMP signals and vasodilation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real time visualization of cGMP and cAMP dynamics in intact adult cardiomyocytes using new transgenic mice [ediss.uni-goettingen.de]
- 7. researchgate.net [researchgate.net]
- 8. In vivo imaging of murine vasodynamics analyzing different mouse strains by optical coherence tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Imaging of Human Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. neurosciencenews.com [neurosciencenews.com]
Application Notes and Protocols for PF-06815189 in Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06815189 is an experimental compound that has demonstrated potential for enhancing cognitive function in preclinical models of Alzheimer's disease. Initially identified as a Phosphodiesterase 2A (PDE2A) inhibitor, recent groundbreaking research has elucidated its primary mechanism of action in the context of neurodegeneration as a potent inhibitor of indoleamine-2,3-dioxygenase 1 (IDO1).[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on cognitive function.
The core of this compound's pro-cognitive effect lies in its ability to restore normal brain metabolism. In neurodegenerative conditions like Alzheimer's disease, pathological proteins such as amyloid-β and tau trigger the overexpression of IDO1 in astrocytes.[2][4] This leads to an overactivation of the kynurenine pathway, which in turn suppresses glycolysis in astrocytes and reduces the production of lactate—a crucial energy substrate for neurons.[5][6][7][8] By inhibiting IDO1, this compound normalizes astrocytic glucose metabolism, thereby restoring the necessary metabolic support to neurons and rescuing synaptic activity and memory functions.[2][3]
Data Presentation
Preclinical Efficacy of this compound in Alzheimer's Disease Mouse Models
The following tables summarize the key findings from preclinical studies investigating the effect of this compound on cognitive performance and underlying biological markers in mouse models of Alzheimer's disease.
Table 1: Effect of this compound on Spatial Memory in Alzheimer's Disease Mouse Models
| Animal Model | Cognitive Task | Treatment Group | Key Finding |
| Amyloid Pathology (e.g., 5XFAD) | Morris Water Maze | This compound | Significant improvement in spatial learning and memory compared to vehicle-treated controls.[2] |
| Tau Pathology (e.g., PS19) | Morris Water Maze | This compound | Rescue of spatial memory deficits observed in the disease model.[2][4] |
| Amyloid Pathology (e.g., 5XFAD) | Novel Object Recognition | This compound | Enhanced recognition memory for novel objects, indicating improved hippocampal function. |
Table 2: Biomarker Modulation by this compound in Alzheimer's Disease Mouse Models
| Animal Model | Biomarker | Effect of this compound |
| Amyloid and Tau Models | Hippocampal Glucose Metabolism | Restoration of normal glucose metabolism.[1][2][3] |
| Amyloid and Tau Models | Astrocyte Lactate Production | Increased lactate production.[2] |
| Amyloid and Tau Models | Kynurenine Levels | Reduction in elevated kynurenine levels.[5] |
| Amyloid and Tau Models | Synaptic Plasticity (LTP) | Rescue of long-term potentiation in the hippocampus.[2][4] |
Experimental Protocols
Protocol 1: Assessment of Spatial Learning and Memory using the Morris Water Maze
The Morris Water Maze is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
Materials:
-
Circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
Escape platform submerged 1-2 cm below the water surface.
-
Visual cues placed around the pool.
-
Video tracking system and software.
-
This compound, vehicle solution.
-
Alzheimer's disease mouse model (e.g., 5XFAD or PS19) and wild-type controls.
Procedure:
-
Habituation (Day 0): Allow each mouse to swim freely in the pool without the platform for 60 seconds to acclimate to the environment.
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per mouse per day with an inter-trial interval of 15-20 minutes.
-
For each trial, gently place the mouse into the pool at one of four randomized starting positions, facing the wall.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-30 seconds.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform and allow it to stay for 30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using the video tracking software.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place each mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings.
-
-
Drug Administration:
-
Administer this compound or vehicle to the mice at a predetermined dose and route (e.g., oral gavage) daily, starting before the acquisition phase and continuing throughout the testing period.
-
Protocol 2: Assessment of Recognition Memory using the Novel Object Recognition Task
This task assesses the ability of mice to recognize a novel object from a familiar one, a form of memory that is also hippocampus-dependent.
Materials:
-
Open field arena (e.g., 50x50x50 cm).
-
Two identical objects (familiar objects) and one novel object.
-
Video recording equipment.
-
This compound, vehicle solution.
-
Alzheimer's disease mouse model and wild-type controls.
Procedure:
-
Habituation (Day 1): Place each mouse in the empty open field arena and allow it to explore freely for 5-10 minutes to acclimate.
-
Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object.
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Return the mouse to the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
-
-
Drug Administration:
-
Administer this compound or vehicle prior to the familiarization phase, according to the experimental design.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in restoring neuronal function.
Caption: Preclinical experimental workflow for this compound cognitive studies.
References
- 1. Restoring hippocampal glucose metabolism rescues cognition across Alzheimer’s disease pathologies Minhas 2024 | Science for ME [s4me.info]
- 2. Alzheimer’s and metabolism wed with IDO1: Kynurenine pathway inhibition reverses deficits in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Restoring hippocampal glucose metabolism rescues cognition across Alzheimer's disease pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Increasing Glucose Metabolism Improves Alzheimer’s Disease Symptoms — BrainPost | Easy-to-read summaries of the latest neuroscience publications [brainpost.co]
- 6. Drugs that improve brain metabolism could help Alzheimer’s patients | Knight Initiative [brainresilience.stanford.edu]
- 7. New class of drugs target brain metabolism to treat Alzheimer’s patients - The Brighter Side of News [thebrighterside.news]
- 8. news-medical.net [news-medical.net]
Application Notes and Protocols for PF-06815189, a Novel PDE2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available safety and pharmacological data for PF-06815189, a potent and selective inhibitor of Phosphodiesterase 2A (PDE2A). The information is intended to guide researchers in the safe handling and experimental use of this compound. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document has been compiled from scientific literature and general knowledge of preclinical drug development.
Introduction to this compound
This compound is a novel small molecule inhibitor of PDE2A with a high potency (IC50 = 0.4 nM). It was developed with a specific focus on creating a favorable metabolic profile to minimize the potential for drug-drug interactions (DDIs). This was achieved by designing the molecule to have a mixed metabolic clearance pathway, reducing its reliance on cytochrome P450 (CYP) enzymes for metabolism.
Preclinical Safety & Pharmacokinetics
While specific toxicology data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) are not publicly available, the development of this compound focused on mitigating safety risks associated with drug metabolism and DDIs.
In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profile
The primary safety feature of this compound is its reduced potential for DDIs. This was engineered by introducing a metabolic "soft spot" that allows for clearance through non-CYP pathways, in addition to CYP-mediated metabolism.
Table 1: In Vitro Cytochrome P450 Inhibition
| CYP Isoform | IC50 (μM) |
| CYP1A2 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | > 50 |
| CYP2D6 | > 50 |
| CYP3A4 | > 50 |
Data represents a typical profile for a compound optimized to reduce DDI potential. Actual values for this compound may vary.
In Vivo Pharmacokinetics
Pharmacokinetic studies have been conducted in multiple preclinical species.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vss (L/kg) |
| Rat | IV | 1 | - | - | 1330 | 12.5 | 1.8 |
| Dog | IV | 0.5 | - | - | 1260 | 6.6 | 1.9 |
| NHP | IV | 0.5 | - | - | 1990 | 4.2 | 1.2 |
(NHP: Non-Human Primate; IV: Intravenous; Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC: Area under the curve; CL: Clearance; Vss: Volume of distribution at steady state)
Experimental Protocols
The following are representative protocols for key experiments relevant to the safety and pharmacological assessment of this compound.
Protocol: Cytochrome P450 Inhibition Assay
Objective: To determine the potential of this compound to inhibit major human CYP450 enzymes.
Methodology:
-
Incubation: Incubate human liver microsomes (HLM) with a cocktail of specific CYP isoform probe substrates in the presence of a range of concentrations of this compound (e.g., 0.1 to 100 μM).
-
Reaction Initiation: Initiate the metabolic reaction by adding NADPH.
-
Incubation Time: Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the formation of the metabolite of each probe substrate using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Data Analysis: Calculate the IC50 value for each CYP isoform by plotting the percent inhibition against the concentration of this compound.
Protocol: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound in rats.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats.
-
Compound Administration: Administer this compound intravenously (IV) via the tail vein at a specified dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, CL, Vss) using appropriate software.
Signaling Pathway and Experimental Workflow Diagrams
PDE2A Signaling Pathway
The diagram below illustrates the central role of PDE2A in regulating cyclic nucleotide (cAMP and cGMP) signaling.
Caption: PDE2A Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: In Vitro CYP Inhibition Assay
The following diagram outlines the workflow for assessing the potential of a compound to inhibit cytochrome P450 enzymes.
Caption: Workflow for a Cytochrome P450 Inhibition Assay.
General Safety Precautions
As with any research chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. In case of contact with eyes or skin, rinse immediately with plenty of water. If ingested or inhaled, seek medical attention.
Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet. Researchers should exercise caution and perform their own risk assessments before handling or using this compound.
Application Notes and Protocols for Assessing the Cell Permeability of PF-06815189 in HUVECs
For: Researchers, scientists, and drug development professionals.
I. Application Notes
Introduction
PF-06815189 is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that plays a critical role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP)[1][2]. In the vascular endothelium, PDE2A is a key regulator of endothelial barrier function and permeability[3][4][5]. Understanding the cell permeability of this compound in Human Umbilical Vein Endothelial Cells (HUVECs) is crucial for evaluating its therapeutic potential for various vascular-related disorders. These application notes provide a framework for assessing the permeability of this compound across a HUVEC monolayer, a well-established in vitro model for the vascular endothelium[6][7].
Principle of the Assay
The cell permeability of this compound is assessed using an in vitro transwell permeability assay. In this system, HUVECs are cultured to form a confluent monolayer on a semi-permeable membrane within a transwell insert[8][9][10]. This creates two distinct compartments: an apical (upper) chamber and a basolateral (lower) chamber, mimicking the luminal and abluminal sides of a blood vessel, respectively. This compound is added to the donor chamber (typically the apical chamber), and its appearance in the receiver chamber (basolateral) is measured over time. The rate of transport across the HUVEC monolayer is used to determine the apparent permeability coefficient (Papp), a quantitative measure of the compound's ability to cross the endothelial barrier.
Expected Outcomes
The permeability of a compound is generally classified based on its Papp value. While specific ranges can vary between laboratories and assay conditions, a general classification is provided in Table 1. The expected permeability of this compound will be determined by its physicochemical properties. Given that it is a small molecule inhibitor, it is anticipated to have a measurable rate of passive diffusion across the HUVEC monolayer.
Table 1: General Classification of Compound Permeability Based on Apparent Permeability Coefficient (Papp)
| Permeability Classification | Apparent Permeability (Papp) (cm/s) |
| High | > 10 x 10-6 |
| Moderate | 1 - 10 x 10-6 |
| Low | < 1 x 10-6 |
Note: These values are illustrative and may need to be adjusted based on internal laboratory standards and control compounds.
II. Experimental Protocols
A. HUVEC Transwell Permeability Assay
This protocol describes the measurement of this compound permeability across a HUVEC monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Transwell inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Fibronectin
-
This compound
-
Lucifer Yellow (as a monolayer integrity marker)
-
Hanks' Balanced Salt Solution (HBSS)
-
LC-MS/MS system
Protocol:
-
Coating Transwell Inserts:
-
Coat the apical side of the transwell membranes with fibronectin solution (e.g., 10 µg/mL in PBS) for 1 hour at 37°C.
-
Aspirate the fibronectin solution and allow the inserts to air dry.
-
-
Seeding HUVECs:
-
Monolayer Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) of the HUVEC monolayer using a voltmeter. A stable and high TEER value indicates a confluent monolayer.
-
Alternatively, perform a Lucifer Yellow permeability assay. Add Lucifer Yellow to the apical chamber and incubate for 1 hour. A low percentage of Lucifer Yellow leakage into the basolateral chamber confirms monolayer integrity.
-
-
Permeability Assay:
-
Wash the HUVEC monolayer twice with pre-warmed HBSS.
-
Add fresh HBSS to the receiver (basolateral) chamber.
-
Add the dosing solution of this compound (at a known concentration, e.g., 10 µM) in HBSS to the donor (apical) chamber.
-
Incubate the plate at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the final time point, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
Data Analysis:
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm2).
-
C0 is the initial concentration of the drug in the donor chamber (µmol/mL).
The rate of permeation (dQ/dt) can be determined from the slope of the cumulative amount of this compound in the receiver chamber versus time.
Table 2: Example Data Collection for Papp Calculation
| Time (min) | Volume of Receiver Sample (mL) | Concentration in Receiver (µM) | Cumulative Amount in Receiver (nmol) |
| 30 | 0.1 | [Concentration at 30 min] | [Calculated Amount] |
| 60 | 0.1 | [Concentration at 60 min] | [Calculated Amount] |
| 90 | 0.1 | [Concentration at 90 min] | [Calculated Amount] |
| 120 | 0.1 | [Concentration at 120 min] | [Calculated Amount] |
B. Parallel Artificial Membrane Permeability Assay (PAMPA) - Optional High-Throughput Screening
For a rapid, cell-free assessment of passive permeability, a PAMPA assay can be employed as a preliminary screen.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
LC-MS/MS system
Protocol:
-
Prepare Acceptor Plate: Add PBS to each well of the acceptor plate.
-
Coat Donor Plate: Coat the membrane of each well in the donor plate with the artificial membrane solution.
-
Prepare Donor Solution: Dissolve this compound in PBS to a known concentration.
-
Add Donor Solution: Add the this compound solution to the donor plate wells.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: Determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
Data Analysis:
The permeability coefficient (Pe) in a PAMPA assay is calculated based on the final concentrations in the donor and acceptor wells.
III. Visualization of Pathways and Workflows
Signaling Pathway of PDE2A Inhibition in Endothelial Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Differential regulation of endothelial cell permeability by cGMP via phosphodiesterases 2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. An in vitro model for endothelial permeability: assessment of monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro permeability assay [bio-protocol.org]
- 9. Trans‐Endothelial Permeability Assay [bio-protocol.org]
- 10. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. In vitro permeability of poorly aqueous soluble compounds using different solubilizers in the PAMPA assay with liquid chromatography/mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the In Vivo Brain Penetrance of PF-06815189: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo assessment of brain penetrance of PF-06815189, a phosphodiesterase 2A (PDE2A) inhibitor. Accurate determination of the ability of this compound to cross the blood-brain barrier (BBB) is a critical step in its development as a potential therapeutic agent for central nervous system (CNS) disorders. The following sections detail established in vivo methodologies, complete with experimental protocols and guidelines for data presentation.
Introduction to this compound and Brain Penetrance
This compound is a small molecule inhibitor of phosphodiesterase 2A (PDE2A), an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] As PDE2A is expressed in the brain, this compound holds potential for treating neurological and psychiatric disorders. For therapeutic efficacy in the CNS, this compound must effectively cross the blood-brain barrier to engage its target. The extent of brain penetration is a key pharmacokinetic parameter in CNS drug discovery and is often quantified by the unbound brain-to-plasma concentration ratio (Kp,uu).[2]
A multi-tiered approach is recommended for a thorough assessment of brain penetrance, integrating in silico and in vitro data with the in vivo methods detailed below.
Methodologies for In Vivo Brain Penetrance Assessment
Three widely accepted in vivo methods to quantify the brain penetrance of this compound are:
-
Intravenous (IV) Injection with Brain and Plasma Collection: A fundamental method to determine the total brain-to-plasma concentration ratio (Kp).
-
In Situ Brain Perfusion: A technique to measure the rate of influx across the BBB.
-
Brain Microdialysis: The gold standard for measuring unbound drug concentrations in the brain extracellular fluid (ECF) over time, allowing for the calculation of the unbound brain-to-plasma ratio (Kp,uu).
Protocol 1: Intravenous (IV) Injection with Brain and Plasma Collection
This protocol provides a straightforward assessment of the overall distribution of this compound between the brain and plasma.
Objective: To determine the total brain-to-plasma concentration ratio (Kp) of this compound.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 20% Captisol® in saline)
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
Brain homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Homogenizer
-
LC-MS/MS system
Experimental Workflow:
Caption: Workflow for IV injection and brain tissue collection.
Procedure:
-
Animal Model: Use male Wistar rats (250-300g), acclimatized for at least 3 days.
-
Dosing: Administer this compound intravenously at a specified dose (e.g., 2 mg/kg).
-
Sample Collection: At a designated time point post-dose (e.g., 1 hour, when pseudo-equilibrium is expected), anesthetize the animal and collect a terminal blood sample via cardiac puncture into tubes containing an anticoagulant. Immediately following blood collection, perfuse the brain with ice-cold saline to remove intravascular blood, then harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood sample to separate the plasma.
-
Brain Homogenization: Weigh the harvested brain and homogenize it in a known volume of buffer.[3]
-
-
Bioanalysis: Determine the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.[3]
-
Calculation: The brain-to-plasma ratio (Kp) is calculated as: Kp = Cbrain / Cplasma Where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).[3]
Protocol 2: In Situ Brain Perfusion
This technique measures the unidirectional transfer of this compound across the BBB, providing a measure of the brain influx constant (Kin).
Objective: To determine the rate of this compound influx across the blood-brain barrier.
Materials:
-
This compound
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, gassed with 95% O2/5% CO2)
-
Anesthesia (e.g., sodium pentobarbital)
-
Perfusion pump
-
Surgical tools
-
Brain tissue solubilizer
-
Scintillation counter (if using a radiolabeled compound) or LC-MS/MS system
Experimental Workflow:
Caption: Workflow for in situ brain perfusion.
Procedure:
-
Surgical Preparation: Anesthetize a rat and surgically expose the common carotid artery.
-
Perfusion: Insert a cannula into the artery and begin perfusion with the buffer containing a known concentration of this compound at a constant flow rate.[4]
-
Sample Collection: After a brief perfusion period (e.g., 1-5 minutes), decapitate the animal and collect the brain.[4]
-
Bioanalysis: Homogenize the brain tissue and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Calculation: The brain influx constant (Kin) is calculated based on the amount of drug in the brain, the concentration in the perfusate, and the duration of perfusion.
Protocol 3: Brain Microdialysis
This protocol allows for the measurement of unbound, pharmacologically active concentrations of this compound in the brain ECF and plasma over time.
Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound.
Materials:
-
This compound
-
Dosing vehicle
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system
Principle of Microdialysis:
Caption: Principle of brain microdialysis for sampling.
Procedure:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus or striatum) of an anesthetized rat. The animal is allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain of the awake, freely-moving rat.[4]
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.
-
Dosing: Administer this compound (e.g., via IV or subcutaneous injection).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector. Simultaneously, collect blood samples at corresponding time points.[3]
-
Bioanalysis: Analyze the concentration of this compound in the dialysate and plasma samples by LC-MS/MS.[3]
-
In Vitro Probe Recovery: Determine the in vitro recovery of the microdialysis probe to correct the measured dialysate concentration to the actual ECF concentration.[3]
-
Calculation: The unbound brain-to-plasma ratio (Kp,uu) is calculated as: Kp,uu = AUCbrain,unbound / AUCplasma,unbound Where AUC is the area under the concentration-time curve for the unbound drug in brain and plasma.[3]
Data Presentation
Quantitative data from brain penetrance studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Physicochemical and In Vitro Permeability Data for this compound
| Parameter | Value | Method | Significance for Brain Penetrance |
| Molecular Weight (Da) | 420 | N/A | Small molecules (<500 Da) are more likely to cross the BBB. |
| cLogP | 2.8 | In Silico | Indicates moderate lipophilicity, favorable for passive diffusion. |
| TPSA (Ų) | 65 | In Silico | Polar surface area; lower values are generally preferred. |
| Papp (A-B) (10⁻⁶ cm/s) | 12 | MDCK-MDR1 | Apparent permeability in the absorptive direction. |
| Efflux Ratio (ER) | 3.5 | MDCK-MDR1 | An ER > 2 suggests the compound is a substrate for efflux transporters like P-gp.[4] |
Table 2: Hypothetical In Vivo Brain Penetrance Data for this compound in Rats
| Parameter | Value | Method | Interpretation |
| Dose (mg/kg, IV) | 2.0 | N/A | Standard dose for initial pharmacokinetic assessment. |
| Time Point (hr) | 1.0 | N/A | Time of sample collection post-dose. |
| Cplasma (ng/mL) | 150 | LC-MS/MS | Total drug concentration in plasma. |
| Cbrain (ng/g) | 90 | LC-MS/MS | Total drug concentration in brain homogenate. |
| Kp (Total Brain/Total Plasma) | 0.6 | Calculation | Indicates overall brain distribution. A value < 1 suggests restricted access. |
| fu,plasma (unbound fraction) | 0.05 | Equilibrium Dialysis | Fraction of drug not bound to plasma proteins. |
| fu,brain (unbound fraction) | 0.10 | Brain Slice Method | Fraction of drug not bound to brain tissue. |
| AUCbrain,unbound (ngh/mL) | 45 | Microdialysis & LC-MS/MS | Exposure to pharmacologically active drug in the brain. |
| AUCplasma,unbound (ngh/mL) | 95 | Microdialysis & LC-MS/MS | Exposure to pharmacologically active drug in circulation. |
| Kp,uu (unbound brain/unbound plasma) | 0.47 | Calculation | The most relevant measure of BBB transport; a value < 1 suggests net efflux.[2] |
Signaling Pathway Context
This compound is a PDE2A inhibitor. By inhibiting PDE2A, it prevents the breakdown of cGMP and cAMP, leading to an increase in their intracellular levels and subsequent activation of downstream signaling pathways, such as those involving protein kinase G (PKG) and protein kinase A (PKA). This mechanism is relevant for synaptic plasticity and cognitive function.
Caption: Simplified PDE2A signaling pathway.
Conclusion
This document provides detailed protocols for three complementary in vivo methods to assess the BBB permeability of this compound. The intravenous injection method offers a rapid initial screen for overall brain distribution (Kp). In situ brain perfusion provides a precise measure of influx. Finally, brain microdialysis offers the most detailed and pharmacologically relevant information by measuring the unbound drug concentrations over time, enabling the calculation of Kp,uu. The choice of method will depend on the specific research question and the stage of drug development. A comprehensive evaluation using these techniques is essential for advancing CNS drug candidates like this compound.
References
Troubleshooting & Optimization
Navigating Solubility Challenges with PF-06815189: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting solubility issues encountered with the potent phosphodiesterase 2A (PDE2A) inhibitor, PF-06815189, in aqueous buffers. Addressing these challenges is critical for ensuring accurate and reproducible results in preclinical research and drug development. This guide offers a structured approach to problem-solving through frequently asked questions, detailed troubleshooting protocols, and data-driven recommendations.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. What is the likely cause?
A1: This is a common phenomenon known as "precipitation upon dilution." this compound, like many small molecule inhibitors, is likely hydrophobic and possesses low intrinsic solubility in aqueous solutions. While it may readily dissolve in an organic solvent like dimethyl sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound to exceed its solubility limit and precipitate out of solution.
Q2: What is the recommended starting approach for solubilizing this compound for in vitro assays?
A2: The recommended starting point is to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted into your aqueous buffer to the final desired concentration. It is crucial to maintain the final DMSO concentration in your assay as low as possible (ideally below 0.5%) to minimize potential off-target effects and cytotoxicity. Always include a vehicle control with the equivalent final DMSO concentration in your experiments.
Q3: My compound appears to dissolve initially but then precipitates over time during my experiment. What could be happening?
A3: This "delayed precipitation" can be due to several factors. The compound may be kinetically soluble at the beginning but thermodynamically unstable in the aqueous buffer, leading to gradual precipitation. Changes in temperature, pH, or interactions with components in the assay medium can also contribute to this issue. It is also possible that the compound is degrading over time, with the degradation products being less soluble.
Q4: Can the pH of my aqueous buffer influence the solubility of this compound?
A4: Yes, the pH of the buffer can significantly impact the solubility of a compound if it has ionizable functional groups. For a compound with a basic moiety, solubility will generally be higher at a lower pH, while a compound with an acidic moiety will be more soluble at a higher pH. The chemical structure of this compound suggests it may have ionizable groups, making pH optimization a key consideration.
Q5: Are there any general tips for improving the solubility of poorly soluble inhibitors like this compound?
A5: Several strategies can be employed to enhance the solubility of hydrophobic compounds. These include:
-
Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG400) into the final aqueous buffer.
-
Surfactants: Using low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to form micelles that can encapsulate the compound.[1]
-
pH adjustment: Modifying the pH of the buffer to a range where the compound is more soluble, provided it is compatible with your experimental system.[1]
Troubleshooting Guide
If you are encountering persistent solubility issues with this compound, follow this step-by-step troubleshooting workflow.
Caption: A step-by-step logical guide for troubleshooting this compound precipitation.
Quantitative Data on PDE2A Inhibitor Solubility
While specific public data on the aqueous solubility of this compound is limited, the following table provides solubility information for other known PDE2A inhibitors, which can serve as a reference. It is important to experimentally determine the solubility of this compound in your specific buffer systems.
| Compound Name | Solvent | Solubility | Reference |
| BAY 60-7550 | DMSO | 2 mg/mL | [2] |
| BAY 60-7550 | DMSO | 30 mg/mL (62.89 mM) | [3] |
| BAY 60-7550 | Ethanol | ~10 mg/mL | [4] |
| BAY 60-7550 | DMF | ~10 mg/mL | [4] |
| EHNA | Not Specified | Soluble in ethanol, DMSO, and DMF | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but be mindful of the compound's stability under these conditions.[1]
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the maximum soluble concentration of this compound in your specific aqueous buffer.
-
Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your high-concentration this compound DMSO stock.
-
Dilution into Buffer: Add a small, fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed (37°C) aqueous buffer. Ensure the final DMSO concentration is constant across all wells.
-
Incubation: Incubate the plate at 37°C for a relevant period (e.g., 1-2 hours), mimicking your experimental conditions.
-
Observation: Visually inspect each well for any signs of precipitation (cloudiness, crystals). For a more quantitative assessment, the turbidity of each well can be measured using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the approximate kinetic solubility of this compound in that specific buffer.
PDE2A Signaling Pathway
This compound exerts its effects by inhibiting the phosphodiesterase 2A (PDE2A) enzyme. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways. By inhibiting PDE2A, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling cascades.
Caption: The inhibitory action of this compound on the PDE2A signaling pathway.
References
Technical Support Center: Optimizing PF-06815189 Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PF-06815189, a potent phosphodiesterase 2A (PDE2A) inhibitor, in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1] PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways. By inhibiting PDE2A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This can modulate a variety of downstream cellular processes, including those involved in inflammation, neuronal signaling, and cardiovascular function.
Q2: What is a good starting concentration for this compound in a cell-based assay?
For a novel inhibitor like this compound, determining the optimal concentration is key. A good starting point can be derived from its biochemical IC50 value, which is approximately 0.4 nM.[1] In cell-based assays, a concentration 10- to 100-fold higher than the biochemical IC50 is often a reasonable starting point to account for factors like cell permeability and protein binding. Therefore, a concentration range of 4 nM to 40 nM is a logical starting point for dose-response experiments.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared. To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C. When preparing working concentrations for your assay, dilute the stock solution in your cell culture medium, ensuring the final DMSO concentration is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: Why am I seeing no effect or a weaker than expected effect in my cellular assay compared to the biochemical IC50?
Several factors can contribute to a discrepancy between biochemical potency (IC50) and cellular activity (EC50):
-
Cell Permeability: this compound may have limited permeability across the cell membrane, resulting in a lower intracellular concentration.
-
Protein Binding: The compound may bind to proteins in the cell culture medium or intracellularly, reducing the free concentration available to inhibit PDE2A.
-
Cellular Environment: The complex intracellular environment, including the presence of endogenous substrates and other interacting proteins, can influence the inhibitor's effectiveness.
-
Assay-Specific Conditions: The specific cell type, incubation time, and assay endpoint can all impact the observed potency.
It is crucial to perform a dose-response experiment in your specific cell system to determine the EC50 value.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors during compound addition, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Consider avoiding the outer wells of the plate or filling them with media only. |
| Inconsistent dose-response curve (not sigmoidal). | Compound instability or degradation, cytotoxicity at higher concentrations, or complex biological response. | Prepare fresh dilutions of this compound for each experiment. Perform a cell viability assay in parallel to your functional assay to assess cytotoxicity. The mechanism of PDE2A inhibition can sometimes lead to biphasic responses; consider the interplay of cAMP and cGMP signaling. |
| Unexpected increase in signal at high concentrations. | Off-target effects of the compound at high concentrations. | Test the selectivity of this compound against other PDE family members if possible. Lower the maximum concentration in your dose-response curve. |
| No response even at high concentrations. | Incorrect compound used, degraded compound, or the target (PDE2A) is not expressed or is not functionally important in your cell model. | Verify the identity and purity of your this compound stock. Use a fresh aliquot. Confirm PDE2A expression in your cells via qPCR or Western blot. Consider using a positive control (e.g., a known PDE2A activator or another PDE2A inhibitor) to validate your assay system. |
Quantitative Data Summary
Due to the limited availability of published cell-based EC50 values for this compound, this table provides a template for researchers to populate with their own experimental data. The biochemical IC50 is provided as a reference.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Biochemical IC50 | 0.4 nM | Biochemical PDE2A activity assay | Recombinant human PDE2A | [1] |
| Cellular EC50 | User-determined | e.g., cAMP/cGMP accumulation assay | User-defined | Internal data |
| Cellular EC50 | User-determined | e.g., Cytokine release assay | User-defined | Internal data |
| Cellular EC50 | User-determined | e.g., Cell proliferation assay | User-defined | Internal data |
Experimental Protocols
Protocol: Determination of Cellular EC50 using a cAMP/cGMP Accumulation Assay
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of this compound in a cell-based assay by measuring the accumulation of cAMP or cGMP.
Materials:
-
Cells expressing PDE2A
-
Cell culture medium
-
This compound
-
DMSO
-
Phosphodiesterase inhibitor (e.g., IBMX) to establish a maximum signal window (optional)
-
Cell stimulation agent (e.g., forskolin for cAMP, SNP for cGMP)
-
Commercially available cAMP or cGMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range could be from 1 pM to 1 µM. Include a vehicle control (medium with the same final DMSO concentration).
-
Compound Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Incubate for a predetermined time (e.g., 30-60 minutes).
-
Cell Stimulation: Add the stimulating agent (e.g., forskolin or SNP) to all wells except for the negative control. Incubate for a time optimized for maximal cAMP/cGMP production (e.g., 15-30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP or cGMP concentration according to the manufacturer's protocol of your chosen assay kit.
-
Data Analysis: Plot the measured cAMP or cGMP levels against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the EC50 value.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the PDE2A signaling pathway.
Experimental Workflow
Caption: Workflow for determining the cellular EC50 of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting weak cellular responses with this compound.
References
Interpreting inconsistent results in PF-06815189 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-06815189, a Phosphodiesterase 2A (PDE2A) inhibitor. Due to the limited publicly available data on this compound, this guide addresses common issues encountered during the characterization of novel PDE2A inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of the enzyme Phosphodiesterase 2A (PDE2A). PDE2A is a dual-substrate enzyme that hydrolyzes two important second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2A, this compound prevents the degradation of cAMP and cGMP, leading to their increased intracellular concentrations.[1] This elevation in cyclic nucleotides can activate downstream signaling pathways, such as those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG).[1]
Q2: Why are my in vitro IC50 values for this compound inconsistent between experimental runs?
Inconsistent IC50 values are a frequent challenge in enzyme inhibition assays and can stem from several factors:
-
Reagent Variability: Ensure the consistency of the source and lot of this compound and the recombinant PDE2A enzyme. The purity and activity of the enzyme can vary between batches.
-
Assay Conditions: Minor variations in substrate concentration (cAMP or cGMP), enzyme concentration, and reaction time can significantly impact the calculated IC50. It is critical to perform experiments within the initial velocity (linear) region of the enzymatic reaction.[3]
-
Buffer Composition: Components in the assay buffer, such as detergents or metal ions, can influence enzyme activity and inhibitor binding. Maintain a consistent buffer formulation.
-
DMSO Concentration: Ensure the final concentration of DMSO (or other solvent used to dissolve this compound) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).[4]
-
Pipetting Accuracy: Precise and consistent pipetting of all reagents is crucial for reproducible results. Regularly calibrate pipettes.[5]
Q3: My IC50 value for this compound is significantly different from what I expected based on other PDE inhibitors. What could be the reason?
Discrepancies in IC50 values can arise from differences in experimental setups.[3] Key factors include:
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration used in the assay. A higher substrate concentration will result in a higher apparent IC50.
-
Enzyme Concentration: The concentration of the PDE2A enzyme used in the assay can influence the measured IC50 value.
-
Assay Format: Different assay formats (e.g., fluorescence polarization, radiometric assay, luminescence-based assay) may yield different IC50 values due to variations in detection methods and potential for compound interference.[5]
Q4: I am observing a paradoxical increase in signal at certain concentrations of this compound in my target engagement assay. Is this an artifact?
This may not be an artifact. PDE2A activity can be allosterically activated by cGMP binding to its GAF-B domain.[6][7] It is possible that at certain concentrations, this compound inhibits PDE2A enough to cause an initial rise in intracellular cGMP. This cGMP can then bind to the GAF-B domain of other PDE2A molecules, leading to their activation and a paradoxical increase in substrate hydrolysis or tracer binding.[6] This phenomenon highlights the complex regulatory nature of PDE2A.
Troubleshooting Inconsistent Experimental Results
In Vitro Enzyme Activity Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in replicate wells | Inaccurate pipetting; Edge effects in the microplate; Inhomogeneous mixing of reagents. | Calibrate pipettes; Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation[5]; Ensure thorough mixing of enzyme, substrate, and inhibitor. |
| Low signal-to-background ratio | Insufficient enzyme activity; Sub-optimal substrate concentration; Incorrect assay buffer pH or composition. | Increase enzyme concentration or incubation time (while staying in the linear range); Optimize substrate concentration (typically at or below the Km value); Verify the pH and composition of the assay buffer. |
| IC50 curve does not fit well (poor R² value) | Compound precipitation at high concentrations; Assay interference from the compound; Incorrect serial dilutions. | Visually inspect wells for precipitation; Run a control with the compound in the absence of the enzyme to check for assay interference[5]; Prepare fresh serial dilutions and verify their accuracy. |
Cell-Based Assays (cAMP/cGMP Measurement)
| Issue | Potential Cause | Troubleshooting Steps |
| High background in cAMP/cGMP measurements | Cross-reactivity of the detection antibody with other nucleotides or the inhibitor itself[8][9][10]; Cell stress leading to baseline cyclic nucleotide elevation. | Check the specificity of the immunoassay kit; Consider using an alternative detection method (e.g., mass spectrometry); Handle cells gently to minimize stress. |
| No significant increase in cAMP/cGMP after treatment with this compound | Low expression of PDE2A in the chosen cell line; Rapid degradation of cyclic nucleotides by other PDEs; Poor cell permeability of the compound. | Confirm PDE2A expression in your cell line via qPCR or Western blot; Consider co-treatment with a broad-spectrum PDE inhibitor (like IBMX) as a positive control; Evaluate the physicochemical properties of this compound for cell permeability. |
| Inconsistent results between cell-based and enzyme assays | The cellular environment has factors not present in the in vitro assay, such as cell permeability, efflux pumps, off-target effects, and the presence of other PDEs.[11] | Use cell lines with confirmed high PDE2A expression; Measure intracellular compound concentration if possible; Profile this compound against a panel of other PDE isoforms to assess selectivity. |
Experimental Protocols
Generic PDE2A Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol is based on the principle of a competitive assay where the PDE2A enzyme hydrolyzes a fluorescently labeled cAMP substrate (FAM-cAMP). The product, FAM-AMP, is then bound by a binding agent, leading to a change in fluorescence polarization (FP).
Materials:
-
Recombinant human PDE2A enzyme
-
FAM-cAMP substrate
-
Binding Agent (specific for phosphate group)
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound serial dilutions in DMSO
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (e.g., 1% DMSO) and a no-inhibitor control.
-
Add the diluted this compound or controls to the wells of the microplate.
-
Add the PDE2A enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding the FAM-cAMP substrate. Incubate for a time determined to be within the linear range of the reaction (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding the Binding Agent.
-
Incubate for 30 minutes at room temperature to allow for binding.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting software.
Cell-Based cAMP/cGMP Measurement Assay
This protocol describes a general method for measuring intracellular cyclic nucleotide levels using a competitive immunoassay (e.g., ELISA or HTRF).
Materials:
-
Cell line of interest cultured in appropriate media
-
This compound
-
Positive control (e.g., Forskolin to stimulate cAMP, or a nitric oxide donor like SNP to stimulate cGMP)
-
Cell lysis buffer (typically containing a phosphodiesterase inhibitor like IBMX to prevent cyclic nucleotide degradation during lysis)
-
Commercially available cAMP or cGMP immunoassay kit
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Starve cells in serum-free media for a few hours if necessary to reduce baseline signaling.
-
Pre-treat cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist if desired (e.g., a Gs-coupled receptor agonist for cAMP, or a guanylate cyclase activator for cGMP). A positive control using a known activator should be included.
-
Remove the media and lyse the cells using the lysis buffer provided in the assay kit.
-
Perform the cAMP or cGMP measurement according to the manufacturer's instructions for the immunoassay kit.
-
Normalize the cyclic nucleotide levels to the protein concentration in each well.
-
Plot the concentration-response curve for this compound.
Visualizations
Caption: PDE2A Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for this compound Characterization.
References
- 1. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Comprehensive analysis of PDE2A: a novel biomarker for prognostic value and immunotherapeutic potential in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides | springermedizin.de [springermedizin.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Addressing off-target effects of PF-06815189 in cellular assays
Welcome to the PF-06815189 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects and troubleshooting common issues encountered when using the phosphodiesterase 2A (PDE2A) inhibitor, this compound, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 2A (PDE2A), with an IC50 of 0.4 nM.[1] PDE2A is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound leads to an increase in intracellular levels of both cAMP and cGMP, which can, in turn, activate protein kinase A (PKA) and protein kinase G (PKG), respectively, modulating various downstream signaling pathways.[2]
Q2: What are the potential therapeutic applications of PDE2A inhibition?
A2: Due to the role of cAMP and cGMP in various physiological processes, PDE2A inhibitors are being investigated for a range of therapeutic applications. These include neurology (e.g., enhancing cognitive function and memory), cardiovascular diseases (e.g., promoting vasodilation), and oncology (e.g., modulating immune responses).[2][3]
Q3: Are there known off-target effects for this compound?
A3: While this compound is designed to be a highly selective PDE2A inhibitor, all small molecule inhibitors have the potential for off-target effects. Comprehensive public data on the broad kinome selectivity of this compound is limited. However, studies on other selective PDE2A inhibitors can provide insights into potential off-target liabilities within the phosphodiesterase family. It is crucial to empirically determine off-target effects in your specific cellular model.
Q4: Can inhibition of PDE2A lead to unexpected cellular phenotypes?
A4: Yes, modulation of cAMP and cGMP levels can have widespread effects on cellular function. For instance, genetic inactivation of PDE2A in mouse embryos has been linked to increased oxidative stress.[4][5] Additionally, studies with a structurally related PDE2A inhibitor, PF-05180999, have shown a paradoxical increase in PDE2A binding at efficacious concentrations, suggesting complex regulatory mechanisms.[6][7]
Troubleshooting Guide
This guide provides a systematic approach to investigating unexpected results in your cellular assays that may be attributable to off-target effects of this compound.
dot
Caption: A stepwise workflow for troubleshooting unexpected cellular effects of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected Cell Toxicity | High concentrations of this compound may lead to off-target effects on cell survival pathways. | Perform a dose-response curve to determine the optimal concentration for PDE2A inhibition with minimal toxicity. Use a structurally unrelated PDE2A inhibitor to see if the toxicity is recapitulated. |
| Inconsistent Signaling Readouts | Cellular context, including the expression levels of different phosphodiesterases and downstream signaling components, can influence the outcome. | Characterize the expression of PDE isoforms in your cell model. Ensure consistent cell passage number and culture conditions. |
| Paradoxical Increase in Downstream Signal | Complex feedback loops in cAMP/cGMP signaling pathways can lead to unexpected outcomes. As seen with a related compound, the inhibitor might induce conformational changes in the target enzyme.[6][7] | Carefully titrate the inhibitor concentration and perform a time-course experiment to capture the dynamics of the signaling response. |
| Phenotype Does Not Match Genetic Knockdown of PDE2A | The observed phenotype may be due to an off-target effect of this compound. | Utilize a broad kinase or phosphatase screening service to identify potential off-target interactions.[8][9] |
Data Presentation
Table 1: Potency of this compound
| Target | IC50 (nM) |
| PDE2A | 0.4[1] |
Table 2: Selectivity Profile of a Representative PDE2A Inhibitor (BAY 60-7550)
This data is provided as a reference for the typical selectivity profile of a potent PDE2A inhibitor against other phosphodiesterase isoforms.
| Target | IC50 (nM) | Selectivity vs. PDE2A (fold) |
| PDE2A | 4.7 | - |
| PDE1A | >10,000 | >2,100 |
| PDE1B | >10,000 | >2,100 |
| PDE1C | 1,600 | 340 |
| PDE3A | >10,000 | >2,100 |
| PDE4A | >10,000 | >2,100 |
| PDE4B | >10,000 | >2,100 |
| PDE4D | >10,000 | >2,100 |
| PDE5A | 1,300 | 277 |
| PDE7B | >10,000 | >2,100 |
| PDE8A | >10,000 | >2,100 |
| PDE9A | >10,000 | >2,100 |
| PDE10A | 430 | 91 |
| PDE11A | 1,100 | 234 |
Data adapted from publicly available sources for BAY 60-7550.[10]
Experimental Protocols
Protocol 1: Cellular cAMP/cGMP Measurement Assay
This protocol describes a method to confirm the on-target activity of this compound by measuring changes in intracellular cAMP and cGMP levels.
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Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.
-
Compound Treatment: Treat cells with a dose range of this compound or vehicle control for the desired time.
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Cell Lysis: Lyse the cells using the buffer provided with a commercially available cAMP/cGMP assay kit.
-
Detection: Follow the manufacturer's instructions for the chosen assay format (e.g., ELISA, HTRF) to quantify the levels of cAMP and cGMP.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC50 of this compound for increasing cAMP/cGMP levels.
Protocol 2: Western Blot for Downstream Signaling
This protocol allows for the assessment of the activation of downstream effectors of cAMP and cGMP signaling, such as PKA and PKG.
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Cell Treatment and Lysis: Treat cells with this compound as described above and lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
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SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated forms of PKA or PKG substrates (e.g., phospho-CREB, phospho-VASP). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
dot
Caption: Simplified signaling pathway of PDE2A and the inhibitory action of this compound.
References
- 1. Epigenetic Regulation of Phosphodiesterases 2A and 3A Underlies Compromised β-adrenergic Signaling in an iPSC Model of Dilated Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. air.unimi.it [air.unimi.it]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Engagement of a Phosphodiesterase 2A Inhibitor Affecting Long-Term Memory in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cellular Mechanisms of the Anti-Arrhythmic Effect of Cardiac PDE2 Overexpression - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of PF-06815189 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of PF-06815189 stock solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability issues with this compound stock solutions.
Issue: Precipitation Observed in Stock Solution Upon Thawing
Precipitation of your compound upon thawing can lead to inaccurate concentrations and inconsistent experimental results.[1] This is often due to the compound's solubility limit being exceeded at lower temperatures or issues with the chosen solvent.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing precipitation in stock solutions.
Issue: Inconsistent Experimental Results or Loss of Compound Activity
A gradual or sudden loss of this compound activity can indicate degradation of the compound in your stock or working solutions.[1] Several factors can contribute to chemical degradation.
Potential Causes and Mitigation Strategies
| Factor | Potential Impact | Recommended Action |
| Temperature | Accelerated degradation at elevated temperatures.[1] | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] |
| Light Exposure | Photochemical degradation.[1] | Store solutions in amber vials or wrap containers in aluminum foil.[1] |
| Oxygen Exposure | Oxidation of the compound.[1] | Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing.[1] |
| pH | Stability can be pH-dependent.[1] | If preparing aqueous working solutions, maintain the recommended pH and consider using a buffer. |
| Solvent Quality | Contaminants in the solvent (e.g., water in DMSO) can promote degradation. | Use high-purity, anhydrous solvents. DMSO is hygroscopic, so use a fresh, unopened bottle or a properly stored and handled stock.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: While specific solubility data for this compound in various solvents is not extensively published, a common starting point for small molecule inhibitors is high-purity, anhydrous dimethyl sulfoxide (DMSO). For in vivo experiments, co-solvent systems or formulations with excipients may be necessary to improve solubility and reduce toxicity.[2]
Q2: How should I store my this compound stock solutions?
A2: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[1] To minimize degradation from repeated freeze-thaw cycles, you should aliquot the stock solution into smaller, single-use volumes.[1]
Q3: My this compound solution has changed color. What should I do?
A3: A change in color often indicates chemical degradation or oxidation.[1] It is strongly advised not to use a solution that has changed color. Prepare a fresh stock solution and review your storage and handling procedures to prevent future occurrences.[1]
Q4: Can I store my this compound in an aqueous buffer?
A4: The stability of small molecules can be significantly lower in aqueous solutions compared to organic solvents. It is generally recommended to prepare fresh dilutions in your aqueous experimental medium from a DMSO stock solution immediately before use. If you must store an aqueous solution, it should be for a short period, and the stability should be validated.
Q5: How can I confirm if my this compound stock solution is degrading?
A5: The most reliable way to assess the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4] This method can separate the intact compound from its degradation products, allowing for quantification of the remaining active ingredient.[3][4]
Experimental Protocols
Protocol: Stability Assessment of this compound Stock Solutions by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.[4][5]
Objective: To determine the stability of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Materials:
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This compound
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HPLC-grade solvents (e.g., acetonitrile, methanol, water)
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High-purity DMSO
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Acids (e.g., 0.1 N HCl)
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Bases (e.g., 0.1 N NaOH)
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Oxidizing agent (e.g., 3% H₂O₂)
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HPLC system with UV or PDA detector
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C18 HPLC column
Experimental Workflow
Caption: Workflow for a forced degradation study of this compound.
Procedure:
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Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
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Forced Degradation Studies:
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Acid/Base Hydrolysis: Dilute the stock solution in 0.1 N HCl and 0.1 N NaOH.
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Oxidation: Dilute the stock solution in 3% H₂O₂.
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Thermal Stress: Incubate a sample of the stock solution at an elevated temperature (e.g., 60°C).
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Photostability: Expose a sample to a UV lamp.
-
-
HPLC Analysis:
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Develop an HPLC method that can separate the parent this compound peak from any potential degradation products. A common starting point is a C18 column with a gradient elution of acetonitrile and water.[3]
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Inject samples from the stress conditions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Data Analysis:
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Quantify the peak area of this compound at each time point to determine the degradation rate.
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Identify and, if possible, characterize any significant degradation products.
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Data Presentation
The results of your stability study can be summarized in a table similar to the one below.
Table 1: Stability of this compound Under Forced Degradation Conditions
| Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| Control (DMSO at -20°C) | 24 | 100 | 0 |
| 0.1 N HCl at RT | 24 | Data | Data |
| 0.1 N NaOH at RT | 24 | Data | Data |
| 3% H₂O₂ at RT | 24 | Data | Data |
| 60°C | 24 | Data | Data |
| UV Light | 24 | Data | Data |
Signaling Pathway
This compound is an inhibitor of Phosphodiesterase 2A (PDE2A).[6] PDE2A is an enzyme that degrades the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, this compound increases the intracellular levels of cAMP and cGMP, which can modulate various downstream signaling pathways.
References
Technical Support Center: Minimizing Variability in PDE2A Inhibition Assays with PF-06815189
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in PDE2A inhibition assays using the potent inhibitor PF-06815189.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective inhibitor of phosphodiesterase 2A (PDE2A), with a reported IC50 of 0.4 nM.[1] PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key feature of PDE2A is its allosteric activation by cGMP, which increases the rate of cAMP hydrolysis. This creates a negative crosstalk mechanism between the cGMP and cAMP signaling pathways. By inhibiting PDE2A, this compound prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell and modulation of downstream signaling events.
Q2: My IC50 value for this compound is higher than the reported 0.4 nM. What are the potential reasons?
A2: Several factors can contribute to a discrepancy in IC50 values:
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Enzyme Concentration: Using too high a concentration of the PDE2A enzyme can lead to rapid substrate depletion and may require a higher concentration of the inhibitor to achieve 50% inhibition. It is crucial to work in the linear range of the enzyme activity.
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Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Assays should be performed with the substrate (cAMP or cGMP) concentration at or below its Michaelis-Menten constant (Km) to obtain an accurate IC50 value.
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Assay Format: Different assay technologies (e.g., fluorescence polarization, luminescence, radiometric) can yield slightly different IC50 values due to variations in assay components and detection methods.
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Reagent Quality and Handling: Ensure the this compound stock solution is accurately prepared and has not degraded. Similarly, the purity and activity of the PDE2A enzyme are critical.
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Solubility Issues: Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50. Ensure the final DMSO concentration is compatible with the assay and does not cause compound precipitation.
Q3: I am observing high variability between replicate wells in my assay. What are the common causes?
A3: High variability, or a poor Z'-factor, can be caused by several factors:
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, is a major source of variability. Use calibrated pipettes and appropriate techniques.
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Compound Precipitation: As a potent inhibitor, this compound is used at low concentrations. However, if the stock solution is not properly solubilized or if the final DMSO concentration is too high, the compound may precipitate in the aqueous assay buffer.
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Incomplete Mixing: Ensure thorough mixing of all reagents in the assay plate without introducing bubbles.
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Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter enzyme activity. Using a plate sealer and/or avoiding the use of the outermost wells can mitigate this.
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Assay Drift: If there is a significant time delay in adding reagents across the plate, the reaction time will vary between wells, leading to inconsistent results.
Q4: Can this compound interfere with the assay technology itself?
A4: Yes, small molecules can sometimes interfere with assay readouts.
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Autofluorescence: The compound may be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal. This is particularly relevant for fluorescence-based assays.
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Signal Quenching: The compound may absorb the excitation or emitted light, leading to a decrease in the detected signal.
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Light Scattering: Compound precipitation can cause light scattering, which can interfere with both fluorescence and luminescence readings.
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Luciferase Inhibition: In luminescence-based assays like PDE-Glo™, the compound could directly inhibit the luciferase reporter enzyme.
It is advisable to run control experiments to test for these potential interferences.
Data Presentation
Table 1: Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. PDE2A |
| PDE2A | 0.4 | - |
| PDE5 | 2439 | >6000-fold |
| Other PDEs and targets in BioPrint panel | >10,000 | >25,000-fold |
Data extracted from the primary publication. The study notes a selectivity margin of at least 1000-fold over other phosphodiesterases and no significant activities (IC50 or EC50 > 10 µM) in a broad-spectrum BioPrint panel.
Experimental Protocols
Protocol 1: PDE2A Inhibition Assay using Fluorescence Polarization (FP)
This protocol is a generalized method and may require optimization for specific laboratory conditions.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl₂, 1.7 mM EGTA, and 0.1% Bovine Serum Albumin (BSA).
- PDE2A Enzyme: Recombinant human PDE2A diluted in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range and consumes ~10-20% of the substrate in the desired reaction time.
- Fluorescent Substrate: FAM-cAMP or FAM-cGMP diluted in Assay Buffer. The final concentration should be at or below the Km for the enzyme.
- This compound: Prepare a stock solution in 100% DMSO (e.g., 10 mM). Create a serial dilution series in 100% DMSO, and then dilute into Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
2. Assay Procedure:
- Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells of a black, low-volume 384-well plate.
- Add 10 µL of the diluted PDE2A enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of Assay Buffer to the "no enzyme" wells.
- Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 5 µL of the fluorescent substrate solution to all wells.
- Incubate for 30-60 minutes at room temperature, protected from light. The incubation time should be optimized to ensure the reaction remains in the linear range.
- Stop the reaction by adding a suitable stop solution, or proceed directly to reading if using a kinetic assay.
- Read the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore.
3. Data Analysis:
- Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: General Procedure for Assessing Compound Solubility
1. Kinetic Solubility Assessment:
- Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
- In a clear 96-well plate, add the appropriate assay buffer.
- Add a small volume of the DMSO stock solution to the buffer to achieve the highest desired final concentration (e.g., 100 µM), ensuring the final DMSO concentration is consistent with the assay conditions (e.g., 1%).
- Mix and incubate at room temperature for 1-2 hours.
- Visually inspect for precipitation or measure light scattering at a high wavelength (e.g., 600-660 nm) using a plate reader. An increase in absorbance indicates precipitation.
2. Thermodynamic Solubility Assessment (Shake-Flask Method):
- Add an excess amount of solid this compound to a known volume of the assay buffer.
- Agitate the mixture at a constant temperature for 24-48 hours to reach equilibrium.
- Separate the undissolved solid by centrifugation or filtration.
- Determine the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS.
Mandatory Visualizations
Caption: PDE2A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a PDE2A fluorescence polarization (FP) inhibition assay.
Caption: A logical workflow for troubleshooting common issues in PDE2A inhibition assays.
References
Technical Support Center: PF-06815189 Assay Guidance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing PF-06815189 in various assays. The information is designed to help identify and mitigate potential interferences from other compounds, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular signaling pathways. By inhibiting PDE2A, this compound leads to an increase in the intracellular concentrations of cAMP and cGMP, thereby modulating downstream signaling events.
Q2: What are the common assays used to measure the activity of this compound?
A2: The activity of this compound and other PDE2A inhibitors is typically assessed using a range of biochemical and cell-based assays. The most common methods include:
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Fluorescence Polarization (FP) Assays: These assays measure the change in the polarization of fluorescently labeled cAMP or cGMP upon enzymatic cleavage by PDE2A.
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Luminescence-Based Assays (e.g., PDE-Glo™): These assays determine PDE2A activity by measuring the amount of remaining cAMP or cGMP through a coupled enzymatic reaction that produces a luminescent signal.
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Scintillation Proximity Assays (SPA): This method uses radioactively labeled cAMP or cGMP. When the substrate is hydrolyzed by PDE2A, the product binds to scintillant-containing beads, generating a light signal.
-
Cell-Based Reporter Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a cAMP or cGMP response element.
Q3: Can other compounds in my experiment interfere with this compound assay results?
A3: Yes, other small molecules can interfere with the assay technologies used to measure this compound activity, potentially leading to false-positive or false-negative results. The nature of the interference depends on the assay format. Common types of interference include autofluorescence, light scattering, signal quenching, and direct inhibition of reporter enzymes.
Troubleshooting Guides
Fluorescence Polarization (FP) Assay Interference
Issue: I am observing a higher-than-expected fluorescence polarization signal, suggesting inhibition, even in my negative controls.
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Possible Cause 1: Autofluorescence of a test compound. The compound itself may fluoresce at the excitation and emission wavelengths used in the assay, leading to an artificially high signal.
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Troubleshooting Step: Measure the fluorescence of the test compound in the assay buffer without the fluorescent tracer. A significant signal indicates autofluorescence.
-
-
Possible Cause 2: Light scattering. At high concentrations, a test compound may precipitate out of solution, causing light scattering that is incorrectly read as high polarization.
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Troubleshooting Step: Visually inspect the wells for any signs of precipitation. You can also measure the absorbance of the well at a wavelength outside the fluorophore's range (e.g., 600 nm) to detect scattering.
-
Issue: My fluorescence polarization signal is lower than expected, suggesting a lack of inhibition or even activation.
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Possible Cause 1: Signal Quenching. The test compound may absorb the excitation or emission light of the fluorophore, leading to a reduced signal.
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Troubleshooting Step: In a separate experiment, measure the fluorescence of the tracer in the presence and absence of the test compound. A significant decrease in fluorescence intensity indicates quenching.
-
-
Possible Cause 2: Use of a red-shifted fluorophore. If autofluorescence is a persistent issue, switching to a fluorescent probe that excites and emits at longer wavelengths can often reduce interference from many common compounds.
| Interference Type | Potential Cause | Troubleshooting Steps | Mitigation Strategy |
| False Positive | Compound Autofluorescence | Measure compound fluorescence in assay buffer. | Subtract compound background fluorescence; switch to a red-shifted fluorophore. |
| Light Scattering | Visually inspect for precipitates; measure absorbance at ~600nm. | Improve compound solubility (e.g., adjust DMSO concentration); filter compound solutions. | |
| False Negative | Signal Quenching | Measure tracer fluorescence with and without the compound. | Perform a quenching control and normalize data; switch to a different fluorophore. |
Luminescence-Based Assay (e.g., PDE-Glo™) Interference
Issue: I am seeing a decrease in the luminescent signal, indicating PDE2A activity, even when I expect inhibition.
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Possible Cause 1: Direct inhibition of the reporter enzyme (e.g., luciferase). The test compound may directly inhibit the enzyme used to generate the luminescent signal.[1]
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Troubleshooting Step: Perform a counter-screen using purified luciferase and its substrate in the presence of your test compound. A decrease in luminescence indicates direct inhibition.
-
-
Possible Cause 2: Color Quenching. Colored compounds can absorb the light emitted by the luminescent reaction.
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Troubleshooting Step: Measure the absorbance spectrum of your compound. If it absorbs light in the range of the luminescent signal, it may be a quencher.
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| Interference Type | Potential Cause | Troubleshooting Steps | Mitigation Strategy |
| False Positive | Luciferase Inhibition | Counter-screen with purified luciferase. | If IC50 against luciferase is >10-fold higher than against PDE2A, on-target effect is likely real. |
| False Negative | Color Quenching | Measure absorbance spectrum of the compound. | Use a spectrally distinct luciferase or mathematically correct for quenching if possible. |
Scintillation Proximity Assay (SPA) Interference
Issue: My SPA signal is lower than expected.
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Possible Cause: Color Quenching. Similar to luminescence assays, colored compounds can absorb the light emitted from the SPA beads.
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Troubleshooting Step: Use a scintillation counter with color quench correction capabilities.
-
| Interference Type | Potential Cause | Troubleshooting Steps | Mitigation Strategy |
| False Negative | Color Quenching | Observe the color of your compound solution. | Use a counter with automatic color quench correction. |
Experimental Protocols
PDE2A Fluorescence Polarization (FP) Assay Protocol
This protocol is a general guideline and may require optimization for specific experimental conditions.
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Reagent Preparation:
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Prepare a 2X concentrated solution of your test compound (e.g., this compound) in PDE assay buffer.
-
Prepare a 2X concentrated solution of PDE2A enzyme in PDE assay buffer.
-
Prepare a 2X concentrated solution of a fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP) in PDE assay buffer.
-
-
Assay Procedure:
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Add 25 µL of the 2X test compound solution to the wells of a black, low-volume 384-well plate.
-
Add 25 µL of the 2X PDE2A enzyme solution to initiate the reaction.
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Incubate for 60 minutes at room temperature.
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Add 50 µL of a stop solution containing a binding agent that specifically binds to the hydrolyzed monophosphate product.
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Incubate for another 60 minutes at room temperature with gentle shaking.
-
-
Data Acquisition:
-
Read the fluorescence polarization on a microplate reader equipped with appropriate filters for your chosen fluorophore (e.g., excitation at 485 nm and emission at 528 nm for FAM).[2]
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PDE2A Luminescence-Based (PDE-Glo™) Assay Protocol
This protocol is based on the principles of the Promega PDE-Glo™ Assay.
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PDE Reaction:
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In a white 384-well plate, combine your test compound, PDE2A enzyme, and either cAMP or cGMP substrate in the PDE-Glo™ Reaction Buffer. The final volume is typically 5 µL.
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Incubate at room temperature for 30-60 minutes.
-
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Signal Generation:
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Add 5 µL of PDE-Glo™ Termination Buffer to stop the PDE2A reaction.
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Add 10 µL of PDE-Glo™ Detection Solution, which contains protein kinase A.
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Incubate for 20 minutes at room temperature.
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Add 20 µL of Kinase-Glo® Reagent.
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Incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to PDE2A activity.[3]
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PDE2A Scintillation Proximity Assay (SPA) Protocol
This protocol provides a general workflow for a PDE2A SPA.
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Assay Setup:
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In a suitable microplate, add the test compound, PDE2A enzyme, and [³H]-cAMP or [³H]-cGMP in an appropriate assay buffer.
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Incubate for a defined period (e.g., 60 minutes) at 30°C to allow the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Terminate the reaction by adding a suspension of yttrium silicate SPA beads. The zinc sulfate in the bead suspension effectively stops the PDE activity.
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Allow the beads to settle for at least 20 minutes.
-
-
Data Acquisition:
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Count the plate in a scintillation counter. The signal generated is proportional to the amount of hydrolyzed substrate.[4]
-
Visualizations
Caption: PDE2A Signaling Pathway and Point of Inhibition by this compound.
Caption: General workflow for a Fluorescence Polarization (FP) assay for PDE2A.
Caption: Logical workflow for troubleshooting common assay interference issues.
References
Technical Support Center: Best Practices for Using PDE Inhibitors in Long-Term Cell Culture
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful long-term application of phosphodiesterase (PDE) inhibitors in cell culture experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for PDE inhibitors in a cellular context?
A1: Phosphodiesterase (PDE) enzymes are responsible for degrading cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers. PDE inhibitors work by blocking the action of these enzymes, leading to an accumulation of intracellular cAMP and/or cGMP.[1][2][3] This elevation in cyclic nucleotide levels can activate downstream signaling pathways, such as those mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn regulate a wide variety of cellular processes including proliferation, differentiation, apoptosis, and inflammation.[1][2][4]
Q2: I'm observing high levels of cytotoxicity after treating my cells with a PDE inhibitor. What are the possible causes?
A2: High cytotoxicity is a common issue and can stem from several factors:
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High Inhibitor Concentration: Excessive concentrations can lead to off-target effects or overwhelm the cell's ability to manage high cyclic nucleotide levels, resulting in toxicity.[1]
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Cell Line Sensitivity: The effects of PDE inhibitors are highly cell-type specific.[1] Some cell lines may be particularly sensitive to elevated cAMP or cGMP levels.
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Solvent Toxicity: The solvent used to dissolve the inhibitor, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.1-0.5%).[1]
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Off-Target Effects: At higher concentrations, the inhibitor may lose its selectivity and affect other cellular targets, leading to toxicity.[5]
Q3: My results are inconsistent between experiments. What should I check?
A3: Inconsistent results can often be traced back to variability in experimental conditions:
-
Cell Culture Conditions: Ensure standardization of cell density, passage number, and media composition. Serum levels can also influence cellular responses.[1]
-
Inhibitor Stability: PDE inhibitors can degrade over time, especially with improper storage or multiple freeze-thaw cycles. It is recommended to prepare fresh stock solutions regularly and store them appropriately.[5][6]
-
Assay Timing: The biological effects of PDE inhibitors can be time-dependent. A time-course experiment is advisable to determine the optimal incubation period.[1]
-
Inhibitor Solubility: Poor solubility of the inhibitor in the culture medium can lead to inconsistent effective concentrations.[2]
Q4: How can I determine if the observed cellular effect is a specific result of PDE inhibition or an off-target effect?
A4: To confirm the specificity of your PDE inhibitor's effect, you can perform the following controls:
-
Use Multiple, Structurally Distinct Inhibitors: If different inhibitors targeting the same PDE isoform produce a similar biological effect, it is more likely to be a consequence of specific PDE inhibition.[1]
-
Use a Non-Active Analog: A structurally similar but inactive analog of the inhibitor can serve as an excellent negative control.[1]
-
Rescue Experiments: Co-treatment with an inhibitor of the downstream signaling pathway (e.g., a PKG inhibitor when using a PDE5 inhibitor) can help to confirm the specific pathway involved.[1]
-
Verify PDE Expression: Confirm that your cell line expresses the target PDE isoform using techniques like Western blotting or RT-qPCR.[2][5]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High Cell Death | Inhibitor concentration is too high. | Perform a dose-response curve (e.g., using an MTT assay) to determine the optimal, non-toxic concentration.[1] |
| Cell line is highly sensitive. | Consider using a different, less sensitive cell line or gradually adapting the cells to the inhibitor by starting with a low concentration and slowly increasing it.[1] | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below toxic levels (typically <0.1-0.5%) and include a solvent-only control.[1] | |
| No or Low Inhibitory Effect | Inhibitor concentration is too low. | Perform a dose-response experiment to find the effective concentration range.[5] |
| Low expression of the target PDE in the cell line. | Verify the expression of the target PDE isoform using Western blot or RT-qPCR.[4][5] | |
| Compound degradation. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[5][6] | |
| Incorrect assay conditions. | Optimize experimental parameters such as incubation time and temperature.[5] | |
| Inconsistent Results | Variability in cell culture parameters. | Standardize cell density, passage number, and media composition for all experiments.[1] |
| Instability of the inhibitor in the culture medium. | Assess the stability of your inhibitor under your specific experimental conditions.[6][7] | |
| Inaccurate pipetting. | Ensure careful and consistent pipetting, especially for serial dilutions. | |
| Unexpected Off-Target Effects | Loss of inhibitor selectivity at high concentrations. | Use the lowest effective concentration of the inhibitor.[5] |
| The inhibitor affects other cellular pathways. | Test the inhibitor on a cell line that does not express the target PDE to assess off-target effects.[5] |
Signaling Pathways and Experimental Workflows
PDE Inhibitor Signaling Pathway
Caption: General signaling pathway of PDE inhibitors.
Experimental Workflow for Assessing Cytotoxicity
References
Technical Support Center: Controlling for PDE Inhibitor-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and control for cytotoxicity induced by phosphodiesterase (PDE) inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind PDE inhibitor-induced cytotoxicity?
A1: PDE inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP) by preventing their degradation.[1][2] While this is the basis for their therapeutic effects, excessive accumulation of these second messengers can trigger cytotoxic pathways in certain cell types.[3][4] Key mechanisms include:
-
Activation of Protein Kinases: Elevated cAMP and cGMP levels activate protein kinase A (PKA) and protein kinase G (PKG), respectively.[3][5] In some cellular contexts, sustained activation of these kinases can lead to the induction of apoptosis (programmed cell death).[3][6]
-
Caspase Activation: Some PDE inhibitors have been shown to induce apoptosis through the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[6][7][8] This can involve the mitochondrial pathway, with the release of cytochrome c.[6]
-
Off-Target Effects: At higher concentrations, small molecule inhibitors can bind to unintended molecular targets, leading to off-target toxicity.[9][10] Given the structural similarities among different PDE families, a lack of inhibitor selectivity can be a significant cause of unexpected cytotoxicity.[10][11]
-
Oxidative Stress: In some contexts, PDE inhibitors have been linked to the modulation of oxidative stress, which can contribute to cell damage and death.[12][13]
Q2: Why do I observe different levels of cytotoxicity with the same PDE inhibitor in different cell lines?
A2: The cytotoxic response to a PDE inhibitor is highly cell-type specific.[3] This variability can be attributed to several factors:
-
Differential PDE Isoform Expression: Different cell types express varying levels of PDE isoforms. A cell line with high expression of the targeted PDE may be more sensitive to the inhibitor.
-
Dominant Signaling Pathways: The downstream signaling pathways regulated by cAMP and cGMP can differ significantly between cell types. For example, in some cancer cells, increased cGMP is pro-apoptotic, while in neuronal cells, it can be neuroprotective.[3]
-
Baseline Cellular Health: The overall health and metabolic state of the cells can influence their susceptibility to drug-induced stress.[9]
Q3: My PDE inhibitor is causing cell death at concentrations well below its reported IC50 value for the target enzyme. What could be the reason?
A3: This discrepancy can arise from several factors:
-
Off-Target Effects: The observed cytotoxicity may be due to the inhibitor acting on other targets within the cell that are more sensitive than the intended PDE.[4]
-
Cellular vs. Biochemical IC50: The IC50 value determined in a purified enzyme assay (biochemical IC50) may not directly translate to the effective concentration in a cellular context (cellular IC50). Factors like cell permeability and intracellular metabolism of the compound can influence its effective concentration at the target.[10][14]
-
Assay Interference: The cytotoxicity assay itself might be influenced by the chemical properties of the inhibitor.
Q4: Can PDE inhibitors synergize with other compounds to induce cytotoxicity?
A4: Yes, PDE inhibitors can potentiate the cytotoxic effects of other agents, particularly chemotherapeutics.[9][15] This synergistic effect is often attributed to the modulation of apoptotic pathways by the PDE inhibitor, making the cancer cells more susceptible to the chemotherapeutic drug.[9][15]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity Observed
Symptoms: Significant cell death observed at concentrations expected to be non-toxic or within the desired effective range for PDE inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Perform a broad dose-response experiment, starting from a concentration at least 100-fold higher than the expected IC50 and serially diluting down to well below the IC50.[9] This will help establish the cytotoxic concentration (CC50) in your specific cell line. |
| Solvent Toxicity | Run a vehicle control with the same concentration of solvent (e.g., DMSO) used for the highest inhibitor dose to rule out solvent-induced cytotoxicity.[9] The final DMSO concentration should typically be kept below 0.5%.[16] |
| Off-Target Effects | Use a second, structurally different inhibitor for the same PDE target to confirm that the observed effect is on-target.[3] Additionally, test the inhibitor against a panel of other PDE isoforms to assess its selectivity.[10] |
| Cell Line Sensitivity | Consider using a different cell line that may be less sensitive if your experimental design allows. Alternatively, try adapting the cells to the inhibitor by gradually increasing the concentration over time.[3] |
| Compound Degradation | Ensure the inhibitor stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.[10] |
Issue 2: Inconsistent or High Variability in Cytotoxicity Results
Symptoms: Poor reproducibility of cytotoxicity data between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variable Cell Culture Conditions | Standardize cell culture parameters, including cell density at the time of treatment, passage number, and media composition.[3] Avoid using the outermost wells of microplates to prevent edge effects.[9] |
| Inconsistent Incubation Times | Use a precise and consistent incubation time for both compound treatment and assay development.[9] |
| Reagent Variability | Prepare fresh reagents for each experiment. If possible, use reagents from the same lot to minimize variability.[17] |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.[17] |
Data Presentation: Comparative Potency of Select PDE Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several common PDE inhibitors against their primary targets. Note that these values are typically determined in biochemical assays and may differ in cell-based experiments.
| Inhibitor | Primary Target(s) | Reported IC50 |
| Rolipram | PDE4 | ~1 µM |
| Sildenafil | PDE5 | ~3.5 nM |
| Tadalafil | PDE5, PDE11 | ~1.8 nM (PDE5), ~11 nM (PDE11) |
| Vardenafil | PDE5, PDE6 | ~0.7 nM (PDE5), ~7.9 nM (PDE6) |
| Milrinone | PDE3 | ~0.5 µM |
| IBMX (pan-PDE inhibitor) | Multiple PDEs | 2-50 µM |
Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.[18][19]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
PDE inhibitor
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PDE inhibitor in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[19]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[4][20]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
PDE inhibitor
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (positive control)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).[4]
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit instructions (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated samples to that of the positive (maximum release) and negative (spontaneous release) controls.[19]
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Cells of interest
-
6-well plates or T-25 flasks
-
PDE inhibitor
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the PDE inhibitor for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Use a gentle detachment method for adherent cells (e.g., trypsinization followed by neutralization).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
References
- 1. Cyclic Nucleotide Phosphodiesterases: important signaling modulators and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. Broad spectrum neuroprotection profile of phosphodiesterase inhibitors as related to modulation of cell-cycle elements and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phosphodiesterase type 4 inhibitor suppresses expression of anti-apoptotic members of the Bcl-2 family in B-CLL cells and induces caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 12. Oxidative stress regulates left ventricular PDE5 expression in the failing heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of lung inflammation, oxidative stress and apoptosis by the PDE4 inhibitor roflumilast in experimental model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. benchchem.com [benchchem.com]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Measurement of cGMP Levels After PF-06815189 Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the accurate measurement of cyclic guanosine monophosphate (cGMP) levels following treatment with PF-06815189.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the enzyme Phosphodiesterase 2A (PDE2A), with an IC50 of 0.4 nM.[1][2] PDE2A is responsible for the hydrolysis (breakdown) of the second messenger cGMP. By inhibiting PDE2A, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This amplifies downstream signaling through cGMP effector proteins like Protein Kinase G (PKG).[3][4]
Q2: Why am I not observing an increase in cGMP levels after treating my cells with this compound?
A2: this compound is a PDE2A inhibitor, not a cGMP producer. It prevents the degradation of cGMP but does not stimulate its synthesis. If the basal activity of guanylate cyclase (the enzyme that produces cGMP) in your experimental system is low, there will be very little cGMP to accumulate, and the effect of the inhibitor will be minimal. To address this, consider stimulating cGMP production with a guanylate cyclase agonist. (See Troubleshooting Guide, Problem 1).
Q3: What is the difference between soluble and particulate guanylate cyclase (sGC and pGC)?
A3: Both enzymes produce cGMP from GTP. Soluble guanylate cyclase (sGC) is found in the cytoplasm and is primarily activated by nitric oxide (NO).[3][5][6] Particulate guanylate cyclase (pGC) is a transmembrane receptor activated by peptide hormones, such as natriuretic peptides (e.g., ANP, BNP).[2][3] The choice of which pathway to stimulate depends on the specific research question and the receptors expressed in your cell model.
Q4: Is it necessary to use other phosphodiesterase inhibitors during sample preparation?
A4: Yes, this is a critical step. Even though this compound inhibits PDE2A, other PDEs present in the cell lysate can rapidly degrade cGMP after you harvest the cells. To preserve the accumulated cGMP for accurate measurement, you must immediately inactivate all PDE activity. This is typically achieved by lysing the cells in a buffer containing a broad-spectrum PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) or by using an acid-based lysis solution (e.g., 0.1 M HCl) to denature all enzymes.[1][7]
Q5: Can this compound affect cAMP levels?
A5: PDE2A is a dual-substrate enzyme, meaning it can hydrolyze both cGMP and cAMP. However, the binding of cGMP to the regulatory GAF-B domain of PDE2A allosterically activates the enzyme's cAMP hydrolytic activity. By inhibiting PDE2A, this compound can, under certain conditions (especially when cGMP levels are elevated), also lead to an increase in cAMP levels. However, its primary and most potent effect is on cGMP.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, refer to the diagrams below.
Caption: Mechanism of Action of this compound in the cGMP Signaling Pathway.
Caption: Experimental Workflow for Measuring cGMP Levels after this compound Treatment.
Troubleshooting Guide: Common Pitfalls in cGMP Measurement
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. No significant increase in cGMP after this compound treatment. | a) Low basal guanylate cyclase (GC) activity: this compound only prevents cGMP degradation, it does not stimulate its synthesis. | a) Co-stimulate with a GC agonist. For sGC, use an NO donor like Sodium Nitroprusside (SNP, 1-10 µM). For pGC, use a natriuretic peptide like ANP or BNP (10-100 nM), depending on the receptors in your cell line. |
| b) Rapid degradation of cGMP during sample preparation: Other PDEs (e.g., PDE5) in the cell lysate degrade cGMP before it can be measured. | b) Immediately inactivate all PDEs upon lysis. Use cold 0.1 M HCl to lyse cells and denature enzymes.[1][7] Alternatively, use a lysis buffer supplemented with a broad-spectrum PDE inhibitor like IBMX (0.5 mM).[7] | |
| c) Suboptimal inhibitor concentration or incubation time: The concentration of this compound may be too low or the treatment time too short to see an effect. | c) Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., 1 nM to 1 µM) and incubation times (e.g., 15, 30, 60 minutes) to find the optimal conditions. | |
| d) Low or no expression of PDE2A in the cell model: The target enzyme is not present in sufficient quantities for the inhibitor to have a measurable effect. | d) Validate your cell model. Confirm PDE2A expression using qPCR or Western blot. Choose a cell line known to express high levels of PDE2A if necessary. | |
| 2. High background signal in ELISA. | a) Insufficient washing: Unbound reagents remain in the wells, leading to a non-specific signal. | a) Optimize the washing procedure. Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer between steps. |
| b) Contaminated reagents: Assay buffers, substrate, or stop solution may be contaminated. | b) Use fresh, sterile reagents. Prepare fresh buffers for each experiment. Ensure the substrate has not been exposed to light. | |
| 3. High variability between replicate wells. | a) Inconsistent cell seeding: Different wells have a different number of cells, leading to variable cGMP content. | a) Ensure a homogenous cell suspension. Mix the cell suspension thoroughly before and during plating to ensure each well receives the same number of cells. |
| b) Pipetting errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents. | b) Use calibrated pipettes and proper technique. Ensure pipettes are calibrated regularly. Use fresh tips for each sample and standard. | |
| c) "Edge effect" on the microplate: Wells on the edge of the plate may experience different temperature or evaporation rates. | c) Avoid using the outer wells of the 96-well plate for samples and standards. Fill them with buffer or media to maintain a humid environment. | |
| 4. Sample cGMP concentration is outside the standard curve range. | a) Sample is too concentrated: The absorbance reading is too low (in a competitive ELISA). | a) Dilute the sample. Perform serial dilutions of your sample lysate (e.g., 1:10, 1:100) using the same lysis buffer the standards were prepared in, and re-run the assay. |
| b) Sample is too dilute: The absorbance reading is too high, close to the zero-standard wells. | b) Concentrate the sample or increase cell number. If possible, use a larger number of cells per well in your initial experiment. Sample concentration methods (e.g., lyophilization) may be possible but require validation. |
Data Presentation: Expected Outcome of this compound Treatment
The following table summarizes representative quantitative data based on studies with selective PDE2 inhibitors like BAY 60-7550, which has a similar mechanism to this compound. Actual results will vary depending on the cell type, experimental conditions, and guanylate cyclase activity. A significant increase in cGMP is most pronounced when PDE2 inhibition is combined with a GC agonist.
| Condition | Treatment | Typical cGMP Concentration (fmol/well) | Fold Increase (vs. Control) |
| Basal | Vehicle Control | 10 - 50 | 1x |
| This compound (100 nM) | 20 - 100 | ~1.5 - 2x | |
| GC Stimulated | GC Agonist (e.g., SNP) | 100 - 200 | ~5 - 10x |
| GC Agonist + this compound (100 nM) | 400 - 1000+ | ~20x or higher [2] |
Experimental Protocol: cGMP Measurement by Competitive ELISA
This protocol outlines the key steps for measuring intracellular cGMP levels in cultured cells following treatment with this compound.
Materials:
-
Cell culture plates (24- or 48-well recommended)
-
This compound
-
Guanylate Cyclase (GC) agonist (e.g., Sodium Nitroprusside - SNP)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Solution: 0.1 M Hydrochloric Acid (HCl), ice-cold
-
Competitive cGMP ELISA Kit (follow manufacturer's instructions for reagent preparation)
-
Microplate reader (450 nm)
Procedure:
-
Cell Seeding: Seed cells in a 24- or 48-well plate at a density that ensures they reach ~90-100% confluency on the day of the experiment.
-
Pre-treatment (Optional but Recommended): Gently wash the cell monolayers twice with warm PBS or serum-free media.
-
Stimulation and Inhibition:
-
Add media containing the desired concentrations of the GC agonist (e.g., 10 µM SNP) to the appropriate wells.
-
Immediately add media containing the desired concentrations of this compound (e.g., 1 nM to 1 µM). Include vehicle-only wells as a negative control.
-
Incubate the plate at 37°C for the desired time (e.g., 30 minutes).
-
-
Cell Lysis (Critical Step):
-
Sample Collection:
-
Transfer the cell lysates from each well into individual microcentrifuge tubes.
-
Centrifuge the lysates at >1000 x g for 10 minutes at 4°C to pellet cell debris.[1]
-
-
cGMP ELISA:
-
Carefully collect the supernatant from each tube. This is your sample for the ELISA. Samples can be stored at -80°C or used immediately.
-
Prepare the cGMP standards as described in the ELISA kit manual, using 0.1 M HCl as the diluent to match the sample matrix.
-
Perform the competitive ELISA according to the kit manufacturer's protocol. This typically involves adding samples/standards, a cGMP-enzyme conjugate, and an anti-cGMP antibody to an antibody-coated plate.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentration. Use a 4-parameter logistic fit for best results.
-
Determine the cGMP concentration of your samples by interpolating their absorbance values from the standard curve. Remember to account for any dilution factors.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Anxiolytic Effects of Phosphodiesterase-2 Inhibitors Associated with Increased cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for PF-06815189 in Enzymatic Assays
Welcome to the technical support center for enzymatic assays involving PF-06815189. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize experimental workflows and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A).[1][2] PDE2A is an enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3] By inhibiting PDE2A, this compound increases intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.
Q2: What type of enzymatic assay is typically used for PDE2A inhibitors like this compound?
A2: A common method for assessing the activity of PDE2A and the potency of its inhibitors is a fluorescence polarization (FP) assay.[4][5][6] This assay measures the change in the polarization of fluorescently labeled cAMP or cGMP upon its hydrolysis by PDE2A. Other methods include traditional radioactive assays and ELISA-based approaches.
Q3: What are the key reagents and instrumentation needed for a PDE2A fluorescence polarization assay?
A3: The key components include purified recombinant PDE2A enzyme, a fluorescently labeled substrate (e.g., FAM-cAMP), a binding agent that specifically binds to the hydrolyzed substrate, and an appropriate assay buffer.[3][4] You will also need a microplate reader capable of measuring fluorescence polarization.[5]
Q4: How do I determine the optimal incubation time for my assay?
A4: The optimal incubation time is the period during which the enzymatic reaction is in its linear phase. To determine this, you should perform a time-course experiment, measuring the reaction progress at multiple time points. The ideal incubation time for subsequent experiments will be within this linear range, typically before significant substrate depletion (e.g., <30% substrate turnover). For many PDE2A assays, an incubation time of around 60 minutes is a good starting point.[3]
Troubleshooting Guides
Issue 1: Low or No Enzymatic Activity (High Polarization Signal Remains Low)
| Possible Cause | Recommended Solution |
| Inactive Enzyme | Ensure the PDE2A enzyme has been stored correctly, typically at -80°C, and avoid repeated freeze-thaw cycles.[4] Perform a quality control check with a known active enzyme lot if available. |
| Incorrect Buffer Conditions | Verify the pH and composition of your assay buffer. A common buffer for PDE2A assays is Tris-HCl based.[7] Ensure the buffer is at room temperature before use, as cold buffers can inhibit enzyme activity.[8] |
| Substrate Degradation | Aliquot the fluorescently labeled substrate and store it protected from light at -20°C or -80°C.[4] Prepare fresh dilutions for each experiment. |
| Presence of Inhibitors in Sample/Buffer | Ensure that your sample preparation does not introduce common enzyme inhibitors like high concentrations of EDTA, SDS, or sodium azide.[3] If testing compounds dissolved in DMSO, keep the final DMSO concentration low (typically ≤1%) to avoid inhibition.[5] |
Issue 2: High Background Signal (Low Polarization Signal is High in Controls)
| Possible Cause | Recommended Solution |
| Autofluorescence of Test Compound | Measure the fluorescence of your test compound alone at the assay wavelengths. If it is fluorescent, you may need to subtract this background signal or consider a different assay format. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that the water used for buffers is nuclease-free. |
| Non-specific Binding to Microplate | Use non-binding surface (NBS) plates, which are often black to minimize background fluorescence.[3] Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in the assay buffer can also reduce non-specific binding. |
| Light Leakage in Plate Reader | Ensure the microplate is correctly seated in the reader. Check for and remove any external sources of light. |
Issue 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and be meticulous with your technique. When preparing serial dilutions of this compound, ensure thorough mixing at each step. Prepare a master mix for common reagents to reduce well-to-well variability. |
| Temperature Fluctuations | Ensure all reagents and the microplate are at a stable, consistent temperature throughout the assay. Uneven heating or cooling of the plate can lead to edge effects. |
| Well-to-Well Variation in Plate | Be consistent in your pipetting location within each well. Avoid introducing air bubbles. |
| Reagent Instability | Prepare fresh dilutions of the enzyme and substrate for each experiment. Do not reuse diluted reagents that have been stored.[4] |
Experimental Protocols
Detailed Methodology: PDE2A Fluorescence Polarization Assay for this compound IC50 Determination
This protocol outlines a typical fluorescence polarization assay to determine the half-maximal inhibitory concentration (IC50) of this compound for PDE2A.
1. Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA.
-
PDE2A Enzyme: Dilute purified recombinant human PDE2A to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically but is often in the low ng/well range.
-
Fluorescent Substrate: Dilute a stock solution of FAM-labeled cAMP (e.g., 20 µM) to the final working concentration (e.g., 100 nM) in assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be consistent across all wells and ideally ≤1%.
-
Binding Agent: Prepare the binding agent according to the manufacturer's instructions.
2. Assay Procedure:
-
Add 5 µL of the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a black, low-volume 384-well plate.
-
Add 10 µL of the diluted PDE2A enzyme solution to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the diluted FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 10 µL of the binding agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding agent to capture the hydrolyzed substrate.
-
Measure the fluorescence polarization on a suitable plate reader.
3. Data Analysis:
-
Subtract the background fluorescence polarization values (from "no enzyme" controls) from all other readings.
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation
Table 1: Example of this compound IC50 Determination Data
| This compound (nM) | Log [this compound] | % Inhibition |
| 0.01 | -8.00 | 2.5 |
| 0.1 | -7.00 | 8.1 |
| 1 | -6.00 | 48.9 |
| 10 | -5.00 | 90.2 |
| 100 | -4.00 | 98.5 |
| 1000 | -3.00 | 99.1 |
Table 2: Typical Assay Component Concentrations
| Component | Stock Concentration | Final Concentration |
| PDE2A Enzyme | 1 µg/µL | 1-5 ng/well |
| FAM-cAMP Substrate | 20 µM | 100 nM |
| This compound | 10 mM in DMSO | 0.01 nM - 1 µM |
| Assay Buffer | 1X | 1X |
Visualizations
Caption: Workflow for a PDE2A fluorescence polarization assay.
Caption: Signaling pathway illustrating PDE2A inhibition.
Caption: Troubleshooting decision tree for enzymatic assays.
References
- 1. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Development of Phosphodiesterase–Protein-Kinase Complexes as Novel Targets for Discovery of Inhibitors with Enhanced Specificity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Selectivity of PF-06815189: A Comparative Analysis for Drug Discovery Professionals
For researchers and scientists navigating the landscape of phosphodiesterase (PDE) inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides a detailed comparison of the investigational drug PF-06815189 against other PDE families, supported by experimental data and methodologies to aid in critical evaluation and decision-making for drug development programs.
This compound has been identified as a highly potent and selective inhibitor of phosphodiesterase 2A (PDE2A), with a reported IC50 value of 0.4 nM. Its high affinity for PDE2A suggests its potential in therapeutic areas where the modulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, regulated by PDE2A, is beneficial. To fully appreciate its therapeutic window and potential off-target effects, a comprehensive analysis of its activity against other PDE families is essential.
Comparative Selectivity Profile
While a complete selectivity panel for this compound against all PDE families is not publicly available in a single source, data from related compounds and close structural analogs, such as PF-05180999, provide a strong indication of its selective nature. PF-05180999, also a potent PDE2A inhibitor with an IC50 of 1 nM, has demonstrated over 2000-fold selectivity against PDE10A[1]. This high degree of selectivity is a critical attribute, as off-target inhibition of other PDE families can lead to undesirable side effects.
For the purpose of this guide, we have compiled a representative selectivity profile based on available information for highly selective PDE2A inhibitors, illustrating the typical screening panel and the expected high selectivity of compounds like this compound.
| PDE Family | Representative IC50 (nM) | Fold Selectivity vs. PDE2A |
| PDE2A | 0.4 | 1 |
| PDE1 | >1000 | >2500 |
| PDE3 | >1000 | >2500 |
| PDE4 | >1000 | >2500 |
| PDE5 | >1000 | >2500 |
| PDE6 | >1000 | >2500 |
| PDE7 | >1000 | >2500 |
| PDE8 | >1000 | >2500 |
| PDE9 | >1000 | >2500 |
| PDE10A | >800 | >2000 |
| PDE11 | >1000 | >2500 |
Note: The IC50 values for other PDE families are extrapolated based on the high selectivity reported for close analogs of this compound. Actual values may vary.
Experimental Protocols
The determination of the selectivity profile of a PDE inhibitor is achieved through rigorous in vitro enzymatic assays. A standard methodology is outlined below.
In Vitro Phosphodiesterase Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of purified human phosphodiesterase enzymes.
Materials:
-
Purified, recombinant human PDE enzymes (PDE1-11)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Substrate: ³H-labeled cAMP or ³H-labeled cGMP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Scintillation proximity assay (SPA) beads or other detection reagents
-
Microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer to obtain a range of concentrations.
-
Enzyme and Substrate Preparation: The PDE enzyme and the radiolabeled substrate are diluted to their optimal concentrations in the assay buffer. The substrate concentration is typically at or below its Michaelis-Menten constant (Km) for the respective enzyme.
-
Assay Reaction: The test compound, PDE enzyme, and substrate are incubated together in the wells of a microplate for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination and Detection: The enzymatic reaction is terminated. For SPA-based assays, beads that bind to the product of the reaction (e.g., ³H-AMP or ³H-GMP) are added. The proximity of the radiolabeled product to the scintillant-coated beads generates a light signal that is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the in vitro selectivity profile of a PDE inhibitor.
Signaling Pathway Context
This compound's primary target, PDE2A, is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. A unique characteristic of PDE2A is that its hydrolytic activity on cAMP is allosterically activated by cGMP binding to its GAF-B domain[2][3]. This creates a point of negative crosstalk between the cGMP and cAMP signaling pathways. By inhibiting PDE2A, this compound can lead to an increase in the intracellular levels of both cyclic nucleotides, thereby modulating a wide range of downstream cellular processes.
Caption: The role of PDE2A in modulating cAMP and cGMP signaling and the inhibitory action of this compound.
References
Head-to-head comparison of PF-06815189 with other PDE2A inhibitors
A Detailed Guide for Researchers in Drug Discovery and Development
This guide provides a comprehensive, data-driven comparison of the phosphodiesterase 2A (PDE2A) inhibitor PF-06815189 with other notable alternatives, primarily focusing on Bay 60-7550. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their investigative pursuits. This document summarizes key performance data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of PDE2A Inhibitors
The following tables summarize the in vitro potency and selectivity of this compound and Bay 60-7550 against various phosphodiesterase (PDE) isoforms. It is important to note that the data presented for each inhibitor have been compiled from different sources and, therefore, may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Potency against PDE2A
| Compound | PDE2A IC50 (nM) | Source |
| This compound | 0.4 | [1] |
| Bay 60-7550 | 4.7 (human) | [2][3][4] |
Table 2: Selectivity Profile of this compound and Bay 60-7550
| PDE Isoform | This compound IC50 (nM) | Bay 60-7550 IC50 (nM) | Selectivity over PDE2A (Bay 60-7550, approx. fold) |
| PDE2A | 0.4 | 4.7 | - |
| PDE1 | >400 | 108 (bovine) | ~23 |
| PDE3B | Data not available | >4000 | >851 |
| PDE4B | Data not available | 1830 | ~389 |
| PDE5A | 975.6 | 580 | ~123 |
| PDE7B | Data not available | >4000 | >851 |
| PDE8A | Data not available | >4000 | >851 |
| PDE9A | Data not available | >4000 | >851 |
| PDE10A | Data not available | 704 | ~150 |
| PDE11A | Data not available | >4000 | >851 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of PDE2A inhibitors.
In Vitro PDE2A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay is a common method for determining the potency (IC50) of inhibitors against PDE2A.
Principle: The assay quantifies the enzymatic activity of PDE2A by measuring the change in fluorescence polarization (FP) of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP or FAM-cGMP). In its cyclic form, the small fluorescent substrate rotates rapidly in solution, resulting in low FP. Upon hydrolysis by PDE2A to its linear monophosphate form, the product is captured by a specific binding agent, forming a larger, slower-tumbling complex. This results in a significant increase in the FP signal, which is directly proportional to the enzyme's activity.
Generalized Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and a bovine serum albumin (BSA) to prevent non-specific binding.
-
Enzyme Solution: Purified recombinant human PDE2A is diluted to a working concentration in assay buffer. The optimal concentration should be determined empirically.
-
Substrate Solution: A fluorescently labeled substrate (e.g., FAM-cAMP) is diluted in assay buffer to a final concentration, typically at or below its Km value for the enzyme.
-
Inhibitor Solutions: Test compounds (e.g., this compound, Bay 60-7550) are serially diluted in DMSO and then further diluted in assay buffer to achieve the final desired concentrations.
-
Binding Agent: A specific binding agent for the linearized fluorescent monophosphate is prepared according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black microplate, add the test inhibitor solution.
-
Add the PDE2A enzyme solution to all wells except for the negative control wells.
-
Initiate the enzymatic reaction by adding the fluorescent substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding the binding agent solution.
-
Incubate for a further period to allow for the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the fluorophore.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to the controls (enzyme with no inhibitor and no enzyme).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Mandatory Visualizations
Signaling Pathway of PDE2A
Caption: PDE2A signaling pathway and the mechanism of action of this compound.
Experimental Workflow for PDE2A Inhibition Assay
Caption: A typical experimental workflow for a PDE2A fluorescence polarization assay.
References
Unveiling the Therapeutic Potential of PDE2A Inhibition: A Comparative Analysis of PF-06815189 and Other Novel Inhibitors in Preclinical Disease Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of phosphodiesterase 2A (PDE2A) inhibitors, with a focus on contextualizing the potential of PF-06815189 through data from analogous compounds. This analysis is supported by experimental data from preclinical studies, detailing methodologies and presenting quantitative results in a clear, comparative format.
Phosphodiesterase 2A (PDE2A) has emerged as a promising therapeutic target for a range of central nervous system disorders, primarily due to its role in regulating cyclic nucleotide signaling, which is crucial for synaptic plasticity and cognitive function. Inhibition of PDE2A is hypothesized to enhance cognitive processes and exert antidepressant and anxiolytic effects. This guide examines the in vivo validation of this therapeutic strategy by comparing data from preclinical studies of various PDE2A inhibitors.
Comparative Efficacy of PDE2A Inhibitors in Animal Models
While specific in vivo efficacy data for this compound in disease models is not extensively published in the public domain, the therapeutic potential of PDE2A inhibition has been demonstrated through studies of other potent and selective inhibitors. The following tables summarize the key findings from in vivo studies of PF-05180999 and TAK-915, providing a benchmark for the expected efficacy of compounds like this compound.
Table 1: In Vivo Efficacy of PF-05180999 in a Mouse Model of Depression and Anxiety
| Behavioral Test | Treatment Group | Parameter Measured | Result | Significance |
| Forced Swim Test | Restraint Stress + Vehicle | Immobility Time (s) | Increased | - |
| Restraint Stress + PF-05180999 | Immobility Time (s) | Reduced | p < 0.05 | |
| Tail Suspension Test | Restraint Stress + Vehicle | Immobility Time (s) | Increased | - |
| Restraint Stress + PF-05180999 | Immobility Time (s) | Reduced | p < 0.05 | |
| Elevated Plus Maze | Restraint Stress + Vehicle | Open Arm Entries / Time in Open Arms | Decreased | - |
| Restraint Stress + PF-05180999 | Open Arm Entries / Time in Open Arms | Increased | p < 0.05 | |
| Hole-Board Test | Restraint Stress + Vehicle | Head Dips | Decreased | - |
| Restraint Stress + PF-05180999 | Head Dips | Increased | p < 0.05 |
Data adapted from a study characterizing the effects of PF-05180999 on depression- and anxiety-like behavior in mice[1][2].
Table 2: In Vivo Efficacy of TAK-915 in Rodent Models of Age-Related Cognitive Decline
| Animal Model | Behavioral Test | Treatment Group | Parameter Measured | Result | Significance |
| Aged Rats | Morris Water Maze | Vehicle | Escape Latency (s) | No improvement | - |
| TAK-915 (3 mg/kg/day, p.o.) | Escape Latency (s) | Significantly reduced | p < 0.05 | ||
| Rats (Scopolamine-induced memory deficit) | Novel Object Recognition | Scopolamine + Vehicle | Discrimination Index | Reduced | - |
| Scopolamine + TAK-915 (1, 3, 10 mg/kg, p.o.) | Discrimination Index | Dose-dependently attenuated deficit | p < 0.05 | ||
| Middle-aged, poorly performing rats | 5-Choice Serial Reaction Time Task | Vehicle | Attentional Performance | No improvement | - |
| TAK-915 (10 mg/kg, p.o.) | Attentional Performance | Significantly improved | p < 0.05 |
Data adapted from a study investigating the effects of TAK-915 on cognitive impairment associated with aging in rodent models[3].
Signaling Pathway and Mechanism of Action
PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, compounds like this compound lead to an accumulation of these second messengers in the brain, which in turn activates downstream signaling cascades, including protein kinase A (PKA) and protein kinase G (PKG). This modulation of cyclic nucleotide signaling is believed to enhance synaptic plasticity, a cellular correlate of learning and memory.[4]
Caption: PDE2A Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo experiments cited in the tables above.
Rodent Models of Depression and Anxiety (for PF-05180999)[1][2]
-
Animals: Male C57BL/6J mice.
-
Stress Induction: Mice were subjected to restraint stress for a specified period to induce depression- and anxiety-like behaviors.
-
Drug Administration: PF-05180999 was administered orally (p.o.) at specified doses.
-
Forced Swim Test: Mice were placed in a cylinder of water, and the duration of immobility was recorded as a measure of depressive-like behavior.
-
Tail Suspension Test: Mice were suspended by their tails, and the duration of immobility was measured.
-
Elevated Plus Maze: The apparatus consists of two open and two closed arms. The time spent in and the number of entries into the open arms were recorded to assess anxiety-like behavior.
-
Hole-Board Test: The number of head dips into holes in a board was recorded as a measure of exploratory and anxiety-related behavior.
Caption: Workflow for Depression and Anxiety Models.
Rodent Models of Age-Related Cognitive Decline (for TAK-915)[3]
-
Animals: Aged rats and rats with scopolamine-induced memory deficits.
-
Drug Administration: TAK-915 was administered orally (p.o.) at the specified doses and durations.
-
Morris Water Maze: This task assesses spatial learning and memory. Rats were trained to find a hidden platform in a pool of water. The time taken to find the platform (escape latency) was recorded.
-
Novel Object Recognition Task: This task evaluates recognition memory. Rats were familiarized with two identical objects. In the test phase, one object was replaced with a novel one. The time spent exploring the novel object versus the familiar one was measured.
-
5-Choice Serial Reaction Time Task: This task assesses attention and executive function. Rats were trained to detect a brief visual stimulus presented in one of five locations to receive a reward.
References
- 1. Characterization of 2 Novel Phosphodiesterase 2 Inhibitors Hcyb1 and PF-05180999 on Depression- and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TAK-915, a phosphodiesterase 2A inhibitor, ameliorates the cognitive impairment associated with aging in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cGMP-metabolizing PDEs as target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pursuit of highly selective kinase inhibitors is a cornerstone of modern drug development. Interleukin-1 receptor-associated kinase 4 (IRAK4) has emerged as a critical target in inflammatory and autoimmune diseases due to its central role in Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling. While several potent IRAK4 inhibitors are in development, understanding their cross-reactivity with other kinases is paramount to predicting potential off-target effects and ensuring a favorable safety profile.
This guide provides a comparative overview of the kinase selectivity of IRAK4 inhibitors, with a focus on compounds that have progressed to clinical or advanced preclinical stages. Due to the limited publicly available kinome scan data for PF-06815189, we will utilize data from other well-characterized IRAK4 inhibitors, such as Pfizer's PF-06650833 and Bayer's zabedosertib (BAY1834845) and BAY1830839, to illustrate the typical selectivity profile of this class of molecules.
The Importance of IRAK4 Selectivity
IRAK4 is a serine/threonine kinase that acts as a critical upstream regulator of the NF-κB and MAPK signaling pathways upon activation of TLRs and IL-1Rs. Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, lupus, and certain cancers. Therefore, potent and selective inhibition of IRAK4 is a promising therapeutic strategy.
However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target inhibition of other kinases can lead to unforeseen side effects, highlighting the necessity for comprehensive kinase profiling.
Comparative Kinase Selectivity of IRAK4 Inhibitors
The following table summarizes the available cross-reactivity data for representative IRAK4 inhibitors. This data is typically generated through large-scale kinase screening panels, such as KINOMEscan™, which assess the binding affinity or inhibitory activity of a compound against hundreds of kinases.
| Compound | Primary Target | Number of Kinases Profiled | Concentration | Off-Targets with >50% Inhibition | Reference |
| PF-06650833 | IRAK4 | >300 | 1 µM | Highly selective, minimal off-targets reported | [1] |
| Zabedosertib (BAY1834845) | IRAK4 | In-house panel | Not specified | High selectivity profile reported | [2] |
| BAY1830839 | IRAK4 | In-house panel | Not specified | High selectivity profile reported | [2] |
Note: Specific quantitative data for this compound is not publicly available. The data presented for PF-06650833, zabedosertib, and BAY1830839 is based on published reports indicating high selectivity, though detailed kinase panel data is often proprietary.
Experimental Protocols
The assessment of kinase inhibitor selectivity is a critical step in preclinical drug development. A standard methodology for this is the KINOMEscan™ platform, a competition binding assay.
KINOMEscan™ Assay Principle:
This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding and therefore higher inhibitory potential.
General Protocol Outline:
-
Kinase-Ligand Binding: A panel of human kinases, each tagged with a unique DNA identifier, is incubated with an immobilized ligand that binds to the active site.
-
Compound Competition: The test compound (e.g., this compound) is added at a specific concentration (commonly 1 µM for initial screening) to the kinase-ligand mixture.
-
Equilibration: The mixture is allowed to reach binding equilibrium.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.
-
Data Analysis: The results are typically expressed as percent inhibition relative to a DMSO control. Significant inhibition (e.g., >50% or >90%) identifies potential off-targets.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of IRAK4 inhibition and the process of selectivity profiling, the following diagrams are provided.
Caption: Simplified IRAK4 signaling pathway.
Caption: KINOMEscan experimental workflow.
Conclusion
While specific, publicly available cross-reactivity data for this compound remains elusive, the high selectivity profiles reported for other clinical-stage IRAK4 inhibitors like PF-06650833, zabedosertib, and BAY1830839 provide a strong indication of the expected profile for this class of compounds. The development of highly selective IRAK4 inhibitors is a testament to the advancements in rational drug design and comprehensive screening methodologies. For researchers and drug development professionals, a thorough understanding of a compound's kinome-wide selectivity is indispensable for advancing novel therapies with an optimal efficacy and safety profile.
References
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Selective PDE2A Inhibitors for Researchers
A comprehensive review of the in vitro and in vivo properties of PF-06815189 and other key selective phosphodiesterase 2A inhibitors, providing researchers and drug development professionals with comparative data and detailed experimental methodologies.
Phosphodiesterase 2A (PDE2A) has emerged as a compelling therapeutic target for a range of central nervous system disorders, including cognitive impairments associated with neuropsychiatric and neurodegenerative diseases. As a dual-substrate enzyme, PDE2A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. A unique feature of PDE2A is its allosteric activation by cGMP, which increases the hydrolysis of cAMP, creating a complex interplay between the two cyclic nucleotide signaling pathways. Inhibition of PDE2A leads to an elevation of both cAMP and cGMP levels, activating downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), thereby modulating synaptic plasticity and cognitive function. This guide provides a comparative overview of key selective PDE2A inhibitors, with a focus on this compound, to aid researchers in their drug discovery and development efforts.
Comparative Efficacy and Selectivity of PDE2A Inhibitors
The following table summarizes the in vitro potency and selectivity of several well-characterized selective PDE2A inhibitors. Potency is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Selectivity is a critical parameter, indicating the inhibitor's preference for PDE2A over other phosphodiesterase (PDE) families, which is crucial for minimizing off-target effects.
| Compound | PDE2A IC50 (nM) | Selectivity Profile (Fold-Selectivity vs. other PDEs) |
| This compound | 0.4[1] | >1000-fold vs. PDE5[2] |
| BAY 60-7550 | 2.0 (bovine), 4.7 (human)[3] | >50-fold vs. PDE1; >100-fold vs. PDE4B, PDE5B, PDE7B, PDE8A, PDE9A, PDE10A, and PDE11A[3] |
| TAK-915 | 0.61[4] | >4100-fold vs. PDE1A[4] |
| PF-05180999 | 1.6[1] | >1000-fold vs. PDE1B1, PDE3A1, PDE4D3, PDE5A1, PDE6, PDE8B, PDE9A1; ~1269-fold vs. PDE10A1; ~16856-fold vs. PDE7B; ~31306-fold vs. PDE11A4[1] |
| PDM-631 | 1.5 (human), 4.2 (rat)[1][3] | >2000-fold vs. other PDEs[1][5] |
| Lu AF64280 | - | A selective PDE2A inhibitor[6] |
Pharmacokinetic Properties of Selected PDE2A Inhibitors
The pharmacokinetic profiles of PDE2A inhibitors are critical for their potential as therapeutic agents, influencing their absorption, distribution, metabolism, and excretion (ADME). Good brain penetration is particularly important for inhibitors targeting CNS disorders.
| Compound | Oral Bioavailability (F%) | Brain Penetration | Key Pharmacokinetic Features |
| This compound | - | - | Reduced drug-drug interaction potential[1] |
| BAY 60-7550 | Poor[7] | Poor[1] | Widely used as a research tool despite pharmacokinetic limitations. |
| TAK-915 | Orally active[4] | Brain-penetrant[4] | Ameliorates age-related cognitive decline in rodent models[8]. |
| PF-05180999 | Orally bioavailable | Brain-penetrant with a free brain/plasma ratio of 0.5 in rats | Reverses NMDA antagonist-induced working memory deficits in rats. |
| PDM-631 | Orally bioavailable[1] | Good brain penetration[1] | Increases cGMP levels in the rat cortex[1][3]. |
PDE2A Signaling Pathway
The inhibition of PDE2A enhances cyclic nucleotide signaling, which is crucial for various neuronal functions, including synaptic plasticity and memory. The following diagram illustrates the central role of PDE2A in this pathway.
Key Experimental Methodologies
Accurate and reproducible in vitro assays are essential for the characterization and comparison of PDE2A inhibitors. The following sections detail the protocols for two commonly used methods.
Radioenzymatic Assay for PDE Activity (Scintillation Proximity Assay)
The Scintillation Proximity Assay (SPA) is a homogeneous radioisotopic method for measuring enzyme activity. It relies on the principle that only radiolabeled molecules bound to a scintillant-impregnated bead will generate a detectable signal.
-
Reagent Preparation :
-
Prepare an assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Dilute purified recombinant human PDE2A enzyme in assay buffer to the desired concentration.
-
Prepare a solution of radiolabeled substrate, [³H]-cAMP or [³H]-cGMP, in the assay buffer.
-
Serially dilute the test inhibitor in DMSO and then in assay buffer.
-
-
Assay Procedure :
-
In a microplate, add the PDE2A enzyme solution.
-
Add the diluted test inhibitor or vehicle (DMSO) to the respective wells.
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 30°C.
-
Initiate the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate solution.
-
Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the SPA beads (e.g., yttrium silicate beads that bind to the resulting [³H]-AMP or [³H]-GMP).
-
-
Data Acquisition and Analysis :
-
Allow the beads to settle.
-
Measure the scintillation counts using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Fluorescence Polarization (FP) Assay for PDE Activity
Fluorescence polarization assays are homogeneous, non-radioactive methods that measure the change in the polarization of light emitted from a fluorescently labeled substrate. When the small fluorescent substrate is hydrolyzed by a PDE, its rotational speed changes, leading to a change in fluorescence polarization. The IMAP™ (Immobilized Metal Affinity Particle) technology is a common platform for this type of assay.
-
Reagent Preparation :
-
Prepare an assay buffer as per the kit manufacturer's instructions (e.g., Tris-based buffer with MgCl₂).
-
Dilute the purified recombinant PDE2A enzyme to the working concentration in the assay buffer.
-
Prepare the fluorescently labeled substrate (e.g., FAM-cAMP) solution in the assay buffer.
-
Perform serial dilutions of the test inhibitor in DMSO, followed by dilution in the assay buffer.
-
-
Assay Procedure :
-
In a microplate (typically 384-well), add the diluted test inhibitor or vehicle.
-
Add the diluted PDE2A enzyme to all wells except the negative controls.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the IMAP™ binding solution containing the nanoparticles.
-
Incubate for another period (e.g., 30-60 minutes) to allow for binding.
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the change in millipolarization units (mP).
-
Determine the percent inhibition at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable dose-response model.
-
Conclusion
The selective inhibition of PDE2A presents a promising therapeutic strategy for cognitive disorders. This guide provides a comparative analysis of key PDE2A inhibitors, including this compound, highlighting their in vitro potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols for standard in vitro assays offer a practical resource for researchers in the field. The continued development and characterization of novel, potent, and selective PDE2A inhibitors with favorable drug-like properties will be crucial for translating the therapeutic potential of this target into clinical applications.
References
- 1. Functional Roles for cAMP and cGMP - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 2A inhibition corrects the aberrant behavioral traits observed in genetic and environmental preclinical models of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]
- 4. Protein Kinase A - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Visualization of cyclic nucleotide dynamics in neurons [frontiersin.org]
- 6. What are PDE2A inhibitors and how do they work? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. A homogeneous fluorescence polarization assay adaptable for a range of protein serine/threonine and tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of PF-06815189 on PDE9A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phosphodiesterase 2A (PDE2A) inhibitor PF-06815189 and its off-target effects, with a specific focus on phosphodiesterase 9A (PDE9A). As the development of highly selective kinase inhibitors is crucial for minimizing off-target effects and improving therapeutic outcomes, this document offers a data-driven comparison with alternative PDE2A inhibitors, supported by experimental methodologies and pathway visualizations.
Executive Summary
This compound is a potent and highly selective inhibitor of PDE2A, an enzyme that plays a critical role in cyclic nucleotide signaling. Preclinical data indicates that this compound exhibits minimal off-target activity across a broad range of molecular targets. This guide directly compares the selectivity profile of this compound with other well-characterized PDE2A inhibitors, BAY 60-7550 and PF-05180999, particularly concerning their activity at PDE9A.
Data Presentation: Comparative Selectivity of PDE2A Inhibitors
The following table summarizes the available quantitative data on the inhibitory potency and selectivity of this compound and its alternatives against their primary target (PDE2A) and the off-target of interest (PDE9A).
| Compound | Primary Target | IC50 (nM) vs Primary Target | Off-Target | IC50 or % Inhibition vs Off-Target | Selectivity (Primary Target vs Off-Target) |
| This compound | PDE2A | 0.4 | PDE9A | >10,000 (EC50) | >25,000-fold (estimated) |
| BAY 60-7550 | PDE2A | 4.7 (human) | PDE9A | >100-fold less potent than vs PDE2A | >100-fold |
| PF-05180999 | PDE2A | 1 | PDE10A | >2000 | >2000-fold |
Note: Direct IC50 values for this compound against PDE9A are not publicly available; the selectivity is inferred from broad panel screening data. The selectivity of PF-05180999 against PDE9A is not explicitly stated in the reviewed literature, but its high selectivity against PDE10A is indicative of a favorable overall selectivity profile.
Signaling Pathway Overview
The diagram below illustrates the canonical cyclic nucleotide signaling pathway and the points of intervention for PDE2A and PDE9A inhibitors.
Experimental Protocols
The determination of inhibitor selectivity is a critical step in drug development. The data presented in this guide were generated using established in vitro biochemical assays. Below are generalized protocols representative of those used to assess phosphodiesterase inhibitor activity and selectivity.
Phosphodiesterase Enzymatic Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform.
Workflow Diagram:
Methodology:
-
Reagents and Materials:
-
Recombinant human PDE enzymes (e.g., PDE2A, PDE9A)
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2)
-
Cyclic nucleotide substrate (cAMP or cGMP)
-
Test compounds (this compound, alternatives) dissolved in DMSO
-
Detection reagents (specific to the assay format)
-
Microplates
-
-
Procedure:
-
Recombinant PDE enzyme is diluted in assay buffer and added to the wells of a microplate.
-
The test compound is added to the wells at a range of concentrations. A vehicle control (DMSO) is also included.
-
The plate is pre-incubated to allow the compound to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the cyclic nucleotide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated.
-
The amount of product (AMP or GMP) formed is quantified using a suitable detection method.
-
Detection Methods for PDE Activity
Several methods can be used to detect the product of the PDE reaction. The choice of method depends on factors such as throughput, sensitivity, and cost.
-
Radiometric Assays: These assays utilize radiolabeled cAMP or cGMP. The product is separated from the substrate, and the radioactivity is measured.
-
Fluorescence Polarization (FP) Assays: A fluorescently labeled cyclic nucleotide is used as a substrate. The binding of a specific antibody to the product results in a change in fluorescence polarization.
-
Luminescence-Based Assays: These assays couple the production of AMP or GMP to a series of enzymatic reactions that ultimately generate a luminescent signal.
Broad Panel Off-Target Screening (e.g., BioPrint Panel)
To assess the broader selectivity of a compound, it is often screened against a large panel of diverse molecular targets.
Logical Relationship Diagram:
This comprehensive screening provides a broad overview of a compound's potential off-target interactions, aiding in the early identification of potential liabilities.
Conclusion
The available data strongly suggest that this compound is a highly selective PDE2A inhibitor with minimal off-target activity, including against PDE9A. Broad-panel screening indicates an EC50 of greater than 10 µM for off-targets, which, when compared to its sub-nanomolar potency for PDE2A, suggests a selectivity of over 25,000-fold. This compares favorably to other potent PDE2A inhibitors such as BAY 60-7550, which demonstrates over 100-fold selectivity against PDE9A. The rigorous assessment of inhibitor selectivity through well-defined enzymatic assays and comprehensive off-target screening panels is paramount in the development of safe and effective therapeutics. Researchers and drug development professionals should consider these selectivity profiles when selecting chemical probes or advancing candidates into further development.
In Vivo Target Engagement of KAT6A/B Inhibition: A Comparative Analysis of PF-07248144 and Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo validation and target engagement of the clinical-stage KAT6A/B inhibitor, PF-07248144, with emerging alternatives. The focus is on presenting objective experimental data and methodologies to inform research and development decisions in the rapidly evolving field of epigenetic cancer therapies.
Correction: The initial topic referenced PF-06815189. Publicly available scientific literature identifies Pfizer's clinical KAT6A/B inhibitor as PF-07248144. This guide will focus on the validated data for PF-07248144.
The KAT6 Signaling Pathway in Cancer
Lysine acetyltransferases (KATs) are critical epigenetic regulators that modulate gene expression by acetylating histone and non-histone proteins. The KAT6A and KAT6B enzymes are key components of this regulatory network. In several cancers, particularly estrogen receptor-positive (ER+) breast cancer, the gene encoding KAT6A is frequently amplified, leading to its overexpression.[1] This dysregulation promotes cancer cell proliferation and survival through various mechanisms, including the enhancement of oncogenic signaling pathways.[1]
One of the key functions of KAT6A is the acetylation of histone H3 at lysine 23 (H3K23Ac).[2] This epigenetic mark alters chromatin structure, making it more accessible for transcription factors and other regulatory proteins, thereby promoting the expression of genes involved in cell cycle progression and estrogen signaling.[2][3] Inhibition of KAT6A/B catalytic activity is a promising therapeutic strategy to reverse these effects and suppress tumor growth.[4]
Comparative In Vivo Performance of KAT6A/B Inhibitors
The following tables summarize the available preclinical and clinical data for PF-07248144 and a key alternative, OP-3136, from Olema Oncology.
Preclinical In Vivo Efficacy
| Compound | Cancer Model | Animal Model | Dosing | Key Findings | Citation |
| PF-07248144 | ER+ Breast Cancer (Patient-Derived Xenograft - PDX) | Not Specified | Oral, dose-dependent | Durable tumor regressions in models refractory to endocrine therapy and/or CDK4/6 inhibitors. | [3] |
| OP-3136 | Ovarian Cancer (OVCAR3 Xenograft) | BALB/c nude mice | 0.5 and 1 mg/kg | Sustained tumor regression over a 28-day period. | |
| OP-3136 | Non-Small Cell Lung Cancer (LCLC-97TM1 Xenograft) | BALB/c nude mice | 1 and 3 mg/kg | Tumor growth inhibition comparable to ribociclib; synergistic effects in combination. | |
| OP-3136 | Prostate Cancer (22Rv1 Xenograft) | BALB/c nude mice | Dose-dependent | Dose-dependent tumor growth inhibition; enhanced activity with docetaxel. |
Clinical In Vivo Target Engagement: PF-07248144
| Study Phase | Patient Population | Biomarker | Sample Type | Key Findings | Citation |
| Phase 1 (NCT04606446) | Advanced/Metastatic Solid Tumors | H3K23Ac Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | ≥70% inhibition of H3K23Ac at steady state with doses ≥1 mg. | [5][6] |
| Phase 1 (NCT04606446) | Advanced/Metastatic Solid Tumors | H3K23Ac Inhibition | Paired Tumor Biopsies | >50% reduction in H3K23Ac levels at exposures associated with preclinical anti-tumor activity. | [5][6] |
Experimental Protocols
In Vivo Xenograft Studies (General Protocol)
A generalized protocol for evaluating the in vivo efficacy of KAT6 inhibitors in xenograft models is as follows. Specific cell lines, mouse strains, and dosing regimens will vary.
-
Cell Culture: Human cancer cell lines (e.g., OVCAR3 for ovarian cancer, LCLC-97TM1 for NSCLC) are cultured under standard conditions.
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into treatment and control (vehicle) groups.
-
Drug Administration: The KAT6 inhibitor or vehicle is administered orally, typically once daily, for a defined period (e.g., 28 days).
-
Monitoring and Endpoint: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). The study concludes after the defined treatment period or when tumors in the control group reach a predetermined size.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the compound.
In Vivo Target Engagement Validation (Pharmacodynamic Analysis)
The primary method for confirming target engagement of KAT6A/B inhibitors in vivo is to measure the levels of H3K23 acetylation in relevant tissues.
-
Sample Collection: For preclinical models, tumors and other tissues are collected at the end of the study. For clinical trials, peripheral blood mononuclear cells (PBMCs) are collected at specified time points, and paired tumor biopsies (pre-treatment and on-treatment) are obtained where feasible.[5][6]
-
Histone Extraction: Histones are extracted from the collected cells or tissues using established biochemical protocols.
-
Quantification of H3K23Ac: The levels of acetylated H3K23 are quantified using methods such as:
-
Western Blotting: A semi-quantitative method using an antibody specific to acetylated H3K23.[7]
-
Immunohistochemistry (IHC): Allows for the visualization and semi-quantitative analysis of H3K23Ac levels within the tumor tissue context.
-
ELISA-based kits: Commercially available kits provide a colorimetric or fluorometric readout for quantifying global H3K23 acetylation.[8][9]
-
Flow Cytometry: Can be used to measure histone acetylation levels in individual cells, particularly from blood samples.[7][10]
-
-
Data Analysis: The percentage reduction in H3K23Ac levels in the treated groups is calculated relative to the vehicle-treated control group (preclinical) or baseline (clinical).
Product Comparison and Logical Relationships
The in vivo validation of a KAT6A/B inhibitor like PF-07248144 follows a logical progression from preclinical efficacy and target engagement to clinical validation.
This guide demonstrates that PF-07248144 has shown robust in vivo target engagement, evidenced by the significant reduction of its direct pharmacodynamic biomarker, H3K23Ac, in both preclinical models and in cancer patients.[3][5][6] The preclinical anti-tumor activity observed in various xenograft models for both PF-07248144 and emerging alternatives like OP-3136 provides a strong rationale for their continued clinical development.[3] The data presented herein supports the critical role of in vivo validation in confirming the mechanism of action and therapeutic potential of novel KAT6A/B inhibitors.
References
- 1. onclive.com [onclive.com]
- 2. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 3. researchgate.net [researchgate.net]
- 4. trial.medpath.com [trial.medpath.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EpiQuik Global Acetyl Histone H3K23 Quantification Kit (Fluorometric) | EpigenTek [epigentek.com]
- 9. abcam.com [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
A Comparative Analysis of the Pharmacokinetic Properties of Preclinical PDE2A Inhibitors
A deep dive into the pharmacokinetic profiles of promising phosphodiesterase 2A (PDE2A) inhibitors reveals distinct characteristics that are critical for their potential therapeutic application in neurological and psychiatric disorders. This guide provides a comparative analysis of the available pharmacokinetic data for three preclinical PDE2A inhibitors: PF-05180999, BAY 60-7550, and TAK-915, offering researchers and drug development professionals a comprehensive overview to inform future studies.
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] Its high expression in brain regions associated with cognition and emotion, such as the hippocampus and prefrontal cortex, has made it an attractive target for the treatment of cognitive impairment in disorders like schizophrenia and Alzheimer's disease.[3][4] The therapeutic efficacy of PDE2A inhibitors is intrinsically linked to their ability to reach and engage with their target in the central nervous system (CNS). Therefore, a thorough understanding of their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), is paramount.
This guide summarizes the available preclinical pharmacokinetic data for PF-05180999, BAY 60-7550, and TAK-915, presenting quantitative data in a clear, comparative format. Detailed experimental methodologies for key pharmacokinetic studies are also provided, alongside visualizations of the PDE2A signaling pathway and a typical experimental workflow to aid in the design and interpretation of future research.
Comparative Pharmacokinetic Parameters
The following table summarizes the key oral pharmacokinetic parameters for PF-05180999, BAY 60-7550, and TAK-915 in rodents. It is important to note that direct cross-compound comparison should be made with caution due to variations in experimental conditions, such as animal species, dose, and formulation.
| Parameter | PF-05180999 | BAY 60-7550 | TAK-915 (similar compound) |
| Species | Rat | Mouse | Rat (Sprague-Dawley) / Mouse (C57BL/6) |
| Dose (Oral) | Not specified | 0.5, 1.0, 3.0 mg/kg (i.p.) | 10 mg/kg |
| Tmax (h) | Not available | Not available | 1.0 - 2.0 (Rat) / 0.5 - 1.0 (Mouse)[5] |
| Cmax (ng/mL) | Not available | Not available | 800 - 1200 (Rat) / 1500 - 2000 (Mouse)[5] |
| AUC (0-t) (ng*h/mL) | Not available | Not available | 4500 - 6000 (Rat) / 5000 - 7000 (Mouse)[5] |
| Half-life (t1/2) (h) | Not available | Not available | 3.0 - 5.0 (Rat) / 2.0 - 4.0 (Mouse)[5] |
| Bioavailability (%) | Good | Not specified | 40 - 60 (Rat) / 50 - 70 (Mouse)[5] |
| Brain/Plasma Ratio | ~1 (unbound) | Poor (oral) | 1.5 - 2.5 (Rat) / 1.8 - 3.0 (Mouse)[5] |
From the available data, TAK-915 demonstrates good oral bioavailability and excellent brain penetration in both rats and mice.[5][6][7] PF-05180999 is also reported to have good oral bioavailability and a favorable unbound brain-to-plasma concentration ratio, suggesting it can effectively cross the blood-brain barrier. In contrast, BAY 60-7550 has been reported to have suboptimal pharmacokinetic properties, including poor penetration of the blood-brain barrier after oral administration.[8][9]
Experimental Protocols
The following sections detail representative methodologies for the key experiments cited in the pharmacokinetic analysis of PDE2A inhibitors.
Single-Dose Oral Pharmacokinetic Study in Rodents
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a PDE2A inhibitor after a single oral dose in rats or mice.[5][10][11][12]
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. They have ad libitum access to standard chow and water.
-
Acclimatization: Animals are acclimated to the housing conditions for at least 3 days prior to the experiment.
2. Formulation and Dosing:
-
Formulation: The test compound is typically formulated as a suspension in a vehicle such as 0.5% methylcellulose or a solution in a suitable solvent system (e.g., 10% DMSO, 90% corn oil).
-
Dosing: A single oral dose is administered via gavage. The dosing volume is typically 5-10 mL/kg for rats and 10 mL/kg for mice.
3. Blood Sampling:
-
Route: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via cardiac puncture at predetermined time points.
-
Time Points: Typical time points include pre-dose (0 h) and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
4. Bioanalysis:
-
Method: Plasma concentrations of the drug and its potential metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Quantification: A standard curve is generated using known concentrations of the analyte in blank plasma to quantify the drug concentration in the study samples.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.
-
Parameters: Key parameters calculated include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), clearance (CL), and volume of distribution (Vd). Oral bioavailability (F) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental processes, the following diagrams were generated using the DOT language.
Caption: PDE2A Signaling Pathway.
Caption: Preclinical Pharmacokinetic Workflow.
References
- 1. genecards.org [genecards.org]
- 2. PDE2A - Wikipedia [en.wikipedia.org]
- 3. PDE2A Inhibition Enhances Axonal Sprouting, Functional Connectivity, and Recovery after Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PDE2A, but not PDE9A, modulates presynaptic short-term plasticity measured by paired-pulse facilitation in the CA1 region of the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phosphodiesterase 2A Inhibitor TAK-915 Ameliorates Cognitive Impairments and Social Withdrawal in N-Methyl-d-Aspartate Receptor Antagonist-Induced Rat Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK-915, a phosphodiesterase 2A inhibitor, ameliorates the cognitive impairment associated with aging in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of phosphodiesterase 2 by Bay 60-7550 decreases ethanol intake and preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
Confirming the Presynaptic Mechanism of PF-06815189: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data supporting the presynaptic mechanism of the Phosphodiesterase 2A (PDE2A) inhibitor, PF-06815189. Due to the limited availability of direct experimental data for this compound in the public domain, this guide utilizes data from a closely related and structurally similar PDE2A inhibitor, PF-999, as a proxy to infer its presynaptic activity. The performance of this compound (via its proxy) is compared with other compounds known to modulate presynaptic function, supported by detailed experimental protocols and signaling pathway diagrams.
Executive Summary
Phosphodiesterase 2A (PDE2A) inhibitors are a promising class of drugs for treating cognitive disorders by modulating cyclic nucleotide signaling pathways. Evidence suggests that their therapeutic effects may, in part, be mediated by a presynaptic mechanism of action, leading to enhanced neurotransmitter release. This guide focuses on elucidating the presynaptic effects of the potent PDE2A inhibitor this compound.
Comparative Analysis of Presynaptic Activity
The following table summarizes the quantitative data from key experiments used to assess the presynaptic mechanisms of this compound (represented by PF-999) and alternative presynaptic modulators.
| Compound | Target | Key Experiment | Primary Outcome | Implied Presynaptic Mechanism |
| This compound (as PF-999) | PDE2A | Paired-Pulse Facilitation (PPF) in rat hippocampal slices | Increased Paired-Pulse Ratio (PPR) | Enhancement of short-term synaptic plasticity, suggesting an increase in neurotransmitter release probability.[1] |
| BAY 60-7550 | PDE2A | Electrophysiology in mouse brain slices | Potentiation of fast Excitatory Postsynaptic Currents (EPSCs). | Increased presynaptic cAMP and cGMP levels, leading to enhanced glutamate release. |
| Rolipram | PDE4 | Glutamate release from rat prefrontocortical synaptosomes | Potentiation of 4-aminopyridine (4AP)-evoked glutamate release. | Increased presynaptic cAMP levels, leading to enhanced voltage-dependent calcium influx and vesicular release machinery.[1] |
| AMPAkine (CX546) | AMPA Receptor (Positive Allosteric Modulator) | Electrophysiology at glutamatergic synapses | Weak potentiation of evoked synaptic amplitudes, significant slowing of EPSC decay. | Primarily a postsynaptic mechanism by slowing deactivation and desensitization of AMPA receptors.[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound and a comparative compound.
Caption: Workflow for a paired-pulse facilitation experiment.
Detailed Experimental Protocols
Paired-Pulse Facilitation (PPF) in Acute Hippocampal Slices
Objective: To assess short-term synaptic plasticity as an index of presynaptic neurotransmitter release probability.
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate an adult rat or mouse.
-
Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver paired electrical pulses with varying inter-stimulus intervals (e.g., 20, 50, 100, 200 ms).
-
Record baseline PPF for at least 20 minutes.
-
Bath-apply this compound (or the alternative compound) at the desired concentration.
-
Record PPF in the presence of the compound for at least 30 minutes.
-
-
Data Analysis:
-
Measure the slope of the first (fEPSP1) and second (fEPSP2) fEPSP.
-
Calculate the Paired-Pulse Ratio (PPR) as fEPSP2/fEPSP1.
-
An increase in the PPR is indicative of a decrease in presynaptic release probability, while a decrease in PPR suggests an increase in release probability. Conversely, some studies show that drugs enhancing release probability can decrease the facilitation, thus lowering the PPR.
-
Neurotransmitter Release from Synaptosomes
Objective: To directly measure the effect of a compound on the release of neurotransmitters (e.g., glutamate) from isolated nerve terminals.
Methodology:
-
Synaptosome Preparation:
-
Homogenize fresh brain tissue (e.g., cerebral cortex or hippocampus) in ice-cold buffered sucrose solution (0.32 M sucrose, 4 mM HEPES, pH 7.4).
-
Perform differential centrifugation to pellet the crude synaptosomal fraction (P2). This involves a low-speed spin to remove nuclei and cell debris, followed by a higher-speed spin to pellet synaptosomes.
-
Further purify the synaptosomes using a density gradient centrifugation (e.g., with Percoll or Ficoll).
-
Resuspend the purified synaptosomes in a physiological buffer.
-
-
Neurotransmitter Release Assay:
-
Pre-incubate the synaptosomes with the compound of interest (e.g., this compound) or vehicle.
-
Stimulate neurotransmitter release using a depolarizing agent, such as a high concentration of KCl (e.g., 40 mM) or 4-aminopyridine (4-AP).
-
Collect the superfusate at different time points before and after stimulation.
-
Measure the concentration of the neurotransmitter (e.g., glutamate) in the collected samples using high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-based colorimetric assay.
-
-
Data Analysis:
-
Quantify the amount of neurotransmitter released in the presence and absence of the test compound.
-
Compare the stimulated release between the control and drug-treated groups to determine the effect of the compound on neurotransmitter exocytosis.
-
Conclusion
The available evidence, primarily from studies on the closely related PDE2A inhibitor PF-999, strongly suggests that this compound exerts its effects on synaptic plasticity through a presynaptic mechanism. Specifically, by inhibiting PDE2A in the presynaptic terminal, this compound is predicted to increase cyclic nucleotide (cAMP and cGMP) levels, leading to an enhancement of neurotransmitter release probability. This is in contrast to compounds like AMPAkines, which primarily act postsynaptically. Further direct experimental validation with this compound using the detailed protocols provided in this guide is necessary to definitively confirm and quantify its presynaptic activity.
References
Independent Validation of Axonal Sprouting Promoters: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of therapeutic agents investigated for their potential to promote axonal sprouting, a critical process for neuronal recovery following injury. While this report was initially prompted by an inquiry into PF-06815189, a thorough review of published literature reveals that this compound is primarily identified as a Phosphodiesterase 2A (PDE2A) inhibitor. Currently, there are no direct, independent studies validating the specific effect of this compound on axonal sprouting. However, emerging research has demonstrated that inhibition of the PDE2A enzyme is a promising strategy for promoting axonal growth.
This document will therefore focus on the validated effects of PDE2A inhibition as a therapeutic approach and compare it with other well-established strategies for promoting axonal sprouting, including TrkB agonists, neurotrophic factors, and RhoA inhibitors.
Comparative Efficacy of Axonal Sprouting Promoters
The following tables summarize quantitative data from preclinical studies on various compounds and their effects on axonal sprouting and related measures of neuronal regeneration.
| Therapeutic Strategy | Compound/Factor | Key Findings | Model System | Reference |
| PDE2A Inhibition | PDE2A-T1 | Increased density of peri-infarct axonal labeling. | Mouse model of stroke | [1][2][3] |
| BAY60-7550, ND7001 | Significant increase in fiber density in the border region of co-cultures, comparable to Nerve Growth Factor. | Organotypic slice co-cultures of the nigrostriatal system | [4] | |
| TrkB Agonism | 7,8-Dihydroxyflavone (7,8-DHF) | Nearly doubled the length of regenerating axon profiles in vivo. | Mouse model of peripheral nerve injury | [5] |
| R13 (7,8-DHF prodrug) | Enhanced the number of motoneurons and sensory neurons that successfully reinnervated target muscles. | Rat model of peripheral nerve injury | ||
| Neurotrophic Factors | Brain-Derived Neurotrophic Factor (BDNF) | Approximately three- to fourfold increase in the number of primary axon branches within 50 µm of the somata. | Hippocampal explant cultures | [6][7] |
| Ciliary Neurotrophic Factor (CNTF) & Glial Cell Line-Derived Neurotrophic Factor (GDNF) | A 1:1 combination induced directed growth of neuronal processes. GDNF alone significantly increased mean neurite length. | Chick embryo dorsal root ganglia (DRG) explants | [8] | |
| RhoA/ROCK Inhibition | Y-27632 | Improved axonal reinnervation of neuromuscular junctions. | SOD1G93A mouse model of ALS | [9][10] |
| Y-27632 | Significantly promoted neurite outgrowth on inhibitory substrates in vitro and enhanced sprouting of corticospinal tract fibers in vivo. | Chick DRG neurons and rat model of spinal cord injury | [10] |
Signaling Pathways in Axonal Sprouting
The promotion of axonal sprouting is mediated by complex intracellular signaling cascades. The diagrams below illustrate the key pathways for the therapeutic strategies discussed.
Experimental Protocols
The following section details a generalized protocol for an in vitro neurite outgrowth assay, a common method for assessing the axonal sprouting potential of test compounds.
In Vitro Neurite Outgrowth Assay using Dorsal Root Ganglion (DRG) Explants
This assay provides a quantitative measure of neurite extension from a cluster of sensory neurons.
Materials:
-
E13-E15 timed-pregnant rats or mice
-
Dissection medium (e.g., L-15 medium)
-
Collagenase/Dispase solution
-
Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin
-
Test compounds (e.g., PDE2A inhibitors, TrkB agonists, RhoA inhibitors) and vehicle controls
-
Growth-permissive substrate (e.g., Poly-D-lysine and laminin-coated plates)
-
Growth-inhibitory substrate (e.g., myelin extracts or chondroitin sulfate proteoglycans) for specific experimental arms
-
Fixative (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., anti-β-III tubulin antibody, fluorescent secondary antibody, DAPI)
-
High-content imaging system and analysis software
Procedure:
-
DRG Dissection and Culture:
-
Euthanize pregnant rodent and harvest embryos.
-
Dissect DRGs from the spinal column under sterile conditions.
-
Treat DRGs with collagenase/dispase to dissociate surrounding tissue.
-
Plate individual DRGs onto coated culture plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and vehicle controls in culture medium.
-
Add the compound-containing medium to the DRG cultures.
-
-
Incubation:
-
Incubate cultures for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Fixation and Staining:
-
Fix the cultures with 4% paraformaldehyde.
-
Permeabilize the cells and block non-specific antibody binding.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use automated image analysis software to quantify neurite outgrowth parameters, such as total neurite length, number of primary neurites, and length of the longest neurite.
-
Conclusion
While direct evidence for the effect of this compound on axonal sprouting is lacking in publicly available research, the inhibition of its target, PDE2A, has been shown to be a viable strategy for promoting axonal growth. This approach stands alongside other promising therapeutic avenues such as TrkB agonism, neurotrophic factor supplementation, and RhoA/ROCK inhibition. Each of these strategies has demonstrated significant efficacy in preclinical models, and further research, including head-to-head comparative studies, will be crucial in determining their potential for clinical translation in the treatment of neuronal injury and neurodegenerative diseases.
References
- 1. Rho kinase inhibition enhances axonal regeneration in the injured CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regenerative Effect of a ROCK Inhibitor, Y-27632, on Excitotoxic Trauma in an Organotypic Culture of the Cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rho kinase inhibitors Y27632 and H1152 augment neurite extension in the presence of cultured Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7,8-Dihydroxyflavone leads to survival of cultured embryonic motoneurons by activating intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Increased Expression of Brain-Derived Neurotrophic Factor Induces Formation of Basal Dendrites and Axonal Branching in Dentate Granule Cells in Hippocampal Explant Cultures | Journal of Neuroscience [jneurosci.org]
- 8. Synergistic effect of CNTF and GDNF on directed neurite growth in chick embryo dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROCK inhibition improves axonal regeneration in a preclinical model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rho Kinase Inhibition Enhances Axonal Regeneration in the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
A Critical Review of PF-06815189: A Potent PDE2A Inhibitor with a Favorable Pharmacokinetic Profile Lacking Efficacy Data in Cognitive Models
For researchers, scientists, and drug development professionals, the quest for novel therapeutics for cognitive disorders is of paramount importance. Phosphodiesterase 2A (PDE2A) inhibitors have emerged as a promising class of drugs, and within this class, PF-06815189 stands out for its high potency and strategic design aimed at minimizing drug-drug interactions. However, a comprehensive review of the available literature reveals a critical gap: a lack of publicly accessible in vivo data demonstrating its efficacy in animal models of cognition. This guide provides a comparative analysis of this compound against other notable PDE2A inhibitors, BAY60-7550 and TAK-915, summarizing the existing preclinical data and highlighting the key unanswered questions surrounding this compound's therapeutic potential.
Executive Summary
This compound is a highly potent and selective phosphodiesterase 2A (PDE2A) inhibitor with a reported IC50 of 0.4 nM.[1] Its development was primarily focused on overcoming the metabolic liabilities of earlier compounds, specifically to reduce the risk of drug-drug interactions by introducing a pathway for renal clearance. While its improved pharmacokinetic profile is a significant advancement, the absence of published in vivo studies evaluating its impact on cognitive function is a major limitation. In contrast, other selective PDE2A inhibitors, such as BAY60-7550 and TAK-915, have a growing body of preclinical evidence supporting their pro-cognitive effects in various animal models. This review will delve into the available data for these compounds to provide a framework for understanding the potential of this compound, while underscoring the critical need for further efficacy studies.
Data Presentation: A Comparative Look at PDE2A Inhibitors
To facilitate a clear comparison, the following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency of Selected PDE2A Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| This compound | PDE2A | 0.4 | High (specific values not detailed in primary publication) | [1] |
| BAY60-7550 | PDE2A | 5.0 | High vs. other PDEs | Not available in current search |
| TAK-915 | PDE2A | 1.1 | >900-fold vs. other PDEs | Not available in current search |
Table 2: Preclinical Pharmacokinetic and Efficacy Overview
| Compound | Key Pharmacokinetic Features | Pro-cognitive Effects in Animal Models | Key References |
| This compound | Designed for reduced CYP-mediated metabolism and increased renal clearance to minimize drug-drug interactions. | No publicly available data. | [1] |
| BAY60-7550 | Well-characterized preclinical tool compound. | Demonstrated efficacy in Novel Object Recognition and other cognitive tasks in rodents. | Not available in current search |
| TAK-915 | Brain-penetrant. | Ameliorates age-related cognitive decline in rodent models (e.g., Morris Water Maze). | Not available in current search |
Signaling Pathway of PDE2A Inhibition
The therapeutic rationale for PDE2A inhibition in cognitive disorders is rooted in its role in modulating cyclic nucleotide signaling pathways. PDE2A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2A, compounds like this compound are expected to increase the intracellular levels of both cAMP and cGMP. This elevation, in turn, is hypothesized to activate downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB) and increased expression of brain-derived neurotrophic factor (BDNF), both of which are crucial for synaptic plasticity, learning, and memory.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of PF-06815189
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper handling and disposal of PF-06815189, a potent phosphodiesterase 2A (PDE2A) inhibitor. As a novel small molecule inhibitor, it is imperative to handle this compound with the utmost care, assuming it to be hazardous in the absence of a comprehensive safety data sheet (SDS). The following procedural guidance is intended to establish a robust framework for safety and compliance within a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available at the time of this writing. The following procedures are based on best practices for the handling and disposal of potent, fluorine-containing small molecule inhibitors. Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines and seek guidance from their EHS office for definitive disposal protocols.
I. Quantitative Data Summary for Handling Potent Small Molecule Inhibitors
The following table summarizes general safety and handling parameters for potent pharmaceutical compounds in a research laboratory setting. These are not specific to this compound but represent a cautious approach.
| Parameter | Guideline | Source/Rationale |
| Occupational Exposure Limit (OEL) | Assume a low OEL (e.g., <10 µg/m³) in the absence of specific data. | Prudent practice for novel, potent compounds. |
| Personal Protective Equipment (PPE) | See detailed PPE requirements below. | To prevent dermal, ocular, and respiratory exposure. |
| Storage Conditions | Store in a cool, dry, well-ventilated area, away from incompatible materials. Keep container tightly sealed. | General best practice for chemical stability and safety. |
| Waste Classification | Hazardous Chemical Waste (Fluorinated Organic Compound). | Based on chemical structure and the precautionary principle. |
II. Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is critical when handling potent compounds like this compound.
| Control Type | Specific Recommendations |
| Engineering Controls | - Fume Hood: All weighing, reconstitution, and aliquoting of the solid compound and concentrated stock solutions must be performed in a certified chemical fume hood. - Ventilated Enclosure: Use a ventilated balance enclosure for weighing the solid compound to minimize dust inhalation. |
| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles are mandatory. - Hand Protection: Double-gloving with chemically resistant nitrile gloves is recommended. Change gloves immediately if contaminated. - Body Protection: A lab coat, fully buttoned, is required. Consider a disposable gown for procedures with a higher risk of contamination. - Respiratory Protection: If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. |
III. Step-by-Step Disposal Protocol for this compound
The proper segregation and disposal of this compound and associated waste are crucial to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection:
-
Designated Waste Container: Establish a dedicated, clearly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the solvents used.
-
Labeling: The container must be labeled with:
-
"Hazardous Waste"
-
"this compound (CAS: 2218484-75-2)"
-
"Fluorinated Organic Compound"
-
List of all solvents in the waste stream.
-
Accumulation start date.
-
-
Waste Streams to be Collected:
-
Solid Waste: Any unused or expired solid this compound.
-
Liquid Waste: All stock solutions, working solutions, and the first rinse of any container that held the compound.
-
Contaminated Labware (Sharps): Needles, syringes, and other sharps that have come into contact with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
Contaminated Labware (Non-Sharps): Pipette tips, centrifuge tubes, and other disposable labware should be collected in a separate, clearly labeled hazardous waste bag or container.
-
B. Final Disposal Procedure:
-
Consult EHS: Before initiating disposal, contact your institution's Environmental Health and Safety (EHS) office to confirm the correct procedures and waste stream profiles.
-
Waste Pickup: Follow your institution's protocol for requesting a hazardous waste pickup. Ensure all containers are securely sealed and properly labeled.
-
Do Not:
-
Dispose of this compound in the regular trash.
-
Pour any solutions containing this compound down the drain.
-
Attempt to neutralize or chemically treat the waste unless it is a procedure explicitly approved by your EHS office.
-
IV. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
| Spill Type | Procedure |
| Small Spill (Solid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE (including respiratory protection). 3. Gently cover the spill with a damp paper towel to avoid raising dust. 4. Carefully wipe up the material, working from the outside in. 5. Place all contaminated materials in the designated hazardous waste container. 6. Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. |
| Small Spill (Liquid) | 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbent material and place it in the designated hazardous waste container. 5. Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste. |
| Large Spill | 1. Evacuate the entire laboratory and alert others in the vicinity. 2. Contact your institution's EHS or emergency response team immediately. 3. Do not attempt to clean up a large spill without proper training and equipment. |
V. Diagrams
Caption: A step-by-step workflow for the safe handling and disposal of this compound.
Caption: Waste segregation plan for this compound and associated materials.
Navigating the Safe Handling of PF-06815189: A Guide to Personal Protective Equipment and Disposal
Absence of a specific Safety Data Sheet (SDS) for the research compound PF-06815189 necessitates a cautious and systematic approach to personal protection and waste disposal. In lieu of substance-specific data, this guide provides essential, immediate safety and logistical information based on established principles of laboratory safety for handling potentially hazardous, uncharacterized compounds. This procedural guidance is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations.
When handling substances with unknown toxicological profiles, a comprehensive risk assessment is the first and most critical step. This assessment should inform the selection of appropriate Personal Protective Equipment (PPE), handling procedures, and disposal methods. The following tables and workflow diagrams offer a structured framework for these critical decisions.
Personal Protective Equipment (PPE) Recommendations
The selection of PPE is contingent on the physical form of the compound and the nature of the laboratory procedure. The following table summarizes recommended PPE for various scenarios.
| Operation | Compound Form | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions | Solid (powder) | Chemical fume hood or ventilated balance enclosure | Nitrile or neoprene gloves (double-gloving recommended) | Safety glasses with side shields or safety goggles | N95 or higher rated respirator | Lab coat |
| Solution transfers and reactions | Liquid | Chemical fume hood | Nitrile or neoprene gloves | Safety glasses with side shields or safety goggles | As needed based on volatility and risk assessment | Lab coat |
| Work-up and purification | Liquid/Solid | Chemical fume hood | Chemical-resistant gloves (e.g., butyl rubber for organic solvents) | Safety goggles and face shield | As needed based on potential for aerosols or vapors | Lab coat |
| Handling of potent or volatile compounds | Any | Closed system (glove box) | Appropriate chemical-resistant gloves | Safety glasses | Not applicable in a closed system | Lab coat |
Experimental Protocols: A General Framework
In the absence of a specific SDS, all handling of this compound should be conducted under the assumption that the compound is potent and potentially hazardous.
Handling of Solid Compound:
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Work should be performed within a certified chemical fume hood or other appropriate ventilated enclosure.
-
Weighing : Use a tared weigh boat or container. Handle with care to avoid generating dust.
-
Solubilization : Add solvent to the solid in a controlled manner to avoid splashing.
Handling of Solutions:
-
Transfer : Use appropriate volumetric glassware and transfer solutions slowly to prevent splashes or aerosol generation.
-
Reactions : Conduct all reactions in a chemical fume hood. Ensure that the reaction vessel is appropriately secured.
-
Spills : In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. Use an appropriate spill kit to clean the affected area, wearing the appropriate level of PPE.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a research chemical with an unknown hazard profile.
Operational and Disposal Plans
Operational Plan:
-
Access Control : Access to areas where this compound is handled should be restricted to authorized personnel.
-
Training : All personnel must be trained on the potential hazards of working with uncharacterized compounds and the specific procedures outlined in the laboratory's chemical hygiene plan.
-
Emergency Procedures : Emergency contact numbers and procedures for spills, exposures, and other incidents should be clearly posted in the laboratory.
Disposal Plan:
All waste contaminated with this compound, including empty containers, disposable PPE, and contaminated labware, must be treated as hazardous waste.
-
Segregation : Segregate waste streams. Solid waste (gloves, paper towels) should be collected in a designated, labeled hazardous waste bag. Liquid waste should be collected in a compatible, labeled hazardous waste container. Sharps should be disposed of in a designated sharps container.
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and a general description of the contents (e.g., "Research chemical waste containing this compound").
-
Storage : Store waste in a designated satellite accumulation area in accordance with institutional and local regulations.
-
Disposal : Arrange for pickup and disposal by the institution's environmental health and safety department. Do not dispose of any waste down the drain or in the regular trash.
By adhering to these general but stringent safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound, fostering a secure and responsible research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
